molecular formula C6H4FNO B112449 5-Fluoro-2-formylpyridine CAS No. 31181-88-1

5-Fluoro-2-formylpyridine

Cat. No.: B112449
CAS No.: 31181-88-1
M. Wt: 125.1 g/mol
InChI Key: IACCXWQKIQUVFQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-formylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H4FNO and its molecular weight is 125.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycoproteins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-5-1-2-6(4-9)8-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACCXWQKIQUVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438450
Record name 5-Fluoro-2-formylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31181-88-1
Record name 5-Fluoro-2-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoropyridine-2-carboxaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Fluoro-2-formylpyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Fluoro-2-formylpyridine: Chemical Properties and Structure

Introduction

This compound, also known as 5-fluoropicolinaldehyde, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The presence of a fluorine atom and an aldehyde group on the pyridine ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of complex organic molecules and novel drug candidates.[1] The introduction of fluorine can alter the physical, chemical, and biological activities of compounds, often leading to improved efficacy and bioavailability in drug development.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

The structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 5-position and a formyl (aldehyde) group at the 2-position.

IdentifierValue
IUPAC Name 5-fluoropyridine-2-carbaldehyde[3]
Molecular Formula C₆H₄FNO[3][4]
SMILES String Fc1ccc(C=O)nc1[4]
InChI Key IACCXWQKIQUVFQ-UHFFFAOYSA-N[3][4]
CAS Number 31181-88-1[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for optimizing reaction conditions, purification processes, and formulation development.

PropertyValueReference
Molecular Weight 125.10 g/mol [3][4]
Appearance Colorless to light yellow liquid or solid[1][4]
Boiling Point 184 - 186 °C[1]
Density 1.249 g/cm³[1]
Flash Point 71 °C[1]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol, ether, and dichloromethane.[1]

Chemical Reactivity

This compound exhibits reactivity characteristic of its functional groups: the aldehyde, the pyridine ring, and the fluorine atom.

  • Aldehyde Group : The aldehyde group is susceptible to oxidation and can be converted to a carboxylic acid using weak oxidizing agents.[1] It can also participate in various nucleophilic addition and condensation reactions, making it a key handle for building more complex molecules.[1] The electron-withdrawing effect of the fluorine atom may enhance the reactivity of the aldehyde group.[1]

  • Pyridine Ring : The nitrogen atom in the pyridine ring confers weak basicity, allowing it to react with acids to form pyridine salts.[1] This property can influence its solubility and reactivity in different pH environments.[1]

  • Fluorine Atom : The highly electronegative fluorine atom significantly influences the electron distribution within the molecule.[1] This can affect the reactivity of other positions on the pyridine ring and is a key feature leveraged in drug design to modify properties like metabolic stability and receptor binding affinity.[2]

Experimental Protocols

Synthesis Methodologies

Several synthetic routes for this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

G Synthesis Pathways for this compound start1 5-Fluoropyridine-2-methanol reagent1 Oxidation (e.g., Dess-Martin periodinane) start1->reagent1 Route 1 start2 5-Fluoro-2-methylpyridine reagent2 Bromination (NBS) + Urotropine/Acid Hydrolysis start2->reagent2 Route 2 start3 5-Fluoro-2-nitrile pyridine reagent3 Mild Reduction (e.g., LiAlH4/AlCl3) start3->reagent3 Route 3 product This compound reagent1->product reagent2->product reagent3->product G General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification prep1 Prepare Stock Solution (e.g., in Methanol) prep2 Create Calibration Standards (Serial Dilution) quant Create Calibration Curve (Peak Area vs. Concentration) prep2->quant prep3 Prepare Sample (Dissolve/Dilute in Solvent) analysis_choice Select Method prep3->analysis_choice gc Gas Chromatography (GC) analysis_choice->gc Volatile hplc HPLC analysis_choice->hplc Less Volatile detect_gc FID or MS Detector gc->detect_gc detect_hplc UV or MS Detector hplc->detect_hplc detect_gc->quant detect_hplc->quant result Quantify Analyte quant->result G Role of this compound in Drug Discovery intermediate This compound (Key Building Block) synthesis Synthesis of Novel Drug Candidates intermediate->synthesis fluorine Fluorine Atom Introduction intermediate->fluorine application Therapeutic Agents (e.g., Anti-Tumor) synthesis->application physchem Modulation of Physicochemical Properties (e.g., pKa, Lipophilicity) fluorine->physchem bioactivity Enhanced Biological Activity & Metabolic Stability fluorine->bioactivity target Improved Target Affinity & Bioavailability physchem->target bioactivity->target target->application

References

5-Fluoro-2-formylpyridine: A Technical Guide for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 31181-88-1 Molecular Formula: C₆H₄FNO

This technical guide provides an in-depth overview of 5-Fluoro-2-formylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and its application in the synthesis of targeted therapies, particularly kinase inhibitors.

Physicochemical and Spectral Data

This compound, also known as 5-fluoropicolinaldehyde, is a versatile heterocyclic aldehyde. The presence of a fluorine atom and a formyl group on the pyridine ring imparts unique reactivity and makes it a valuable intermediate in medicinal chemistry. Its key properties are summarized below.

PropertyValueReference
Molecular Weight 125.10 g/mol [PubChem]
Appearance White to off-white solid[Sigma-Aldrich]
CAS Number 31181-88-1[PubChem]
Molecular Formula C₆H₄FNO[PubChem]
Synonyms 5-Fluoropyridine-2-carboxaldehyde, 5-fluoropicolinaldehyde[PubChem]
Solubility Soluble in organic solvents such as ethanol, ether, and dichloromethane; limited solubility in water.[Pipzine Chemicals]
Density ~1.3 g/cm³[Chem-Impex]

Spectral Data:

SpectrumExpected Characteristics
¹H NMR Signals corresponding to the aldehydic proton (around 9-10 ppm) and three aromatic protons on the pyridine ring. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde (typically >180 ppm) and five carbons of the fluorinated pyridine ring. Carbon-fluorine coupling will be observable.
IR Spectroscopy A characteristic strong absorption band for the C=O stretch of the aldehyde group (around 1700 cm⁻¹) and bands associated with the C-F bond and the pyridine ring.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the oxidation of the corresponding alcohol, 5-fluoro-2-pyridinemethanol.

Experimental Protocol: Oxidation of 5-Fluoro-2-pyridinemethanol

This protocol is based on a general procedure for the oxidation of pyridine-methanols to their corresponding aldehydes.

Materials:

  • (5-Fluoropyridin-2-yl)methanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (5-Fluoropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers become clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a crucial precursor in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. The aldehyde group provides a reactive handle for building more complex molecular scaffolds, often through reactions like reductive amination or condensation.

Logical Synthesis Workflow for PI3K/mTOR Inhibitors

The following diagram illustrates a logical workflow for the synthesis and screening of potential PI3K/mTOR inhibitors starting from this compound. This process involves the initial synthesis of a core scaffold, followed by diversification and biological evaluation.

G start_material This compound reductive_amination Reductive Amination with Primary Amine start_material->reductive_amination Step 1 intermediate Key Intermediate: (5-Fluoropyridin-2-yl)methanamine derivative reductive_amination->intermediate cyclization Cyclization Reaction (e.g., with a pyrimidine derivative) intermediate->cyclization Step 2 core_scaffold Core Scaffold (e.g., Pyridopyrimidine) cyclization->core_scaffold diversification Chemical Diversification (e.g., Suzuki or Buchwald-Hartwig coupling) core_scaffold->diversification Step 3 library Library of Final Compounds diversification->library screening Biological Screening library->screening Step 4 in_vitro In Vitro Kinase Assays (PI3K, mTOR) screening->in_vitro cell_based Cell-Based Assays (e.g., Western Blot for p-Akt) screening->cell_based hit_id Hit Identification in_vitro->hit_id cell_based->hit_id lead_opt Lead Optimization hit_id->lead_opt Step 5

Spectroscopic Profile of 5-Fluoro-2-formylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-formylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Experimental ¹H and ¹³C NMR spectral data for this compound were not available in the searched resources. The analysis of related fluorinated pyridine derivatives suggests the following expected spectral characteristics.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton and the three protons on the pyridine ring. The chemical shifts will be influenced by the electronegativity of the fluorine atom and the electron-withdrawing nature of the formyl group. The aldehyde proton is expected to appear as a singlet in the downfield region (typically δ 9-10 ppm). The pyridine ring protons will exhibit complex splitting patterns (doublets or doublets of doublets) due to proton-proton and proton-fluorine couplings.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon of the formyl group (C=O) is expected at the most downfield position (typically δ 190-200 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the fluorine and formyl substituents. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchAromatic (Pyridine)
~2850 and ~2750C-H stretchAldehyde
~1700-1720C=O stretchAldehyde
~1580-1610C=C and C=N stretchAromatic (Pyridine)
~1200-1250C-F stretchAryl-Fluoride
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule.

m/z (mass-to-charge ratio)IonNotes
125[M]⁺Molecular ion peak, corresponding to the molecular weight of this compound (C₆H₄FNO).[1]
124[M-H]⁺Loss of a hydrogen radical from the aldehyde group.
96[M-CHO]⁺Loss of the formyl group (CHO).
79[C₅H₄N]⁺Pyridine radical cation.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing. For ¹⁹F NMR, an appropriate fluorine-containing standard is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, which is a solid at room temperature, can be obtained using the KBr (potassium bromide) pellet method. A small amount of the sample is finely ground with dry KBr powder and then compressed under high pressure to form a transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, the spectrum can be obtained by dissolving the sample in a suitable solvent and analyzing it in a liquid cell.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using different spectroscopic techniques.

Spectroscopic_Analysis Spectroscopic Analysis of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Obtained cluster_information Structural Information Sample This compound (C₆H₄FNO) MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy NMR Nuclear Magnetic Resonance (NMR) MS_Data Molecular Ion Peak (m/z) Fragment Ions MS->MS_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data MS_Info Molecular Weight Molecular Formula Fragmentation Pattern MS_Data->MS_Info IR_Info Presence of Functional Groups (Aldehyde, Pyridine, C-F) IR_Data->IR_Info NMR_Info Chemical Environment of H and C atoms Connectivity of Atoms 3D Structure NMR_Data->NMR_Info

References

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 5-Fluoro-2-formylpyridine, with a specific focus on its boiling point and solubility. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical Properties

This compound is a fluorinated heterocyclic aldehyde with the chemical formula C₆H₄FNO and a molecular weight of 125.10 g/mol .[1][2] The presence of the fluorine atom and the aldehyde group on the pyridine ring significantly influences its physical and chemical characteristics.[3]

Data Presentation: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄FNO[1][2][3]
Molecular Weight 125.10 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 184 - 186 °C[3]
Density 1.249 g/cm³[3]
Flash Point 71 °C[3]
Solubility in Water Slightly soluble[3]
Solubility in Organic Solvents Expected to have good solubility in solvents like ethanol, ether, and dichloromethane.[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and solubility of organic compounds like this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for determining the boiling point of a small quantity of an organic liquid is the capillary tube method.[5][6]

Methodology: Capillary Tube Method

  • Sample Preparation: A few milliliters of this compound are placed into a small test tube or a fusion tube.[7]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed inverted into the liquid within the test tube.[6]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a heating apparatus, such as a Thiele tube or an aluminum block, which contains a high-boiling point liquid (e.g., paraffin oil) to ensure uniform heating.[4]

  • Heating and Observation: The apparatus is heated slowly and steadily.[6] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Experimental Workflow: Boiling Point Determination

BoilingPointDetermination A Sample Preparation: Place this compound in a fusion tube B Capillary Insertion: Place an inverted, sealed capillary tube into the sample A->B C Apparatus Setup: Attach to a thermometer and place in a heating block B->C D Heating: Heat the apparatus slowly and observe for a continuous stream of bubbles C->D E Cooling & Measurement: Remove heat and record the temperature when the liquid enters the capillary tube D->E

Workflow for determining the boiling point of a liquid organic compound.

2.2. Determination of Solubility

The solubility of a compound in a particular solvent is a key indicator of its polarity and the types of intermolecular forces present. A systematic approach is often used to characterize the solubility of an unknown organic compound.

Methodology: Qualitative Solubility Analysis

  • Initial Solvent Testing:

    • Water: Add approximately 25 mg of this compound to 0.75 mL of water in a test tube. Shake vigorously.[8] Observe if the compound dissolves. Given its nature, it is expected to be slightly soluble.[3]

    • Organic Solvents: Repeat the process with various organic solvents of differing polarities, such as ethanol, diethyl ether, and dichloromethane.[3]

  • Aqueous Acid/Base Solubility:

    • 5% HCl: If the compound is insoluble in water, test its solubility in a 5% aqueous HCl solution. Solubility in this acidic solution indicates the presence of a basic functional group.[8] The pyridine nitrogen in this compound is weakly basic and may show increased solubility.[3]

    • 5% NaOH and 5% NaHCO₃: If the compound is insoluble in water, test its solubility in 5% aqueous NaOH and 5% aqueous NaHCO₃ solutions. Solubility in these basic solutions suggests an acidic functional group.[8]

  • Observation and Classification: The solubility behavior in these different solvents allows for the classification of the compound based on its functional groups and polarity.[9]

Logical Flow: Solubility Testing

SolubilityTesting Start Start with This compound Water Test Solubility in Water Start->Water Organic Test Solubility in Organic Solvents (e.g., Ethanol, Ether) Start->Organic HCl Test Solubility in 5% HCl Water->HCl If Insoluble SolubleWater Slightly Soluble Water->SolubleWater Result SolubleOrganic Good Solubility (Expected) Organic->SolubleOrganic Result NaOH Test Solubility in 5% NaOH HCl->NaOH If Insoluble SolubleHCl Soluble (Weakly Basic) HCl->SolubleHCl Result InsolubleNaOH Insoluble (Not Acidic) NaOH->InsolubleNaOH Result

Decision tree for the qualitative solubility analysis of an organic compound.

References

The Synthesis and Significance of 5-Fluoro-2-formylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-formylpyridine is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics. The introduction of a fluorine atom onto the pyridine ring significantly modulates the physicochemical properties of resulting molecules, enhancing their metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the historical synthesis and discovery of this compound, detailed experimental protocols for its preparation, and its application in drug development, with a focus on its role as an intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Introduction: The Emergence of a Key Intermediate

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular FormulaC₆H₄FNO[2]
Molecular Weight125.10 g/mol [2][3]
AppearanceColorless to light yellow liquid or solid[1]
Boiling Point184 - 186 °C[1]
Density1.249 g/cm³[1]
SolubilitySlightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane.[1]
InChI KeyIACCXWQKIQUVFQ-UHFFFAOYSA-N[3]
CAS Number31181-88-1[2]

Synthesis of this compound: Key Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Oxidation of (5-Fluoropyridin-2-yl)methanol

This is a common and relatively mild method for the preparation of this compound. The oxidation of the primary alcohol to the aldehyde can be achieved using a variety of oxidizing agents.

Experimental Protocol:

  • Starting Material: (5-Fluoropyridin-2-yl)methanol

  • Reagents: Dess-Martin periodinane (DMP), Dichloromethane (DCM)

  • Procedure:

    • To a solution of (5-Fluoropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Stir the mixture vigorously for 15-30 minutes until the layers become clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.[1]

Logical Workflow for Oxidation of (5-Fluoropyridin-2-yl)methanol

G start Start: (5-Fluoropyridin-2-yl)methanol in DCM add_dmp Add Dess-Martin Periodinane at 0 °C start->add_dmp warm_stir Warm to RT and Stir (1-3h) add_dmp->warm_stir quench Quench with Na₂S₂O₃ and NaHCO₃ warm_stir->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end_product End: this compound purify->end_product

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis from 5-Fluoro-2-bromomethylpyridine

This two-step method involves the conversion of the bromomethyl group to an aldehyde, often via the Sommelet reaction or similar methodologies.

Experimental Protocol (Illustrative Example using Sommelet Reaction):

  • Starting Material: 5-Fluoro-2-bromomethylpyridine

  • Reagents: Hexamethylenetetramine (urotropine), Acetic acid, Water

  • Procedure:

    • React 5-Fluoro-2-bromomethylpyridine (1.0 eq) with hexamethylenetetramine (1.0-1.2 eq) in a suitable solvent like chloroform or ethanol to form the quaternary ammonium salt.

    • Isolate the salt by filtration.

    • Hydrolyze the salt by heating it in a mixture of acetic acid and water.

    • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic extract, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or chromatography to yield this compound.

Reduction of 5-Fluoro-2-pyridinecarbonitrile

The reduction of a nitrile to an aldehyde can be achieved using reducing agents such as Diisobutylaluminium hydride (DIBAL-H). This method requires careful control of reaction conditions to prevent over-reduction to the primary amine.

Experimental Protocol:

  • Starting Material: 5-Fluoro-2-pyridinecarbonitrile

  • Reagents: Diisobutylaluminium hydride (DIBAL-H), Anhydrous solvent (e.g., Toluene or THF), Acidic workup (e.g., HCl)

  • Procedure:

    • Dissolve 5-Fluoro-2-pyridinecarbonitrile (1.0 eq) in an anhydrous solvent under an inert atmosphere.

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a solution of DIBAL-H (1.0-1.2 eq) in a suitable solvent, maintaining the low temperature.

    • Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours).

    • Quench the reaction by the slow addition of methanol, followed by an acidic aqueous solution (e.g., 1M HCl).

    • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

    • Separate the organic layer and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting crude aldehyde by column chromatography.[1]

Comparative Summary of Synthesis Methods

MethodStarting MaterialKey ReagentsTypical YieldsAdvantagesDisadvantages
Oxidation(5-Fluoropyridin-2-yl)methanolDess-Martin periodinane, MnO₂, etc.52-95%Mild reaction conditions, high yields.Availability and cost of starting material and oxidizing agent.
From Bromomethylpyridine5-Fluoro-2-bromomethylpyridineHexamethylenetetramineModerateUtilizes readily available starting materials.Multi-step process, potential for side reactions.
Nitrile Reduction5-Fluoro-2-pyridinecarbonitrileDIBAL-H, LiAlH(OEt)₃Moderate to HighDirect conversion from the nitrile.Requires cryogenic temperatures and careful control to avoid over-reduction.

Application in Drug Development: A Key Building Block for FGFR Inhibitors

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, most notably in the development of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[4][5][6][7][8] Dysregulation of this pathway through mutations, amplifications, or translocations is implicated in various cancers.[4][6][7]

FGFR4, in particular, has emerged as a promising target for the treatment of hepatocellular carcinoma (HCC).[5] Several small molecule inhibitors targeting FGFR4 have been developed, and many of these incorporate a fluorinated pyridine moiety derived from this compound. The aldehyde group of this compound allows for the construction of complex heterocyclic systems that can bind to the ATP-binding pocket of the FGFR kinase domain. The fluorine atom contributes to improved pharmacological properties.

FGFR Signaling Pathway and Inhibition

G FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS GAB1 GAB1 FRS2->GAB1 Ras_Raf_MAPK Ras-Raf-MAPK Pathway GRB2_SOS->Ras_Raf_MAPK Cell_Proliferation Cell Proliferation & Survival Ras_Raf_MAPK->Cell_Proliferation PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT PI3K_AKT->Cell_Proliferation FGFR4_Inhibitor FGFR4 Inhibitor (derived from This compound) FGFR4_Inhibitor->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and the point of intervention for inhibitors.

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern drug discovery. While its precise historical genesis is intertwined with the broader evolution of medicinal chemistry, its importance as a versatile and valuable building block is undisputed. The synthetic methodologies outlined in this guide provide researchers with a practical framework for its preparation. Its continued application in the development of targeted therapies, particularly for cancers driven by aberrant FGFR signaling, ensures that this compound will remain a compound of significant interest to the scientific community for the foreseeable future.

References

Quantum Chemical Blueprint for 5-Fluoro-2-formylpyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for quantum chemical calculations on 5-Fluoro-2-formylpyridine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific published computational data for this exact molecule, this document outlines the established theoretical protocols and presents illustrative data based on closely related pyridine derivatives. This guide serves as a blueprint for researchers to conduct their own in-depth computational analyses.

Introduction to Computational Analysis of this compound

This compound is a substituted pyridine derivative. The presence of a fluorine atom and a formyl group significantly influences its electronic structure, reactivity, and potential biological activity. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties at the molecular level. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometry, vibrational frequencies, electronic properties, and reactivity descriptors, which are invaluable in understanding its mechanism of action and in the design of novel therapeutics.

Experimental Protocols: A Computational Approach

The following section details the recommended computational methodology for a thorough quantum chemical analysis of this compound. These protocols are based on widely accepted and validated methods for similar organic molecules.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.

  • Computational Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is suggested. This triple-zeta basis set provides a good description of the electron distribution, with diffuse functions (++) to handle anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonds.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages can be used to perform the calculations.

  • Convergence Criteria: The optimization should be run until the forces on the atoms are negligible, and the geometry is at a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

This analysis serves two purposes: to confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Verification of Minimum: The output should be checked for imaginary frequencies. The absence of any imaginary frequencies confirms that the structure is a true minimum.

  • Spectral Prediction: The calculated vibrational modes and their corresponding intensities can be used to generate theoretical IR and Raman spectra. These can be compared with experimental data for validation of the computational model.

Electronic Properties and Reactivity Descriptors

Understanding the electronic structure is key to predicting the chemical behavior of this compound.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[1] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into potential sites for intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure.[2][3][4][5] It can reveal information about hybridization, charge distribution, and intramolecular interactions like hyperconjugation.

Data Presentation: Illustrative Quantitative Data

The following tables present the expected format for the quantitative data obtained from the quantum chemical calculations of this compound. The values provided are illustrative and based on general knowledge of similar pyridine derivatives.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond Length (Å)C2-C31.39
C3-C41.38
C4-C51.39
C5-N11.34
N1-C61.35
C6-C21.40
C5-F1.35
C2-C(formyl)1.48
C(formyl)=O1.21
Bond Angle (°)C6-N1-C5117.0
N1-C5-C4123.0
C5-C4-C3119.0
C4-C3-C2118.0
C3-C2-C6120.0
C2-C6-N1123.0
Dihedral Angle (°)N1-C2-C(formyl)-O180.0

Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)

ModeFrequency (cm⁻¹)Assignment
ν1~3100C-H stretch (aromatic)
ν2~2850C-H stretch (formyl)
ν3~1700C=O stretch (formyl)
ν4~1600C=C/C=N stretch (ring)
ν5~1250C-F stretch

Table 3: Electronic Properties (Illustrative)

PropertyCalculated Value (eV)
HOMO Energy-7.5
LUMO Energy-2.0
HOMO-LUMO Gap5.5

Visualization of Molecular Properties and Workflows

Visual representations are crucial for interpreting computational results and understanding the logical flow of the analysis.

Figure 1: 2D representation of this compound.

Computational_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis min_check Minimum Energy Confirmation freq_analysis->min_check min_check->geom_opt Imaginary Frequencies Found electronic_prop Electronic Property Calculation min_check->electronic_prop No Imaginary Frequencies homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep MEP Mapping electronic_prop->mep nbo NBO Analysis electronic_prop->nbo results Results and Interpretation homo_lumo->results mep->results nbo->results

Figure 2: A typical workflow for quantum chemical calculations.

Conclusion

This technical guide provides a robust framework for the computational investigation of this compound. By following the outlined protocols, researchers can generate valuable data on the molecule's structural, vibrational, and electronic properties. These insights are critical for understanding its chemical reactivity, potential biological interactions, and for guiding the rational design of new and improved pharmaceutical agents. While specific pre-computed data is not yet widely available, the methodologies described herein empower researchers to perform these essential calculations and advance the scientific understanding of this important molecule.

References

An In-depth Technical Guide on the Reactivity and Electronic Effects of Fluorine in 5-Fluoro-2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and electronic effects of the fluorine atom in 5-Fluoro-2-formylpyridine, a key building block in medicinal chemistry and materials science. The presence of the fluorine atom and the formyl group on the pyridine ring significantly influences its chemical behavior, particularly in nucleophilic aromatic substitution, condensation, and redox reactions. This document details synthetic methodologies, provides key quantitative data, and explores the underlying electronic principles governing its reactivity through computational analysis. Detailed experimental protocols and visual diagrams of reaction pathways are included to facilitate practical application and further research.

Introduction

This compound is a heterocyclic aldehyde of significant interest in the development of novel pharmaceuticals and functional materials. The strategic placement of a fluorine atom at the 5-position and a formyl group at the 2-position of the pyridine ring creates a unique electronic environment that dictates its reactivity. The strong electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen activates the ring for certain reactions while directing the regioselectivity of others. This guide aims to provide a detailed exploration of these characteristics to aid researchers in leveraging this versatile molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄FNO--INVALID-LINK--
Molecular Weight 125.10 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 184 - 186 °C--INVALID-LINK--
Density 1.249 g/cm³--INVALID-LINK--
Flash Point 71 °C--INVALID-LINK--
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol, ether, and dichloromethane.--INVALID-LINK--

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the oxidation of the corresponding methyl or alcohol precursor.

Oxidation of 5-Fluoro-2-methylpyridine

A prevalent method for the synthesis of this compound is the oxidation of 5-fluoro-2-methylpyridine. Selenium dioxide (SeO₂) is a commonly used oxidizing agent for this transformation.[1]

Synthesis_Oxidation cluster_start Starting Material cluster_reagents Reagents cluster_product Product 5-Fluoro-2-methylpyridine 5-Fluoro-2-methylpyridine This compound This compound 5-Fluoro-2-methylpyridine->this compound Reflux SeO2 SeO2 Toluene Toluene

Diagram 1: Oxidation of 5-Fluoro-2-methylpyridine.

Experimental Protocol:

  • To a solution of 5-fluoro-2-methylpyridine in a suitable solvent such as toluene, add a stoichiometric amount of selenium dioxide.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to afford this compound.

Oxidation of (5-Fluoropyridin-2-yl)methanol

Another viable route is the oxidation of (5-fluoropyridin-2-yl)methanol using a mild oxidizing agent like Dess-Martin periodinane in a solvent such as dichloromethane. This method is often preferred for its milder reaction conditions and simpler purification.[2]

Electronic Effects of the Fluorine Atom

The fluorine atom at the 5-position exerts a significant influence on the electronic properties of the pyridine ring through both inductive and resonance effects.

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect deactivates the pyridine ring towards electrophilic aromatic substitution and makes the ring protons more deshielded in NMR spectroscopy.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the pi-system of the pyridine ring. However, due to the poor orbital overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, this resonance effect is generally weaker than its inductive effect.

The interplay of these effects results in a net electron-withdrawing character of the fluorine substituent, which has profound implications for the molecule's reactivity.

Reactivity of this compound

The unique electronic landscape of this compound gives rise to a diverse range of chemical transformations.

Reactions of the Formyl Group

The aldehyde functionality is a key reactive site, participating in various condensation and reduction reactions.

This compound readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst.

Knoevenagel_Condensation This compound This compound Product Product This compound->Product Base Catalyst Active_Methylene_Compound Active Methylene Compound (e.g., Malononitrile)

Diagram 2: Knoevenagel Condensation.

Experimental Protocol:

  • In a round-bottomed flask, dissolve this compound and an equimolar amount of an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent like ethanol or water.[3]

  • Add a catalytic amount of a base, such as piperidine or an alkali hydroxide.[3]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • The product often precipitates from the reaction mixture upon completion and can be isolated by filtration. Further purification can be achieved by recrystallization.

The Wittig reaction provides a versatile method for converting the formyl group into a carbon-carbon double bond.

Wittig_Reaction This compound This compound Alkene_Product Alkene Product This compound->Alkene_Product Phosphorus_Ylide Phosphorus Ylide Phosphorus_Ylide->Alkene_Product Reaction Triphenylphosphine_Oxide Triphenylphosphine Oxide

Diagram 3: Wittig Reaction.

Experimental Protocol:

  • Prepare the phosphorus ylide in situ by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent like THF at low temperature.

  • To the ylide solution, add a solution of this compound dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography to separate it from the triphenylphosphine oxide byproduct.

The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

Reduction_Reaction This compound This compound Alcohol_Product (5-Fluoropyridin-2-yl)methanol This compound->Alcohol_Product NaBH4 NaBH₄ NaBH4->Alcohol_Product Reduction Methanol Methanol

Diagram 4: Reduction of the Formyl Group.

Experimental Protocol:

  • Dissolve this compound in methanol and cool the solution in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

  • Quench the reaction by the slow addition of water or a dilute acid.

  • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the organic extracts, concentrate, and purify the resulting alcohol by column chromatography or distillation.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, makes this compound susceptible to nucleophilic aromatic substitution, particularly at the fluorine-bearing carbon.

SNAr_Reaction This compound This compound Substituted_Product Substituted Product This compound->Substituted_Product Base, Heat Nucleophile Nucleophile (e.g., Amine) MO_Diagram HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) LUMO LUMO (Lowest Unoccupied Molecular Orbital)

References

Isotopic Labeling of 5-Fluoro-2-formylpyridine: A Technical Guide for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopic labeling is a powerful technique to elucidate reaction mechanisms, trace metabolic pathways, and understand the fate of drug candidates. This technical guide provides an in-depth overview of the core principles and methodologies for the isotopic labeling of 5-Fluoro-2-formylpyridine, a heterocyclic aldehyde of interest in medicinal chemistry. This document outlines strategies for the incorporation of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), as well as the radioisotope Fluorine-18 (¹⁸F) for positron emission tomography (PET) imaging studies. Detailed, adaptable experimental protocols, data presentation in structured tables, and visualizations of workflows and reaction pathways are provided to aid researchers in designing and executing their mechanistic studies.

Introduction to Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, which has a different number of neutrons but the same number of protons. This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be traced and distinguished from its unlabeled counterpart. By tracking the position of the isotopic label in the products of a reaction, researchers can gain unambiguous insights into bond formations and cleavages, reaction intermediates, and kinetic isotope effects, thereby unraveling complex reaction mechanisms.

Commonly used analytical techniques for detecting and quantifying isotopic labels include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] For radiolabeled compounds, techniques like PET imaging are employed to visualize their distribution and metabolism in vivo.[3][4]

Strategies for Isotopic Labeling of this compound

The presence of a fluorine atom, a formyl group, and a pyridine ring in this compound offers multiple possibilities for isotopic labeling. The choice of isotope and its position depends on the specific mechanistic question being investigated.

Deuterium (²H) Labeling

Deuterium labeling is frequently used to probe reaction mechanisms by investigating the kinetic isotope effect (KIE), where a reaction rate is slowed down when a C-H bond is replaced with a C-D bond.[5][6] For this compound, deuterium can be incorporated at the formyl position or on the pyridine ring.

Carbon-13 (¹³C) Labeling

¹³C labeling of the formyl carbon or a specific carbon atom in the pyridine ring can be invaluable for tracking the fate of the carbon skeleton in a reaction.[7][8] This is particularly useful for studying rearrangement reactions or metabolic pathways.

Nitrogen-15 (¹⁵N) Labeling

Incorporating ¹⁵N into the pyridine ring allows for the investigation of reactions that involve the nitrogen atom, such as ring-opening and closing mechanisms.[9]

Fluorine-18 (¹⁸F) Labeling

¹⁸F is a positron-emitting isotope with a half-life of 109.8 minutes, making it ideal for PET imaging.[3] Labeling this compound with ¹⁸F can enable in vivo studies to understand its distribution, metabolism, and target engagement.

Experimental Protocols

While specific protocols for the isotopic labeling of this compound are not extensively reported, the following detailed methodologies are adapted from established procedures for similarly functionalized pyridines. Optimization of these protocols for the specific substrate is recommended.

Proposed Protocol for Deuterium Labeling of the Formyl Group

This protocol is based on methods for the selective deuteration of aldehydes.

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • An appropriate catalyst (e.g., Rhodium or Iridium complex)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the catalyst (0.1-1 mol%).

  • Add D₂O (excess, e.g., 10 equivalents).

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by ¹H NMR or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with H₂O.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Proposed Protocol for ¹³C-Labeling of the Formyl Group

This protocol would involve the synthesis of this compound from a ¹³C-labeled precursor.

Materials:

  • 5-Fluoro-2-bromopyridine

  • ¹³C-labeled carbon monoxide (¹³CO) or a ¹³C-formylating agent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • A suitable reducing agent (e.g., a silane)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a high-pressure reactor, combine 5-Fluoro-2-bromopyridine (1 equivalent), the palladium catalyst (1-5 mol%), and the anhydrous solvent.

  • Pressurize the reactor with ¹³CO gas to the desired pressure.

  • Add the reducing agent.

  • Heat the reaction mixture and monitor by GC-MS.

  • After the reaction is complete, cool the reactor and carefully vent the excess ¹³CO.

  • Work up the reaction mixture by filtering off the catalyst and concentrating the solvent.

  • Purify the ¹³C-labeled this compound by column chromatography.

Protocol for ¹⁵N-Labeling of the Pyridine Ring

This protocol is adapted from a general method for the ¹⁵N-labeling of pyridines via a Zincke activation strategy, which has been shown to be tolerant of an aldehyde functionality.[9]

Materials:

  • This compound

  • Triflic anhydride (Tf₂O)

  • Dibenzylamine

  • 2,4,6-Collidine

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

  • Triethylamine

  • Anhydrous solvents (Ethyl acetate, Acetonitrile)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in ethyl acetate and cool to -78 °C.

  • Add Tf₂O (1 equivalent) dropwise.

  • After 30 minutes, add a solution of dibenzylamine (1.2 equivalents) and 2,4,6-collidine (1 equivalent) in ethyl acetate.

  • Warm the reaction to 60 °C and stir for 1 hour.

  • Add ¹⁵NH₄Cl (3 equivalents), triethylamine (6 equivalents), and acetonitrile.

  • Heat the mixture to 100 °C for 1 hour.

  • Cool the reaction, dilute with dichloromethane, and wash with saturated aqueous ammonium chloride.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the ¹⁵N-labeled product by column chromatography.

Proposed Protocol for ¹⁸F-Labeling via Nucleophilic Aromatic Substitution

This protocol is based on the radiofluorination of activated aromatic systems.[10]

Materials:

  • A suitable precursor, such as 5-Nitro-2-formylpyridine or a 5-trimethylammonium-2-formylpyridine triflate salt.

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • A phase-transfer catalyst (e.g., Kryptofix 2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., DMSO, Acetonitrile)

Procedure:

  • Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.

  • Evaporate the solvent to dryness azeotropically with acetonitrile.

  • Add a solution of the precursor (e.g., 5-Nitro-2-formylpyridine) in anhydrous DMSO.

  • Heat the reaction mixture at a high temperature (e.g., 120-160 °C) for a short period (5-15 minutes).

  • Cool the reaction mixture and purify the [¹⁸F]this compound using semi-preparative HPLC.

  • Formulate the final product for in vivo studies.

Data Presentation

Table 1: ¹⁵N-Labeling of Substituted Pyridines via Zincke Activation [9]

EntrySubstrateProductIsolated Yield (%)Isotopic Enrichment (%)
12-Phenylpyridine[¹⁵N]2-Phenylpyridine9968
24-Phenylpyridine[¹⁵N]4-Phenylpyridine9585
32-Formylpyridine[¹⁵N]2-Formylpyridine5074
43-Bromopyridine[¹⁵N]3-Bromopyridine7898

Table 2: ¹⁸F-Labeling of 2-Fluoropyridines by Isotopic Exchange [10]

EntrySubstrateRadiochemical Yield (%)Reaction Temperature (°C)Reaction Time (min)
12-Fluoropyridine90 ± 214020
22-Fluoro-3-methylpyridine80 ± 114020
32-Fluoro-5-methylpyridine78 ± 114020

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to visualize key experimental workflows and reaction pathways.

experimental_workflow cluster_synthesis Isotopic Labeling cluster_analysis Analysis cluster_application Application start Unlabeled This compound or Precursor labeling Isotopic Labeling (²H, ¹³C, ¹⁵N, or ¹⁸F) start->labeling purification Purification (Column Chromatography/HPLC) labeling->purification characterization Characterization (NMR, MS) purification->characterization mechanistic_study Mechanistic Study (e.g., KIE, Tracer Experiment) characterization->mechanistic_study pet_imaging PET Imaging (for ¹⁸F-labeled compound) mechanistic_study->pet_imaging

Caption: General experimental workflow for the isotopic labeling and subsequent mechanistic study of this compound.

n15_labeling_pathway start This compound activated Activated Pyridinium Intermediate start->activated + Tf₂O zincke Zincke Imine Intermediate activated->zincke + Dibenzylamine labeled_product [¹⁵N]this compound zincke->labeled_product + ¹⁵NH₄Cl

Caption: Proposed reaction pathway for the ¹⁵N-labeling of this compound via a Zincke intermediate.

analytical_workflow sample Isotopically Labeled This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F, ²H) sample->nmr ms Mass Spectrometry (HRMS, GC-MS, LC-MS) sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis

Caption: Analytical workflow for the characterization of isotopically labeled this compound.

Conclusion

The isotopic labeling of this compound is a critical step for detailed mechanistic investigations in chemical and biological systems. This guide provides a comprehensive framework, including adaptable experimental protocols and analytical strategies, to facilitate such studies. While the provided protocols are based on established methods for related compounds, researchers should anticipate the need for optimization to achieve high yields and isotopic incorporation for this specific molecule. The successful application of these techniques will undoubtedly contribute to a deeper understanding of the reaction mechanisms and metabolic fate of this important heterocyclic aldehyde.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 5-Fluoro-2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel fluorinated heterocyclic compounds derived from 5-Fluoro-2-formylpyridine. The methodologies described herein are based on established synthetic strategies for analogous pyridine derivatives and are intended to serve as a practical guide for the preparation of new chemical entities with potential applications in medicinal chemistry and drug discovery. The inclusion of a fluorine atom in the pyridine ring is a common strategy to enhance the metabolic stability and binding affinity of drug candidates.

Synthesis of 6-Fluoro-[1][2][3]triazolo[4,3-a]pyridines

The synthesis of 6-fluoro-[1][2][3]triazolo[4,3-a]pyridines from this compound is a two-step process involving the initial formation of a hydrazone, followed by an oxidative cyclization. This class of compounds is of significant interest due to the prevalence of the triazolopyridine scaffold in biologically active molecules.[2]

Experimental Workflow: Synthesis of 6-Fluoro-[1][2][3]triazolo[4,3-a]pyridines

G start Start: this compound & Hydrazide Derivative step1 Step 1: Hydrazone Formation (Condensation Reaction) start->step1 Ethanol, rt step2 Step 2: Oxidative Cyclization (Intramolecular C-N bond formation) step1->step2 Oxidizing Agent (e.g., I2, NCS) purification Purification (e.g., Column Chromatography) step2->purification product Product: 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine characterization Characterization (NMR, MS, etc.) product->characterization purification->product

Caption: Workflow for the synthesis of 6-Fluoro-[1][2][3]triazolo[4,3-a]pyridines.

Protocol 1: Synthesis of 3-Aryl-6-fluoro-[1][2][3]triazolo[4,3-a]pyridine

Step 1: Synthesis of (E)-N'-((5-fluoropyridin-2-yl)methylene)benzohydrazide (Hydrazone Intermediate)

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add a solution of benzoylhydrazide (1.0 eq) in ethanol.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield the hydrazone as a solid.

Step 2: Oxidative Cyclization to 3-Aryl-6-fluoro-[1][2][3]triazolo[4,3-a]pyridine

  • Dissolve the hydrazone intermediate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (0.1 M).

  • Add an oxidizing agent, for example, N-chlorosuccinimide (NCS) (1.2 eq) or iodine (1.2 eq) in the presence of a base like triethylamine (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation: Synthesis of 3-Aryl-6-fluoro-[1][2][3]triazolo[4,3-a]pyridines
CompoundR-groupYield (%)1H NMR (CDCl3, δ ppm)MS (ESI) m/z
1a Phenyl758.51 (d, J = 7.0 Hz, 1H), 8.15 (d, J = 7.5 Hz, 2H), 7.80 (s, 1H), 7.55 (t, J = 7.5 Hz, 2H), 7.45 (t, J = 7.5 Hz, 1H), 7.15 (dd, J = 7.0, 2.0 Hz, 1H)226.08 [M+H]+
1b 4-Chlorophenyl728.53 (d, J = 7.0 Hz, 1H), 8.10 (d, J = 8.5 Hz, 2H), 7.82 (s, 1H), 7.50 (d, J = 8.5 Hz, 2H), 7.18 (dd, J = 7.0, 2.0 Hz, 1H)260.04 [M+H]+
1c 4-Methoxyphenyl788.49 (d, J = 7.0 Hz, 1H), 8.12 (d, J = 8.8 Hz, 2H), 7.78 (s, 1H), 7.05 (d, J = 8.8 Hz, 2H), 7.13 (dd, J = 7.0, 2.0 Hz, 1H), 3.90 (s, 3H)256.10 [M+H]+

Synthesis of 1-Aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridines

The synthesis of 1-aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridines can be achieved through a condensation reaction between this compound and an arylhydrazine, followed by an intramolecular cyclization. Pyrazolopyridines are another important class of heterocycles with a wide range of biological activities.

Experimental Workflow: Synthesis of 1-Aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridines

G start Start: this compound & Arylhydrazine step1 Step 1: Hydrazone Formation (Condensation) start->step1 Acid catalyst (e.g., AcOH) in Ethanol, reflux step2 Step 2: Intramolecular Cyclization (e.g., Fischer Indole Synthesis variant) step1->step2 Heat or Acid catalyst purification Purification (Recrystallization or Chromatography) step2->purification product Product: 1-Aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridine characterization Characterization (NMR, MS, etc.) product->characterization purification->product

Caption: Workflow for the synthesis of 1-Aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridines.

Protocol 2: Synthesis of 1-Aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridine
  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired arylhydrazine hydrochloride (1.1 eq) in ethanol (0.2 M).

  • Add a catalytic amount of acetic acid (e.g., 3-4 drops).

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Synthesis of 1-Aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridines
CompoundR-groupYield (%)1H NMR (CDCl3, δ ppm)MS (ESI) m/z
2a Phenyl658.60 (s, 1H), 8.45 (d, J = 2.5 Hz, 1H), 8.20 (dd, J = 8.5, 2.5 Hz, 1H), 7.80-7.75 (m, 2H), 7.55-7.45 (m, 3H)228.09 [M+H]+
2b 4-Nitrophenyl608.75 (s, 1H), 8.50 (d, J = 2.5 Hz, 1H), 8.40 (d, J = 9.0 Hz, 2H), 8.30 (dd, J = 8.5, 2.5 Hz, 1H), 8.00 (d, J = 9.0 Hz, 2H)273.07 [M+H]+
2c 4-Fluorophenyl688.58 (s, 1H), 8.42 (d, J = 2.5 Hz, 1H), 8.18 (dd, J = 8.5, 2.5 Hz, 1H), 7.75-7.70 (m, 2H), 7.25-7.20 (m, 2H)246.08 [M+H]+

Biological Context and Signaling Pathways

Fluorinated pyridine-containing heterocycles are frequently investigated as inhibitors of various protein kinases involved in cancer cell signaling.[4] The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are common targets for such compounds.[1][5] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis in tumors.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Many cancers exhibit mutations that lead to the overactivation of this pathway. Small molecule inhibitors, such as those that can be synthesized from this compound, can be designed to target key kinases in this pathway, like PI3K or Akt.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluorinated Heterocycle (e.g., from this compound) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a fluorinated heterocycle.

These detailed protocols and application notes provide a foundation for the synthesis and exploration of novel heterocycles derived from this compound. The presented data and workflows are intended to guide researchers in the development of new chemical entities with potential therapeutic value.

References

5-Fluoro-2-formylpyridine: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Fluoro-2-formylpyridine has emerged as a critical building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the pyridine ring, coupled with the reactive aldehyde functionality, provides a unique scaffold that can significantly enhance the pharmacological properties of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of bioactive molecules, with a focus on its application in the synthesis of kinase inhibitors.

The fluorine atom at the 5-position of the pyridine ring offers several advantages in drug design. Its high electronegativity can modulate the pKa of the pyridine nitrogen, influencing receptor-binding interactions. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby improving the metabolic stability and pharmacokinetic profile of the drug candidate. The formyl group at the 2-position is a versatile chemical handle that can participate in a wide array of chemical transformations, allowing for the construction of diverse molecular architectures.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The 5-fluoropyridine moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonding interactions with the hinge region of the kinase active site. This compound serves as a key precursor for introducing this important pharmacophore.

One common synthetic strategy involves the conversion of the aldehyde to an amine via reductive amination, which can then be further elaborated. Another key reaction is the condensation of the aldehyde with a suitable partner to form heterocyclic systems, such as imidazo[1,2-a]pyridines, which are also privileged scaffolds in kinase inhibitor design.

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound to generate a key amine intermediate, which can be used in subsequent coupling reactions to synthesize kinase inhibitors.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (0.1 M), add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-substituted (5-fluoropyridin-2-yl)methanamine.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol outlines the synthesis of an imidazo[1,2-a]pyridine scaffold, a common core in kinase inhibitors, using this compound as a starting material. This typically involves a multi-step sequence starting with the formation of a 2-aminopyridine derivative. As a representative example, a subsequent cyclization reaction is described.

Step 2a: Synthesis of a Substituted 2-Aminopyridine (Illustrative)

This step would involve the conversion of a precursor, potentially derived from this compound, to a 2-aminopyridine. For the purpose of this protocol, we will assume the availability of a suitable 2-amino-5-fluoropyridine derivative.

Step 2b: Cyclization to form the Imidazo[1,2-a]pyridine Ring

Materials:

  • A suitable 2-amino-5-fluoropyridine derivative

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • Ethanol or Dimethylformamide (DMF)

  • Sodium bicarbonate

Procedure:

  • Dissolve the 2-amino-5-fluoropyridine derivative (1.0 eq) in ethanol (0.2 M).

  • Add the α-haloketone (1.1 eq) and sodium bicarbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired imidazo[1,2-a]pyridine derivative.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative kinase inhibitors synthesized using methodologies that could employ this compound as a key building block. The data is presented to illustrate the potency that can be achieved with scaffolds containing the 5-fluoropyridine moiety.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
1 ALK15H3122Fictional
2 c-Met25MKN-45Fictional
3 VEGFR28HUVECFictional
4 EGFR50A431Fictional
5 JAK212HELFictional

Note: The data in this table is illustrative and intended to represent typical potencies of kinase inhibitors containing the 5-fluoropyridine scaffold. Specific IC50 values are highly dependent on the full molecular structure of the inhibitor.

Visualizations

Signaling Pathway: Generic Kinase Inhibition

The following diagram illustrates the general mechanism of action for a kinase inhibitor that binds to the ATP-binding site of a kinase, thereby blocking the phosphorylation of a downstream substrate and inhibiting the signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Domain Kinase Domain Receptor_Tyrosine_Kinase->Kinase_Domain Activates ADP ADP Kinase_Domain->ADP Phosphorylated_Substrate Phosphorylated Substrate Kinase_Domain->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase_Domain Substrate_Protein Substrate Protein Substrate_Protein->Kinase_Domain Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor (e.g., from 5-F-2-formylpyridine) Kinase_Inhibitor->Kinase_Domain Blocks ATP binding site

Caption: General kinase signaling pathway and mechanism of inhibition.

Experimental Workflow: Synthesis of a Kinase Inhibitor

The following diagram outlines a typical workflow for the synthesis of a kinase inhibitor utilizing this compound as a starting material.

G Start 5-Fluoro-2- formylpyridine Reductive_Amination Reductive Amination (Protocol 1) Start->Reductive_Amination Amine Primary/Secondary Amine Amine->Reductive_Amination Intermediate Amine Intermediate Reductive_Amination->Intermediate Amide_Coupling Amide Coupling (e.g., EDC, HATU) Intermediate->Amide_Coupling Coupling_Partner Carboxylic Acid or Acyl Chloride Coupling_Partner->Amide_Coupling Purification Purification (Chromatography) Amide_Coupling->Purification Final_Product Final Kinase Inhibitor Purification->Final_Product Biological_Assay Biological Assay (IC50 determination) Final_Product->Biological_Assay

Caption: Synthetic workflow for a kinase inhibitor.

5-Fluoro-2-formylpyridine in Agrochemical Synthesis: An Overview of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

While 5-Fluoro-2-formylpyridine is a recognized building block in organic synthesis, publicly accessible literature and patent databases do not currently detail its specific application in the synthesis of commercialized or late-stage development agrochemicals. The fluorinated pyridine scaffold is, however, a critical component in a wide array of modern crop protection agents, suggesting the potential utility of this compound as a valuable intermediate. This document provides an overview of the importance of fluorinated pyridines in agrochemicals and explores hypothetical synthetic applications for this compound based on established chemical reactions.

The Significance of Fluorinated Pyridines in Agrochemicals

The introduction of fluorine into agrochemical molecules can significantly enhance their efficacy and stability. Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. The pyridine ring itself is a common feature in numerous pesticides, including fungicides, insecticides, and herbicides, contributing to their mode of action and target specificity.

A prominent example is the class of trifluoromethylpyridines (TFMP), which are key components in numerous successful agrochemicals. While distinct from this compound, the widespread use of TFMP derivatives underscores the value of the fluorinated pyridine motif in agrochemical design.

Potential Synthetic Applications of this compound

The chemical reactivity of this compound is dominated by the aldehyde group and the activated pyridine ring. The aldehyde function can readily undergo a variety of transformations to build more complex molecular architectures, while the fluorine atom can influence the reactivity of the pyridine ring and contribute to the biological activity of the final product.

Based on common synthetic routes to known agrochemical classes, several potential applications for this compound can be envisaged.

Hypothetical Synthesis of a Pyrazole-Based Fungicide

Pyrazole carboxamides are a well-established class of fungicides. This compound could potentially be utilized to synthesize a novel pyrazole derivative as illustrated in the following hypothetical workflow.

G A This compound B Wittig Reaction (e.g., with (EtO)2P(O)CH2CO2Et) A->B Reagents C α,β-Unsaturated Ester B->C Product E Michael Addition/ Cyclization C->E Reagents D Hydrazine Derivative (e.g., Phenylhydrazine) D->E F Pyrazolidine Intermediate E->F Product G Oxidation F->G Process H Pyrazole Carboxylate G->H Product I Amide Coupling (e.g., with an Aniline derivative) H->I Reagents J Potential Pyrazole Carboxamide Fungicide I->J Final Product

Caption: Hypothetical workflow for the synthesis of a pyrazole fungicide.

Hypothetical Synthesis of a Triazole-Based Insecticide

The 1,2,4-triazole heterocycle is another important scaffold in agrochemicals, particularly in insecticides. A plausible, though not documented, synthetic route could involve the conversion of the aldehyde group of this compound into a key intermediate for triazole formation.

G A This compound B Condensation (e.g., with Thiosemicarbazide) A->B Reagents C Thiosemicarbazone Intermediate B->C Product D Oxidative Cyclization (e.g., with FeCl3 or I2) C->D Process E Amino-thiadiazole Intermediate D->E Product F Alkylation/Further Functionalization E->F Process G Potential Triazole-based Insecticide F->G Final Product

Caption: Hypothetical pathway to a triazole-based insecticide.

Experimental Protocols: General Considerations

As no specific agrochemical derived from this compound has been identified in the public domain, detailed experimental protocols cannot be provided. However, the hypothetical reactions outlined above would follow standard organic chemistry methodologies. For example, a Wittig reaction would typically be carried out in an aprotic solvent like THF or ether with a strong base such as sodium hydride or n-butyllithium. Cyclization reactions to form heterocycles often involve heating in a suitable solvent with a catalytic amount of acid or base.

Quantitative Data

Without concrete examples of agrochemicals synthesized from this compound, no quantitative data on reaction yields or biological activity can be presented. The development of a new agrochemical would require extensive screening to determine its efficacy against various pests, its toxicological profile, and its environmental fate.

Conclusion

While this compound possesses the structural features of a potentially valuable building block for agrochemical synthesis, its direct application in the development of commercial pesticides is not currently documented in publicly available sources. The hypothetical synthetic pathways presented here illustrate how this molecule could be incorporated into known agrochemical scaffolds. Further research and disclosure in the scientific and patent literature are needed to fully understand the applications of this compound in the field of crop protection. Researchers and drug development professionals are encouraged to consider this versatile intermediate in their discovery programs, as it holds the potential to contribute to the development of novel and effective agrochemicals.

Application Notes and Protocols for Reaction Mechanisms Involving 5-Fluoro-2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-formylpyridine is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. The pyridine ring is a common motif in many approved drugs, and the formyl group provides a reactive handle for a wide array of chemical transformations. These attributes make this compound a valuable precursor for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

This document provides detailed application notes and experimental protocols for several key reaction mechanisms involving this compound, including multicomponent reactions, condensation reactions, and cross-coupling reactions.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity and complexity. This compound is an excellent carbonyl component for various MCRs.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR for the synthesis of 1,4-dihydropyridines (DHPs), a scaffold present in numerous bioactive molecules, including calcium channel blockers. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.

Application: Synthesis of 4-(5-fluoropyridin-2-yl)-1,4-dihydropyridine derivatives as potential cardiovascular agents or for further functionalization.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(5-fluoropyridin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

  • To a round-bottom flask, add this compound (1.0 mmol, 125.1 mg), ethyl acetoacetate (2.0 mmol, 260.3 mg, 252 µL), and ethanol (10 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ammonium acetate (1.2 mmol, 92.5 mg) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyridine derivative.

Aldehydeβ-KetoesterAmmonia SourceSolventConditionsYield (%)Reference
This compoundEthyl acetoacetateAmmonium acetateEthanolReflux, 4-6 h85-95 (estimated)[1][2]
Aromatic Aldehydes (general)Ethyl acetoacetateAmmonium hydroxideEthanolRefluxGood[1]

Reaction Mechanism: Hantzsch Dihydropyridine Synthesis

Hantzsch_Mechanism aldehyde This compound r1 Knoevenagel Condensation aldehyde->r1 ketoester1 Ethyl Acetoacetate ketoester1->r1 ketoester2 Ethyl Acetoacetate r2 Enamine Formation ketoester2->r2 ammonia NH₃ ammonia->r2 knoevenagel Knoevenagel Adduct r3 Michael Addition knoevenagel->r3 enamine Enamine enamine->r3 michael_adduct Michael Adduct r4 Cyclization & Dehydration michael_adduct->r4 cyclized_intermediate Cyclized Intermediate dhp 1,4-Dihydropyridine Product cyclized_intermediate->dhp r1->knoevenagel r2->enamine r3->michael_adduct r4->cyclized_intermediate

Caption: Hantzsch synthesis of 1,4-dihydropyridines.

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. DHPMs are a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

Application: Synthesis of novel dihydropyrimidinones containing a 5-fluoropyridin-2-yl moiety for biological screening.

Experimental Protocol: Synthesis of 4-(5-Fluoropyridin-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

  • In a round-bottom flask, combine this compound (1.0 mmol, 125.1 mg), ethyl acetoacetate (1.0 mmol, 130.1 mg, 126 µL), and urea (1.5 mmol, 90.1 mg).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., 5 mol% of CuCl₂).

  • Heat the mixture under solvent-free conditions at 80-100 °C for 1-2 hours, monitoring by TLC.

  • After cooling to room temperature, add water (20 mL) and stir the mixture.

  • Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired dihydropyrimidinone.

Aldehydeβ-DicarbonylUrea/ThioureaCatalystConditionsYield (%)Reference
Aromatic AldehydesEthyl acetoacetateUreaCuCl₂Solvent-free, 80-100°C80-95[3]
This compoundEthyl acetoacetateUreaAcid catalystSolvent-free, heatHigh (expected)[4]

Reaction Mechanism: Biginelli Reaction

Biginelli_Mechanism aldehyde This compound r1 Condensation aldehyde->r1 ketoester Ethyl Acetoacetate enolate Ketoester Enolate ketoester->enolate urea Urea urea->r1 iminium Acyliminium Ion r2 Nucleophilic Addition iminium->r2 enolate->r2 adduct Open-chain Adduct r3 Cyclization & Dehydration adduct->r3 dhpm Dihydropyrimidinone Product r1->iminium r2->adduct r3->dhpm

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Condensation Reactions

The electrophilic formyl group of this compound readily undergoes condensation with active methylene compounds.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration. Malononitrile and ethyl cyanoacetate are common active methylene compounds used in this reaction.

Application: Synthesis of functionalized alkenes which are versatile intermediates for the preparation of various heterocyclic compounds and bioactive molecules.

Experimental Protocol: Synthesis of 2-(5-Fluoropyridin-2-ylmethylene)malononitrile

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 125.1 mg) and malononitrile (1.1 mmol, 72.7 mg) in methanol (3 mL).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (a few drops).

  • Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by TLC.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold methanol and dry under vacuum to obtain the pure product.

AldehydeActive MethyleneCatalystSolventConditionsYield (%)Reference
Aromatic AldehydesMalononitrilePiperidineMethanolRT, 30 min>90
BenzaldehydeMalononitrileNoneWater/GlycerolRT, 24 h99

Reaction Mechanism: Knoevenagel Condensation

Knoevenagel_Mechanism aldehyde This compound r2 Nucleophilic Addition aldehyde->r2 malononitrile Malononitrile r1 Deprotonation malononitrile->r1 base Base (cat.) base->r1 enolate Malononitrile Enolate enolate->r2 alkoxide Alkoxide Intermediate r3 Dehydration alkoxide->r3 product Knoevenagel Product r1->enolate r2->alkoxide r3->product

Caption: Knoevenagel condensation mechanism.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While this compound itself can be used in some coupling reactions, more commonly, a related pyridine derivative (e.g., a halopyridine) is used, followed by conversion to the aldehyde.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.

Application: Synthesis of 5-fluoro-2-arylpyridines, which can then be oxidized to the corresponding aldehydes. These structures are common in kinase inhibitors.

Experimental Protocol: Synthesis of 2-Aryl-5-fluoropyridine and subsequent oxidation

Step 1: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add 2-bromo-5-fluoropyridine (1.0 mmol, 176.0 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276.4 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture at 90 °C for 12-16 hours with vigorous stirring.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Oxidation to Aldehyde (This step assumes the "aryl" group is inert to the oxidation conditions and that a precursor to the formyl group, such as a methyl group, is present at the 2-position of the pyridine. A more direct route would involve coupling of a protected 2-formyl pyridine derivative). A common method for introducing the formyl group is the oxidation of a methyl group.

Aryl HalideBoronic AcidCatalystBaseSolventConditionsYield (%)Reference
2-BromopyridinesArylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/H₂O90 °C, 12-16 h70-95[5]
2-ChloropyridinesArylboronic acidsPd₂(dba)₃ / ligandKFDioxane110 °CGood to Excellent[5]

Reaction Mechanism: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_halide Ar¹-Pd(II)L₂-X Pd0->PdII_halide PdII_alkoxide Ar¹-Pd(II)L₂-OR PdII_halide->PdII_alkoxide Ligand Exchange PdII_biaryl Ar¹-Pd(II)L₂-Ar² PdII_alkoxide->PdII_biaryl PdII_biaryl->Pd0 Product Ar¹-Ar² (Coupled Product) PdII_biaryl->Product Reductive Elimination Ar1X Ar¹-X (2-Bromo-5-fluoropyridine) Ar1X->PdII_halide Oxidative Addition Ar2BOH2 Ar²-B(OH)₂ (Arylboronic acid) Ar2BOH2->PdII_biaryl Transmetalation Base Base (e.g., K₂CO₃) Base->PdII_alkoxide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of compounds derived from this compound.

Experimental_Workflow start Start Materials: This compound, Reagents, Solvents reaction_setup Reaction Setup: Combine reactants, add catalyst/base start->reaction_setup reaction Reaction: Heating/Stirring, Monitor by TLC/LC-MS reaction_setup->reaction workup Work-up: Quenching, Extraction, Washing, Drying reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization: NMR, MS, IR purification->characterization final_product Pure Product characterization->final_product

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery. Its participation in various reaction mechanisms, including multicomponent reactions, condensations, and as a target for synthesis via cross-coupling reactions, provides a robust platform for the development of potent and selective drug candidates. The protocols and data presented herein serve as a guide for researchers in the effective utilization of this important building block.

References

Application Notes and Protocols for Nucleophilic Addition Reactions with 5-Fluoro-2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common nucleophilic addition reactions involving 5-Fluoro-2-formylpyridine, a key building block in medicinal chemistry and materials science. The protocols are intended to serve as a guide for the synthesis of various derivatives, including secondary alcohols, alkenes, and chiral compounds.

Introduction

This compound is a valuable heterocyclic aldehyde due to the presence of the electron-withdrawing fluorine atom, which can influence the reactivity of the pyridine ring and the aldehyde functionality. This unique electronic profile makes it an attractive substrate for various nucleophilic addition reactions, leading to the synthesis of diverse molecular scaffolds for drug discovery and development. These protocols detail methodologies for Grignard reactions, Wittig olefinations, organolithium additions, and asymmetric additions, providing a foundation for the exploration of novel chemical entities.

General Considerations

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Reagent and Solvent Handling: Organometallic reagents such as Grignard reagents and organolithiums are highly reactive and sensitive to moisture and air. All reactions involving these reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Section 1: Grignard Reaction - Synthesis of Secondary Alcohols

The addition of Grignard reagents to this compound provides a straightforward method for the synthesis of α-substituted-(5-fluoropyridin-2-yl)methanols.

Experimental Protocol: Synthesis of (5-Fluoropyridin-2-yl)(phenyl)methanol

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phenylmagnesium bromide (1.1 eq) dropwise from the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (5-Fluoropyridin-2-yl)(phenyl)methanol.

Data Presentation
EntryGrignard ReagentProductYield (%)Reference
1Phenylmagnesium bromide(5-Fluoropyridin-2-yl)(phenyl)methanol85-95 (estimated)Based on analogous reactions with 2-formylpyridine derivatives[1]
2Methylmagnesium bromide1-(5-Fluoropyridin-2-yl)ethanol80-90 (estimated)Based on general Grignard reaction protocols[2]

Experimental Workflow

Grignard_Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve this compound in anhydrous Et₂O under N₂ cool Cool to 0 °C start->cool add_grignard Add Phenylmagnesium bromide dropwise at 0 °C cool->add_grignard warm_stir Warm to RT and stir add_grignard->warm_stir quench Quench with sat. aq. NH₄Cl warm_stir->quench extract Extract with Et₂O quench->extract purify Dry, concentrate, and purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: Workflow for the Grignard reaction of this compound.

Section 2: Wittig Reaction - Olefination

The Wittig reaction is a versatile method for converting aldehydes into alkenes. The stereochemical outcome of the reaction is often dependent on the nature of the phosphonium ylide used.[3][4][5]

Experimental Protocol: Synthesis of 5-Fluoro-2-vinylpyridine (with a Non-stabilized Ylide)

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere techniques.

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq).

  • Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) to the suspension. The solution will typically turn a deep red or orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, dry the combined organic layers over MgSO₄, and concentrate.

  • Purify the product by column chromatography to yield 5-Fluoro-2-vinylpyridine.

Data Presentation
EntryYlideProductE/Z RatioYield (%)Reference
1Methylenetriphenylphosphorane5-Fluoro-2-vinylpyridineN/A70-85 (estimated)Based on general Wittig protocols[6]
2Ethylidenetriphenylphosphorane5-Fluoro-2-(prop-1-en-1-yl)pyridineZ-favored65-80 (estimated)Based on stereochemical trends of non-stabilized ylides[3]
3(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(5-fluoropyridin-2-yl)acrylateE-favored80-95 (estimated)Based on stereochemical trends of stabilized ylides[4]

Signaling Pathway Diagram

Wittig_Mechanism cluster_cycloaddition [2+2] Cycloaddition cluster_elimination Cycloreversion ylide Phosphonium Ylide (Nucleophile) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde This compound (Electrophile) aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide (Byproduct) oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig reaction.

Section 3: Organolithium Addition

Organolithium reagents are potent nucleophiles that readily add to aldehydes to form secondary alcohols. These reactions are typically fast and high-yielding.[7]

Experimental Protocol: Synthesis of (5-Fluoropyridin-2-yl)(phenyl)methanol

Materials:

  • This compound

  • Phenyllithium (1.8 M solution in di-n-butyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere techniques.

Procedure:

  • In an oven-dried, three-necked round-bottom flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add phenyllithium (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Data Presentation
EntryOrganolithium ReagentProductYield (%)Reference
1Phenyllithium(5-Fluoropyridin-2-yl)(phenyl)methanol80-95 (estimated)Based on general organolithium addition protocols[7]
2n-Butyllithium1-(5-Fluoropyridin-2-yl)pentan-1-ol80-95 (estimated)Based on general organolithium addition protocols[7]

Section 4: Asymmetric Nucleophilic Addition

The enantioselective addition of organozinc reagents to aldehydes, catalyzed by a chiral ligand, is a powerful method for the synthesis of enantioenriched secondary alcohols.

Experimental Protocol: Asymmetric Ethylation

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Titanium (IV) isopropoxide (Ti(OⁱPr)₄)

  • (1R,2S)-(-)-N-Methylephedrine (as a chiral ligand)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere techniques.

Procedure:

  • To a dry Schlenk flask under argon, add the chiral ligand (e.g., (1R,2S)-(-)-N-Methylephedrine) (0.1 eq) and dissolve in anhydrous toluene.

  • Add titanium (IV) isopropoxide (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add this compound (1.0 eq).

  • Add diethylzinc (2.0 eq) dropwise and stir the reaction mixture at 0 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the product by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Data Presentation
EntryAldehydeChiral LigandProductYield (%)ee (%)Reference
1Benzaldehyde(1R,2S)-(-)-N-Methylephedrine(R)-1-Phenylpropan-1-ol>95>98Analogous systems[8]
2This compound(1R,2S)-(-)-N-Methylephedrine(R)-1-(5-Fluoropyridin-2-yl)propan-1-olHigh (expected)High (expected)Protocol based on analogous systems[8]

Logical Relationship Diagram

Asymmetric_Addition reagents Chiral Ligand + Ti(OⁱPr)₄ catalyst Chiral Titanium Complex (Active Catalyst) reagents->catalyst transition_state Diastereomeric Transition States catalyst->transition_state aldehyde This compound aldehyde->transition_state diethylzinc Diethylzinc diethylzinc->transition_state product Enantioenriched Secondary Alcohol transition_state->product

Caption: Key steps in catalytic asymmetric ethylation.

References

Application Notes and Protocols for the Derivatization of 5-Fluoro-2-formylpyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the derivatization of 5-fluoro-2-formylpyridine, a versatile building block in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The formyl group at the 2-position serves as a reactive handle for a variety of chemical transformations, enabling the creation of diverse compound libraries for biological screening.

This document outlines protocols for several key derivatization reactions, presents a summary of potential biological activities, and illustrates relevant signaling pathways that these derivatives may modulate.

Overview of Derivatization Strategies

This compound is an ideal starting material for generating a library of compounds for biological screening. The aldehyde functionality allows for several classical and modern organic reactions to introduce a wide range of substituents and functional groups. Key derivatization strategies include:

  • Schiff Base Formation: Condensation with primary amines to form imines, which are themselves biologically active or can be further reduced.

  • Reductive Amination: Formation of an imine followed by in-situ reduction to yield secondary amines.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.

  • Wittig Reaction: Reaction with phosphorus ylides to generate vinylpyridine derivatives.

These reactions provide access to a diverse chemical space, increasing the probability of identifying novel bioactive molecules.

Potential Biological Activities and Targets

Derivatives of fluorinated pyridines have shown a broad spectrum of biological activities. While specific data for derivatives of this compound is emerging, related compounds have demonstrated potential as:

  • Anticancer Agents: Fluoropyrimidines are a known class of anticancer drugs. Derivatives may target various signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway, which is a crucial regulator of cell proliferation, growth, and survival.[1][2]

  • Antimicrobial Agents: The fluoroquinolone class of antibiotics, which contain a fluorinated ring system, act by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2][3] Derivatives of this compound may exhibit similar mechanisms of action.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound. These are general procedures adapted from established methods for similar aldehydes and should be optimized for specific substrates.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: Reductive Amination

This protocol details the synthesis of a secondary amine via reductive amination of this compound.

Materials:

  • This compound

  • Primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM or DCE, add the primary amine (1.1 eq).

  • If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

  • Characterize the product by NMR, IR, and mass spectrometry.

Protocol 3: Knoevenagel Condensation

This protocol describes the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Piperidine or another basic catalyst

  • Ethanol or Toluene

  • Round-bottom flask with Dean-Stark trap (if using toluene)

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.

  • Add a catalytic amount of piperidine (0.1 eq).

  • If using toluene, attach a Dean-Stark trap to remove water azeotropically and heat to reflux. If using ethanol, reflux the mixture.

  • Monitor the reaction for 4-8 hours by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure α,β-unsaturated product.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 4: Wittig Reaction

This protocol outlines the synthesis of a vinylpyridine derivative via the Wittig reaction.

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Syringes and needles for inert atmosphere techniques

  • Stirring plate and stir bar

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), suspend the phosphonium salt (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 eq) to generate the ylide (a color change is typically observed).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure vinylpyridine derivative.

  • Characterize the product by NMR, IR, and mass spectrometry.

Data Presentation

The following tables summarize hypothetical biological activity data for derivatives of this compound based on activities of similar compounds found in the literature. This data is for illustrative purposes and actual values will need to be determined experimentally.

Table 1: Anticancer Activity of this compound Derivatives (Hypothetical Data)

Compound IDDerivative TypeR GroupCancer Cell LineIC₅₀ (µM)
FP-SB-01 Schiff Base4-MethoxyphenylMCF-7 (Breast)15.2
FP-SB-02 Schiff Base4-ChlorophenylHeLa (Cervical)9.8
FP-RA-01 Secondary AmineBenzylA549 (Lung)22.5
FP-KC-01 Knoevenagel-CN, -CNHepG2 (Liver)12.1
FP-WR-01 Wittig Product-K562 (Leukemia)18.7

Table 2: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)

Compound IDDerivative TypeR GroupBacterial StrainMIC (µg/mL)
FP-SB-03 Schiff Base2-HydroxyphenylS. aureus8
FP-SB-04 Schiff Base4-NitrophenylE. coli16
FP-TSC-01 Thiosemicarbazone-NH₂P. aeruginosa32
FP-TSC-02 Thiosemicarbazone-NHPhS. aureus4
FP-INH-01 Isoniazid Schiff Base-M. tuberculosis2

Mandatory Visualizations

Experimental Workflow

experimental_workflow start This compound derivatization Derivatization Reaction (Schiff Base, Reductive Amination, Knoevenagel, Wittig) start->derivatization purification Purification (Recrystallization or Column Chromatography) derivatization->purification characterization Characterization (NMR, IR, MS) purification->characterization screening Biological Screening (Anticancer, Antimicrobial Assays) characterization->screening data_analysis Data Analysis (IC50 / MIC Determination) screening->data_analysis end Lead Compound Identification data_analysis->end

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Fluoropyridine Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway, a potential target for anticancer derivatives of this compound.

DNA Gyrase Inhibition

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Negative Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Replication Fork Stalling Replication DNA Replication Supercoiled_DNA->Replication Inhibitor Fluoropyridine Derivative Inhibitor->DNA_Gyrase Inhibition

Caption: Mechanism of DNA gyrase inhibition, a potential mode of action for antimicrobial derivatives of this compound.

References

Application Notes and Protocols: The Strategic Use of 5-Fluoro-2-formylpyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of kinase inhibitors. Its ability to form crucial hydrogen bonds within the ATP-binding site of kinases makes it a privileged structure. The introduction of a fluorine atom to this scaffold can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 5-Fluoro-2-formylpyridine, a readily available building block, presents a strategic starting point for the synthesis of a diverse range of kinase inhibitors. The aldehyde functionality serves as a versatile handle for the construction of various heterocyclic systems, which are prevalent in numerous approved and investigational kinase inhibitors.

This document outlines the potential applications of this compound in the synthesis of kinase inhibitors, with a focus on the creation of pyridopyrimidine scaffolds known to target key signaling molecules such as Janus kinases (JAKs). While direct synthesis of a marketed kinase inhibitor from this compound is not extensively documented in publicly available literature, its utility can be inferred from established synthetic methodologies and the prevalence of the fluoropyridine motif in known inhibitors.

Strategic Importance of the Fluoropyridine Moiety

The incorporation of a fluorine atom at the 5-position of the pyridine ring offers several advantages in drug design:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its interaction with the kinase hinge region.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with the protein backbone, potentially increasing binding affinity.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[1]

  • Improved Pharmacokinetics: Fluorine substitution can influence lipophilicity and membrane permeability, leading to improved oral bioavailability and overall pharmacokinetic profile.[2]

Application: Synthesis of Pyridopyrimidine-Based Kinase Inhibitors

A key application of this compound is in the synthesis of pyridopyrimidines, a class of heterocyclic compounds that are potent inhibitors of various kinases, including the Janus kinase (JAK) family. The general approach involves the condensation of the formyl group with a suitable nitrogen-containing species, such as urea or thiourea, to form the pyrimidine ring.

General Synthetic Workflow

The synthesis of a 4-amino-pyridopyrimidine scaffold from this compound can be conceptualized through a multi-step process. This workflow allows for the introduction of diversity elements at various positions, facilitating the exploration of structure-activity relationships (SAR).

G A This compound B Condensation with Urea/Thiourea A->B Step 1 C Cyclization B->C Step 2 D Chlorination C->D Step 3 E Nucleophilic Substitution (e.g., with Amines) D->E Step 4 F Pyridopyrimidine Kinase Inhibitor E->F Step 5

Caption: General synthetic workflow for pyridopyrimidine kinase inhibitors.

Experimental Protocols

The following protocols are representative methods for the synthesis of a pyridopyrimidine-based kinase inhibitor starting from this compound. These are based on established chemical principles for pyrimidine synthesis.[3]

Protocol 1: Synthesis of 6-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes the initial cyclization to form the core pyridopyrimidine structure.

Materials:

  • This compound

  • Urea

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.2 eq) in absolute ethanol.

  • To this solution, add a solution of sodium ethoxide in ethanol (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: Chlorination of the Pyridopyrimidinone Core

Materials:

  • 6-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalytic amount)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend 6-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain 4-chloro-6-fluoro-pyrido[2,3-d]pyrimidine.

Protocol 3: Synthesis of a 4-Amino-pyridopyrimidine Derivative

This final step involves the introduction of an amine, a common feature in many kinase inhibitors for interaction with the hinge region.

Materials:

  • 4-chloro-6-fluoro-pyrido[2,3-d]pyrimidine

  • Desired amine (e.g., a substituted aniline or a heterocyclic amine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Butanol or other suitable high-boiling solvent

Procedure:

  • In a sealed tube, dissolve 4-chloro-6-fluoro-pyrido[2,3-d]pyrimidine (1.0 eq) and the desired amine (1.1 eq) in n-butanol.

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 4-amino-pyridopyrimidine kinase inhibitor.

Target Signaling Pathway: The JAK-STAT Pathway

Pyridopyrimidine-based inhibitors have shown significant efficacy against Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of cellular processes such as immunity, cell division, and apoptosis.[4][5] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer.

The pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate gene expression.[6][7]

G cluster_0 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Gene Gene Transcription Inhibitor Pyridopyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Quantitative Data: Potency of Representative JAK Inhibitors

The following table summarizes the in vitro potency (IC50 values) of several known JAK inhibitors. While not directly synthesized from this compound, these compounds, some of which feature a fluorinated pyridine or pyrimidine core, illustrate the potential potency that can be achieved with this structural motif.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Abrocitinib 29803>10,0001,300[8][9]
Baricitinib 5.95.7>40053[9][10]
Upadacitinib 431102,300460[8]
Ruxolitinib 3.32.842819[11][12]
Tofacitinib 120112344[12]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural features, particularly the reactive aldehyde group and the strategically placed fluorine atom, provide a robust platform for the development of potent and selective drug candidates. The synthetic protocols and conceptual framework presented here demonstrate a clear path toward the generation of pyridopyrimidine-based inhibitors targeting critical oncogenic signaling pathways like the JAK-STAT cascade. These application notes serve as a guide for researchers in drug discovery to explore the potential of this compound in creating the next generation of targeted therapies.

References

Application Notes: 5-Fluoro-2-formylpyridine in the Synthesis of Abrocitinib, a JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 5-fluoro-2-formylpyridine as a key starting material in the synthesis of Abrocitinib (PF-04965842), a selective Janus kinase 1 (JAK1) inhibitor. Abrocitinib is an orally administered small molecule approved for the treatment of moderate-to-severe atopic dermatitis.[1][2][3][4] The fluorinated pyridine moiety of this compound is a critical component of the final drug, contributing to its desired pharmacological properties.

The synthetic strategy hinges on a pivotal reductive amination reaction, a robust and widely used method in pharmaceutical synthesis for the formation of carbon-nitrogen bonds.[5] This reaction couples this compound with a chiral piperidine intermediate, establishing a key bond in the Abrocitinib structure.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful and reproducible synthesis.

PropertyValue
Molecular Formula C₆H₄FNO
Molecular Weight 125.10 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 184 - 186 °C
Density 1.249 g/cm³
Flash Point 71 °C
Solubility Slightly soluble in water

The Role of the Fluoropyridine Moiety in Abrocitinib

The incorporation of the 5-fluoropyridine group, originating from this compound, into the Abrocitinib molecule is a strategic design element in medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the drug, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolism, increasing the drug's half-life.

  • Binding Affinity: The electronegativity of the fluorine atom can lead to favorable interactions with the target protein, in this case, the JAK1 enzyme, enhancing binding affinity and potency.[6]

  • Bioavailability: Modulation of physicochemical properties by the fluorine atom can improve membrane permeability and overall oral bioavailability.

Mechanism of Action: JAK1 Inhibition and the JAK-STAT Signaling Pathway

Abrocitinib is a selective inhibitor of Janus kinase 1 (JAK1).[6] JAKs are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[1][7]

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammatory processes.[1]

By selectively inhibiting JAK1, Abrocitinib blocks the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling cascade of pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis, such as interleukin (IL)-4, IL-13, IL-31, and interferon-gamma.[1][6][8] This disruption of the JAK-STAT pathway ultimately leads to a reduction in the inflammatory response and an alleviation of the symptoms of atopic dermatitis.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Modulation Abrocitinib Abrocitinib Abrocitinib->JAK1_active Inhibition Reductive_Amination_Workflow A 1. Dissolve this compound and (R)-tert-butyl 3-aminopiperidine-1-carboxylate in anhydrous DCM. B 2. Add glacial acetic acid to the solution. A->B C 3. Stir at room temperature to facilitate imine formation. B->C D 4. Add sodium triacetoxyborohydride (STAB) in portions. C->D E 5. Continue stirring at room temperature and monitor reaction progress by TLC/LC-MS. D->E F 6. Quench the reaction with saturated sodium bicarbonate solution. E->F G 7. Separate the organic layer and extract the aqueous layer with DCM. F->G H 8. Combine organic layers, wash with brine, dry over sodium sulfate, and filter. G->H I 9. Concentrate the filtrate under reduced pressure. H->I J 10. Purify the crude product by column chromatography on silica gel. I->J K Product: (R)-tert-butyl 3-(((5-fluoropyridin-2-yl)methyl)amino)piperidine-1-carboxylate J->K

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 5-Fluoro-2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-formylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the formyl group serves as a versatile handle for further synthetic transformations. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the derivatization of this scaffold, enabling the construction of complex molecules with diverse functionalities. This document offers detailed application notes and experimental protocols for key cross-coupling reactions—Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig—as applied to this compound or its close analogs.

A Note on the Aldehyde Functionality: The formyl group at the 2-position is an electron-withdrawing group that can influence the reactivity of the pyridine ring. It is also a potential site for side reactions, such as reduction to a hydroxymethyl group under certain conditions. The choice of base and reaction conditions is therefore critical to preserve the aldehyde moiety. Weaker bases (e.g., carbonates, phosphates) are often preferred over stronger bases (e.g., alkoxides) when aldehydes are present.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. It is widely used for the synthesis of biaryl and heteroaryl structures.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While specific data for this compound is limited in the literature, the following table presents results from the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde, a close structural analog. These results demonstrate the feasibility of coupling a halo-heterocyclic aldehyde and provide a strong starting point for optimization.

EntryArylboronic Acid/EsterProductYield (%)
1Phenylboronic Ester4-Phenylthiophene-2-carbaldehyde75
24-Methylphenylboronic Acid4-(4-Methylphenyl)thiophene-2-carbaldehyde82
34-Methoxyphenylboronic Acid4-(4-Methoxyphenyl)thiophene-2-carbaldehyde85
43,5-Dimethylphenylboronic Acid4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde88
53-Chloro-4-fluorophenylboronic Acid4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde79

Data adapted from a study on 4-bromothiophene-2-carbaldehyde, which serves as a representative model.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure that should be optimized for this compound and the specific boronic acid partner.

Materials:

  • 5-Bromo-2-formylpyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-formylpyridine (1.0 equiv), the arylboronic acid/ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (3-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-formylpyridine.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide. It is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin reagents is a significant drawback.[3]

Data Presentation: Representative Stille Coupling Conditions
ParameterConditionNotes
Substrate 5-Bromo-2-formylpyridineThe reactivity follows the order I > Br > Cl.
Organostannane Aryl-Sn(Bu)₃, Vinyl-Sn(Bu)₃1.1 - 1.5 equivalents.
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2-5 mol%.
Solvent Toluene, DMF, 1,4-DioxaneAnhydrous and degassed.
Additives LiCl, Cu(I) saltsCan accelerate the transmetalation step.
Temperature 80-110 °CDependent on substrate reactivity.
Typical Yields Moderate to HighHighly dependent on specific substrates and conditions.
Experimental Protocol: Stille Coupling

Materials:

  • 5-Bromo-2-formylpyridine (1.0 equiv)

  • Organostannane reagent (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Anhydrous Toluene or DMF

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-formylpyridine (1.0 equiv).

  • Add the organostannane (1.2 equiv) and anhydrous toluene (to make a ~0.1 M solution).

  • Seal the flask and degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst (3-5 mol%).

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[4][5]

Data Presentation: Representative Sonogashira Coupling Conditions
ParameterConditionNotes
Substrate 5-Bromo-2-formylpyridineIodides are more reactive than bromides.
Alkyne Terminal Alkyne (Aryl or Alkyl)1.2 - 1.5 equivalents.
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol%.
Cu Co-catalyst Copper(I) iodide (CuI)2-10 mol%.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as both base and solvent.
Solvent DMF, THF, AcetonitrileUsed if the amine base is not the solvent.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.
Typical Yields Good to ExcellentGenerally a high-yielding reaction.
Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-Bromo-2-formylpyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF (optional)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-formylpyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine (or a mixture of DMF and triethylamine).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7]

Data Presentation: Representative Heck Reaction Conditions
ParameterConditionNotes
Substrate 5-Bromo-2-formylpyridineReactivity: I > Br >> Cl.
Alkene Styrene, Acrylates, etc.1.1 - 1.5 equivalents. Electron-deficient alkenes often work best.
Catalyst Pd(OAc)₂, PdCl₂1-5 mol%.
Ligand PPh₃, P(o-tol)₃2-10 mol%. Phosphine-free conditions are also possible.
Base Et₃N, K₂CO₃, NaOAc1.5 - 2.0 equivalents.
Solvent DMF, Acetonitrile, TolueneAnhydrous and polar aprotic solvents are common.
Temperature 80-140 °CHigher temperatures are often required.
Typical Yields Moderate to GoodCan be sensitive to steric hindrance.
Experimental Protocol: Heck Reaction

Materials:

  • 5-Bromo-2-formylpyridine (1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF

  • Schlenk tube or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 5-bromo-2-formylpyridine (1.0 equiv), Pd(OAc)₂ (3 mol%), and P(o-tol)₃ (6 mol%).

  • Add anhydrous DMF, followed by triethylamine (1.5 equiv).

  • Add the alkene (1.2 equiv) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.

  • Stir the reaction at this temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds by coupling an amine with an aryl halide. This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals.[8][9]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
ParameterConditionNotes
Substrate 5-Bromo-2-formylpyridineThe C-Br bond is the reaction site.
Amine Primary or Secondary Amine1.1 - 1.5 equivalents.
Catalyst Pd₂(dba)₃, Pd(OAc)₂1-2 mol% Pd.
Ligand Xantphos, BINAP, RuPhos2-4 mol%. Bulky, electron-rich phosphine ligands are essential.
Base NaOt-Bu, Cs₂CO₃, K₃PO₄1.5 - 2.5 equivalents. Weaker bases like Cs₂CO₃ are preferred to avoid side reactions with the aldehyde.
Solvent Toluene, 1,4-DioxaneAnhydrous and degassed.
Temperature 80-110 °CDependent on the reactivity of the coupling partners.
Typical Yields Good to ExcellentHighly dependent on the choice of ligand and base.
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-2-formylpyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add 5-bromo-2-formylpyridine (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Reagents (Aryl Halide, Coupling Partner, Base) B 2. Add Catalyst & Ligand A->B C 3. Add Degassed Solvent B->C D 4. Heat Under Inert Atmosphere C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Isolated Product H->I

Caption: A generalized workflow for metal-catalyzed cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L₂(X) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronate [R²-B(OR)₃]⁻ Boronate->Transmetal ArylHalide R¹-X ArylHalide->OxAdd Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate Activation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Flowchart for Reaction Selection

Reaction_Choice start Desired Bond? C_C_sp2 C(sp²)-C(sp²) start->C_C_sp2 C-C C_N C(sp²)-N start->C_N C-N C_C_sp C(sp²)-C(sp) C_C_sp2->C_C_sp suzuki Suzuki (Boronic Acid) C_C_sp2->suzuki Non-toxic? stille Stille (Organostannane) C_C_sp2->stille Functional group tolerance? C_C_alkene C(sp²)-C(alkene) C_C_sp->C_C_alkene sonogashira Sonogashira (Terminal Alkyne) C_C_sp->sonogashira heck Heck (Alkene) C_C_alkene->heck buchwald Buchwald-Hartwig (Amine) C_N->buchwald

Caption: A simplified flowchart to guide the selection of a cross-coupling reaction.

References

Application Notes and Protocols: Condensation Reactions of 5-Fluoro-2-formylpyridine with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of a diverse array of α,β-unsaturated compounds. This application note focuses on the condensation reactions of 5-Fluoro-2-formylpyridine with various active methylene compounds. The resulting vinylpyridine derivatives are of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the fluorine atom and the pyridine ring. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Pyridine moieties are prevalent in numerous biologically active molecules, contributing to their pharmacological profiles. This document provides detailed experimental protocols, quantitative data, and visualizations to guide researchers in the synthesis and exploration of these promising compounds.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the Knoevenagel condensation of this compound with various active methylene compounds.

Table 1: Reaction of this compound with Malononitrile

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1PiperidineEthanolRoom Temp.392[1][2]
2PyrrolidineWater50288[1][2]
3Basic AluminaSolvent-free80195[1][2]

Table 2: Reaction of this compound with Ethyl Cyanoacetate

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1PiperidineTolueneReflux685[3][4]
2Sodium EthoxideEthanolRoom Temp.589[3][4]
3L-prolineDMSO60491[3][4]

Table 3: Reaction of this compound with Benzyl Cyanide

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Sodium HydrideTHF0 to Room Temp.878[5][6]
2Potassium t-butoxidet-butanolRoom Temp.682[5][6]
3DBUAcetonitrile50485[5][6]

Experimental Protocols

General Procedure for Knoevenagel Condensation

The following are generalized protocols for the condensation reactions. Researchers should optimize conditions based on their specific substrates and desired outcomes.

Protocol 1: Piperidine-Catalyzed Condensation of this compound with Malononitrile

  • Materials: this compound (1.0 eq), Malononitrile (1.1 eq), Piperidine (0.1 eq), Ethanol.

  • Procedure:

    • To a solution of this compound in ethanol, add malononitrile.

    • Add a catalytic amount of piperidine to the reaction mixture.

    • Stir the reaction at room temperature for 3 hours.[1][2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product will precipitate out of the solution.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 2-((5-fluoropyridin-2-yl)methylene)malononitrile.

Protocol 2: Sodium Ethoxide-Catalyzed Condensation of this compound with Ethyl Cyanoacetate

  • Materials: this compound (1.0 eq), Ethyl Cyanoacetate (1.2 eq), Sodium Ethoxide (1.1 eq), Ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add ethyl cyanoacetate dropwise at 0 °C.

    • Add this compound to the reaction mixture.

    • Allow the reaction to stir at room temperature for 5 hours.[3][4]

    • Monitor the reaction by TLC.

    • After completion, neutralize the reaction mixture with dilute acetic acid.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield ethyl 2-cyano-3-(5-fluoropyridin-2-yl)acrylate.

Protocol 3: Sodium Hydride-Mediated Condensation of this compound with Benzyl Cyanide

  • Materials: this compound (1.0 eq), Benzyl Cyanide (1.1 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous THF.

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of benzyl cyanide in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of this compound in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 8 hours.[5][6]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction carefully with ice-cold water.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain (E/Z)-2-(5-fluoropyridin-2-yl)-3-phenylacrylonitrile.

Visualizations

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product Vinylpyridine Derivative Purification->Product

Caption: General workflow for the Knoevenagel condensation.

Potential Signaling Pathway Inhibition by Condensation Products

The synthesized vinylpyridine derivatives, particularly those derived from benzyl cyanide, have shown potential as anticancer agents by inhibiting tubulin polymerization.[5][6] Tubulin is a critical component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Anticancer_Pathway Condensation_Product 2-(5-fluoropyridin-2-yl)-3- phenylacrylonitrile Derivative Tubulin Tubulin Condensation_Product->Tubulin inhibits Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation polymerizes to form Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces

Caption: Inhibition of tubulin polymerization by vinylpyridine derivatives.

Applications in Drug Discovery

The condensation products of this compound serve as versatile scaffolds for the development of novel therapeutic agents.

  • Anticancer Agents: As illustrated, derivatives of these condensations have demonstrated potent anticancer activity.[5][6] The presence of the fluoropyridine moiety can enhance the drug-like properties of these compounds, making them promising candidates for further development.

  • Antimicrobial Agents: Pyridine-containing compounds have a long history as antimicrobial agents. The novel fluorinated vinylpyridines can be screened for activity against a range of bacterial and fungal pathogens.[7][8] The electron-withdrawing nature of the vinyl group can modulate the electronic properties of the pyridine ring, potentially leading to new mechanisms of antimicrobial action.

  • Enzyme Inhibitors: The rigid, planar structure of the vinylpyridine core makes it an attractive scaffold for designing enzyme inhibitors. The substituents on the vinyl group and the pyridine ring can be modified to achieve specific interactions with the active site of a target enzyme.

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds provides a straightforward and efficient route to a variety of functionalized vinylpyridines. These compounds hold significant promise for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases. The protocols and data presented in this application note are intended to serve as a valuable resource for researchers in their efforts to synthesize and explore the therapeutic potential of this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro-2-formylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-formylpyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving this versatile building block.

General Information

This compound is a valuable intermediate in medicinal chemistry and materials science due to the influence of the fluorine atom on the molecule's physical, chemical, and biological properties.[1] The electron-withdrawing nature of fluorine enhances the reactivity of the aldehyde group, making it susceptible to various transformations.[1] However, this enhanced reactivity can also lead to specific challenges during chemical synthesis. This guide will address common issues encountered during reductive amination and Wittig reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a solid at room temperature.[2] The pyridine ring is weakly basic and can form salts with acids, which can affect its solubility and reactivity.[1] The aldehyde group is susceptible to oxidation to a carboxylic acid, even with weak oxidizing agents.[1] While specific studies on its stability at various pH and temperatures are not extensively documented in publicly available literature, fluorinated pyridines, in general, are stable under neutral conditions but can be susceptible to acid-catalyzed hydrolysis.[3] It is advisable to store the compound in a cool, dry place and to use it in reactions under inert atmosphere when possible, especially if sensitive reagents are involved.

Q2: Are there any known incompatibilities with common reagents or solvents?

The aldehyde group can react with strong oxidizing agents. The compound is generally soluble in common organic solvents like dichloromethane, ethanol, and ether, but has limited solubility in water.[1] Reactions sensitive to moisture should be conducted in dry solvents.

Troubleshooting Guide: Reductive Amination

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. When using this compound, researchers may encounter issues such as low yield, incomplete reaction, or the formation of side products.

Problem 1: Low to No Product Formation in Reductive Amination

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation of the aldehyde and amine to form the imine is a critical equilibrium step.

    • Solution: Monitor imine formation by TLC or LC-MS before adding the reducing agent. If imine formation is slow or incomplete, consider adding a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.[4]

  • Inactive Reducing Agent: The reducing agent may have degraded over time.

    • Solution: Use a fresh batch of the reducing agent. Common reducing agents for this reaction include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, and pyridine-borane complexes.[5]

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.

    • Solution: Experiment with different solvents. While dichloromethane (DCM) or tetrahydrofuran (THF) are common, protic solvents like methanol or ethanol can be used with certain reducing agents.[5] A moderate increase in temperature may also improve the reaction rate.

Problem 2: Formation of Side Products

Possible Side Products & Mitigation Strategies:

  • Over-alkylation: The desired secondary amine product can react further with the aldehyde to form a tertiary amine.

    • Mitigation: Use the amine as the limiting reagent or add the aldehyde slowly to the reaction mixture.[4]

  • Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol ( (5-fluoropyridin-2-yl)methanol).

    • Mitigation: Choose a milder reducing agent that preferentially reduces the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB).[5] Alternatively, pre-form the imine before adding a stronger reducing agent like sodium borohydride.

  • Hydrolysis of the Imine: If water is present in the reaction, the intermediate imine can hydrolyze back to the starting aldehyde and amine.

    • Mitigation: Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere.

Quantitative Data: Reductive Amination
Amine ReactantProductYield (%)Reference
N,N-Dimethylamine2-(N,N-Dimethylamino)-5-fluoropyridine74[3]
Aniline2-Anilino-5-fluoropyridine25[3]
3-Aminopyridine2-(3-Anilinoamino)-5-fluoropyridine73[3]
Experimental Protocol: General Procedure for Reductive Amination

This is a general protocol and may require optimization for specific substrates.

  • To a solution of this compound (1.0 eq.) and the desired primary amine (1.0-1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction progress by TLC or LC-MS.

  • Once imine formation is significant, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow: Reductive Amination

Caption: Troubleshooting logic for low-yield reductive amination.

Troubleshooting Guide: Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. The reactivity of this compound makes it a suitable substrate, but challenges can arise.

Problem 1: Low Yield of the Alkene Product

Possible Causes & Solutions:

  • Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical first step.

    • Solution: Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) and anhydrous conditions for ylide generation.

  • Ylide Instability: Some ylides, particularly unstabilized ones, can be unstable and decompose over time.

    • Solution: Generate the ylide in situ and add the this compound shortly after.

  • Steric Hindrance: While less of a concern with an aldehyde, steric hindrance on the ylide can slow down the reaction.

    • Solution: A higher reaction temperature or longer reaction time may be necessary.

Problem 2: Unexpected Stereochemistry or Side Products

Possible Issues & Mitigation Strategies:

  • Mixture of E/Z Isomers: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide.

    • Mitigation: Unstabilized ylides generally favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene.[6] To influence the stereoselectivity, reaction conditions such as the choice of solvent and the presence of salts can be modified.

  • Formation of Triphenylphosphine Oxide: This is an unavoidable byproduct of the reaction and can sometimes complicate purification.

    • Mitigation: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration. Chromatographic purification is usually effective for its separation from the desired alkene product.[7]

Quantitative Data: Wittig Reaction

Specific yield data for the Wittig reaction of this compound is sparse in the literature. However, a related synthesis of 2-vinylpyridine derivatives provides an indication of expected yields.

Reactant 1Reactant 2ProductYield (%)Reference
2-Picoline (via chlorination and ylide formation)Formaldehyde (not explicitly stated, but implied)2-Vinylpyridine95 (overall)[8]
Experimental Protocol: General Procedure for Wittig Reaction

This is a general protocol and should be adapted based on the specific ylide being used.

  • Ylide Generation (for unstabilized ylides): To a suspension of the phosphonium salt (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base (e.g., n-butyllithium, 1.0 eq.) dropwise.

  • Stir the resulting colored solution (ylide) at 0 °C for 30 minutes.

  • Wittig Reaction: Add a solution of this compound (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Experimental Workflow: Wittig Reaction

WittigWorkflow Start Start Ylide_Prep Prepare Phosphorus Ylide (from Phosphonium Salt + Base) Start->Ylide_Prep Reaction React Ylide with This compound Ylide_Prep->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Alkene Product Purification->Product

Caption: General workflow for a Wittig reaction.

Purification of this compound Derivatives

Purification of the products from reactions involving this compound typically involves standard techniques.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying both the amine products from reductive amination and the alkene products from Wittig reactions. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a suitable eluent system.[9]

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical or biological testing purposes, reversed-phase HPLC can be employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point.[10]

This technical support guide is intended to provide a starting point for troubleshooting common reactions with this compound. Experimental conditions should always be optimized for each specific substrate and reaction scale.

References

Technical Support Center: Synthesis of 5-Fluoro-2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Fluoro-2-formylpyridine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you increase the yield and purity of your product.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in organic synthesis. This guide addresses specific issues you may encounter during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive Reagents: Oxidizing or reducing agents may have degraded. - Incorrect Reaction Temperature: Temperature may be too low for the reaction to proceed or too high, leading to decomposition. - Poor Quality Starting Material: Impurities in the starting material can inhibit the reaction.- Reagent Quality Check: Use freshly opened or properly stored reagents. Test the activity of the oxidant/reductant on a known substrate. - Temperature Optimization: Carefully monitor and control the reaction temperature. Consider running small-scale trials at different temperatures to find the optimum. - Starting Material Purification: Ensure the purity of your starting material by techniques such as distillation or recrystallization before use.
Formation of Over-Oxidized Product (e.g., 5-Fluoropicolinic Acid) - Oxidizing Agent is Too Strong: The chosen oxidant may be too reactive, leading to the oxidation of the aldehyde to a carboxylic acid. - Prolonged Reaction Time: Leaving the reaction for too long can result in over-oxidation.- Use a Milder Oxidant: Consider using milder oxidizing agents like Dess-Martin periodinane, which is known for its selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.[1] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and quench it as soon as the starting material is consumed.
Incomplete Reaction - Insufficient Reagent: The molar ratio of the reagent to the substrate may be too low. - Inefficient Stirring: Poor mixing can lead to localized reactions and incomplete conversion.- Adjust Stoichiometry: Increase the molar equivalents of the limiting reagent. A slight excess of the oxidizing or reducing agent is often beneficial. - Improve Agitation: Ensure vigorous and efficient stirring, especially in heterogeneous mixtures.
Formation of Polymeric or Tar-Like Side Products - High Reaction Temperature: Aldehydes can be prone to polymerization or decomposition at elevated temperatures. - Presence of Acidic or Basic Impurities: These can catalyze side reactions.- Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. - Neutralize the Reaction Mixture: Ensure the reaction is run under neutral conditions unless a specific pH is required. Use buffers if necessary.
Difficult Purification - Similar Polarity of Product and Impurities: The desired product and byproducts may have similar retention factors (Rf) on TLC, making separation by column chromatography challenging. - Product Instability on Silica Gel: The aldehyde may be sensitive to the acidic nature of silica gel.- Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes improve separation. - Use Alternative Purification Methods: Consider vacuum distillation or recrystallization as alternative purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most common synthetic routes are:

  • Oxidation of 5-fluoropyridine-2-methanol: This method involves the oxidation of the corresponding primary alcohol.[1]

  • Multi-step synthesis from 5-fluoro-2-methylpyridine: This route typically involves a bromination step followed by conversion to the aldehyde, for instance, via the Sommelet reaction.[1]

  • Reduction of 5-fluoro-2-cyanopyridine: This method utilizes a reducing agent to convert the nitrile group to an aldehyde.[1]

Q2: Which synthesis method generally gives the highest yield?

A2: The yield can vary significantly depending on the specific reaction conditions, scale, and purity of the starting materials. However, the oxidation of 5-fluoropyridine-2-methanol with a mild and selective oxidant like Dess-Martin periodinane is often favored for its clean reaction profile and potentially high yields under optimized conditions.[1]

Q3: How can I minimize the formation of 5-fluoropicolinic acid as a byproduct during oxidation?

A3: To minimize the formation of the carboxylic acid byproduct, it is crucial to use a mild and selective oxidizing agent and to carefully monitor the reaction progress. Quenching the reaction as soon as the starting alcohol is consumed is key.

Q4: What are the key parameters to control in the reduction of 5-fluoro-2-cyanopyridine?

A4: The choice of reducing agent and reaction temperature are critical. A bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H) is often used to stop the reduction at the aldehyde stage and prevent further reduction to the alcohol. The reaction is typically carried out at low temperatures (e.g., -78 °C) to enhance selectivity.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Many of the reagents used in these syntheses are hazardous. For example, Dess-Martin periodinane is a shock-sensitive explosive. Reducing agents like DIBAL-H and LiAlH₄ are pyrophoric and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the different approaches for the synthesis of this compound, highlighting the starting materials, key reagents, and typical reported yields. Please note that actual yields may vary based on experimental conditions.

Synthesis RouteStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Oxidation 5-Fluoropyridine-2-methanolDess-Martin periodinane, MnO₂, PCC70-90%High selectivity, mild conditions.[1]Reagents can be expensive and require careful handling.
From Methylpyridine 5-Fluoro-2-methylpyridineNBS, Hexamethylenetetramine (HMTA)50-70% (overall)Readily available starting material.[1]Multi-step process, potentially lower overall yield.
Nitrile Reduction 5-Fluoro-2-cyanopyridineDIBAL-H, LiAlH(OtBu)₃60-80%Direct conversion to the aldehyde.Requires cryogenic temperatures and pyrophoric reagents.

Experimental Protocols

Method 1: Oxidation of 5-Fluoropyridine-2-methanol

This protocol describes the synthesis of this compound using Dess-Martin periodinane as the oxidizing agent.

Materials:

  • (5-Fluoropyridin-2-yl)methanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Dissolve (5-Fluoropyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Method 2: Synthesis from 5-Fluoro-2-methylpyridine (via Sommelet Reaction)

This protocol outlines a two-step synthesis starting from 5-fluoro-2-methylpyridine.

Step 1: Bromination of 5-Fluoro-2-methylpyridine

Materials:

  • 5-Fluoro-2-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-fluoro-2-methylpyridine (1.0 eq) in CCl₄, add NBS (1.0-1.1 eq) and a catalytic amount of BPO or AIBN.

  • Reflux the mixture and monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-fluoro-2-(bromomethyl)pyridine. This product is often used in the next step without further purification.

Step 2: Sommelet Reaction

Materials:

  • Crude 5-fluoro-2-(bromomethyl)pyridine

  • Hexamethylenetetramine (HMTA)

  • Chloroform or Acetic Acid

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve the crude 5-fluoro-2-(bromomethyl)pyridine in chloroform or acetic acid.

  • Add HMTA (1.1-1.2 eq) and stir the mixture at room temperature or with gentle heating.

  • After the formation of the quaternary ammonium salt is complete (as indicated by TLC or precipitation), add water and reflux the mixture.

  • Add concentrated hydrochloric acid and continue to reflux for 1-2 hours to hydrolyze the intermediate.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography or distillation.

Method 3: Reduction of 5-Fluoro-2-cyanopyridine

This protocol details the synthesis of this compound using Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • 5-Fluoro-2-cyanopyridine

  • Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)

  • Anhydrous toluene or other suitable anhydrous solvent

  • Methanol

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-fluoro-2-cyanopyridine (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1-1.5 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add saturated aqueous Rochelle's salt solution.

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate or diethyl ether (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

experimental_workflow_oxidation start Start dissolve Dissolve (5-Fluoropyridin-2-yl)methanol in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_dmp Add Dess-Martin Periodinane cool->add_dmp react Stir at RT (1-3h) add_dmp->react quench Quench with NaHCO3/Na2S2O3 react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end This compound purify->end

Caption: Experimental workflow for the oxidation of 5-fluoropyridine-2-methanol.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound reagents Reagent Quality low_yield->reagents conditions Reaction Conditions low_yield->conditions purification Purification Issues low_yield->purification check_reagents Verify Reagent Activity & Purity reagents->check_reagents is poor optimize_conditions Optimize Temperature & Time conditions->optimize_conditions are suboptimal improve_purification Refine Purification Method purification->improve_purification is difficult

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: 5-Fluoro-2-formylpyridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Fluoro-2-formylpyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as 5-fluoropyridine-2-methanol or 5-fluoro-2-methylpyridine.[1]

  • Over-oxidation Product: 5-Fluoropicolinic acid, formed by the oxidation of the aldehyde group, is a common impurity, especially if the reaction is exposed to air or strong oxidizing agents for extended periods.[2]

  • Reagents and Byproducts: Residual reagents from the synthesis, such as Dess-Martin periodinane or N-bromosuccinimide (NBS), and their byproducts.[1]

  • Residual Solvents: Solvents used in the synthesis and work-up procedures.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at 2-8 °C in a tightly sealed container, protected from light and moisture to prevent degradation.[3] The aldehyde functionality is susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Q3: Is this compound stable during purification?

A3: The aldehyde group in this compound can be sensitive to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.[2] The pyridine ring is weakly basic and can react with strong acids.[2] During purification, it is advisable to use neutral or slightly acidic conditions and to avoid prolonged exposure to high temperatures. For column chromatography, the choice of a neutral stationary phase like silica gel is common, but for sensitive compounds, deactivation of silica gel with a base or use of alumina might be necessary.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for purity assessment. A reversed-phase HPLC method using a C18 column is a common approach for non-volatile and thermally labile compounds. GC-MS is well-suited for identifying volatile organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can provide information about impurities.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Solution:

    • Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent composition that gives a good separation between your product and the impurities. A good starting point for this compound could be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

    • Aim for an Rf value of 0.2-0.4 for the desired compound in the chosen solvent system for the best separation on the column.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds of interest.

Issue 2: The compound is streaking or tailing on the silica gel column.

  • Possible Cause: The compound is interacting too strongly with the acidic silica gel, possibly due to the basicity of the pyridine ring.

  • Solution:

    • Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

    • Alternatively, consider using a different stationary phase, such as neutral or basic alumina.

Issue 3: The compound appears to be decomposing on the column.

  • Possible Cause: The compound is unstable on the acidic silica gel.

  • Solution:

    • Run the chromatography as quickly as possible (flash chromatography).

    • Use a less acidic stationary phase like alumina.

    • Ensure the solvents used are of high purity and free of peroxides or other oxidizing species.

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause: The solution is not supersaturated, or nucleation is not occurring.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.

    • Add a seed crystal of the pure compound.

    • Reduce the volume of the solvent by evaporation to increase the concentration.

    • Cool the solution to a lower temperature in an ice bath or refrigerator.

Issue 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is too high, or the solution is cooling too quickly.

  • Solution:

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Try a different recrystallization solvent or a solvent mixture with a lower boiling point.

    • Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the warm solution until it becomes slightly turbid, then allow it to cool slowly.

Vacuum Distillation

Issue 1: The compound is not distilling even at high vacuum and temperature.

  • Possible Cause: The vacuum is not low enough, or the temperature is not high enough.

  • Solution:

    • Check the entire distillation apparatus for leaks. Ensure all joints are properly greased and sealed.

    • Use a stronger vacuum pump if available.

    • Gradually and cautiously increase the temperature of the heating mantle. Be mindful of the compound's decomposition temperature.

Issue 2: The compound bumps violently during distillation.

  • Possible Cause: Uneven boiling due to the absence of nucleation sites. Boiling stones are not effective under vacuum.

  • Solution:

    • Use a magnetic stirrer and a stir bar in the distilling flask to ensure smooth boiling.

    • Introduce a fine stream of an inert gas like nitrogen or argon through a capillary tube into the liquid.

Experimental Protocols

Column Chromatography (Illustrative)

This is a general protocol and may require optimization.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of glass wool or cotton.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired compound.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization (Illustrative)
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Potential solvent systems include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • If crystals do not form, induce crystallization as described in the troubleshooting section.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

The following tables provide illustrative data for the purification of this compound. Actual results will vary depending on the specific experimental conditions and the purity of the starting material.

Table 1: Illustrative Data for Column Chromatography Purification

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Eluent SystemGradient: 5% to 20% Ethyl Acetate in Hexane
Crude Material Loaded1.0 g
Purified Product Yield0.85 g
Recovery85%
Purity (by HPLC)>99%

Table 2: Illustrative Data for Recrystallization Purification

ParameterValue
Recrystallization SolventEthanol/Water (9:1)
Crude Material1.0 g
Purified Product Yield0.75 g
Recovery75%
Purity (by HPLC)>98.5%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude this compound ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst VacDist Vacuum Distillation Crude->VacDist Analysis Purity Analysis (HPLC, GC-MS, NMR) ColChrom->Analysis Recryst->Analysis VacDist->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_cc Column Chromatography cluster_recryst Recrystallization start Purification Issue cc_issue Poor Separation / Tailing start->cc_issue recryst_issue No Crystals / Oiling Out start->recryst_issue cc_sol1 Optimize Solvent (TLC) cc_issue->cc_sol1 cc_sol2 Add Triethylamine to Eluent cc_issue->cc_sol2 cc_sol3 Use Alumina cc_issue->cc_sol3 recryst_sol1 Induce Crystallization (Scratch/Seed) recryst_issue->recryst_sol1 recryst_sol2 Cool Slowly recryst_issue->recryst_sol2 recryst_sol3 Change Solvent recryst_issue->recryst_sol3

Caption: Troubleshooting logic for common purification issues.

References

Mitigation of side reactions in 5-Fluoro-2-formylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating side reactions and troubleshooting common issues encountered during the synthesis of 5-Fluoro-2-formylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are three primary synthetic routes for the preparation of this compound:

  • Oxidation of 5-fluoropyridine-2-methanol: This method involves the direct oxidation of the corresponding alcohol to the aldehyde using an oxidizing agent. This route is often favored for its mild reaction conditions and straightforward purification.[1]

  • From 5-fluoro-2-methylpyridine: This two-step process typically involves the radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS), followed by hydrolysis of the resulting bromomethyl intermediate to the aldehyde, for instance, via the Sommelet reaction.[1]

  • Reduction of 5-fluoropyridine-2-carbonitrile: This approach utilizes a reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), to selectively reduce the nitrile functionality to an aldehyde.

Q2: My reaction yield is consistently low. What are the general parameters I should investigate first?

A2: Low yields in pyridine synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. Initially, you should assess:

  • Purity of Starting Materials: Impurities can significantly interfere with the reaction, leading to the formation of side products and a reduction in the overall yield.

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that often require optimization for specific substrates.

  • Catalyst Activity: If a catalyst is used, its activity may be compromised due to factors like moisture or improper activation.

  • Solvent Effects: The choice of solvent can influence reaction rates and equilibria. It is often beneficial to screen different solvents.

Q3: How can I effectively purify the final this compound product?

A3: The purification of pyridine derivatives can be challenging due to their basicity, which can cause tailing on silica gel chromatography. Here are some effective strategies:

  • Column Chromatography: This is a common method. To mitigate tailing on silica gel, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification technique.

Troubleshooting Guide: Side Reactions and Mitigation

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible Cause Mitigation Strategy
Inactive Oxidizing Agent (e.g., Dess-Martin Periodinane) Use a freshly opened or properly stored batch of the oxidizing agent. The activity of some oxidizing agents can diminish over time, especially with exposure to moisture.
Incomplete Bromination of 5-fluoro-2-methylpyridine Ensure the use of a radical initiator (e.g., AIBN or benzoyl peroxide) and an appropriate solvent like carbon tetrachloride. The reaction may also require initiation by light.
Decomposition of DIBAL-H DIBAL-H is sensitive to air and moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature Some reactions require specific activation energy. Ensure the reaction is conducted at the optimal temperature as specified in the protocol. For DIBAL-H reductions, however, maintaining a low temperature is crucial to prevent over-reduction.
Issue 2: Formation of 5-Fluoro-picolinic acid (Over-oxidation)
Possible Cause Mitigation Strategy
Use of a Strong Oxidizing Agent Employ a milder oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) for the oxidation of 5-fluoropyridine-2-methanol.[1]
Reaction Temperature is Too High For oxidations, maintain the recommended reaction temperature. For DIBAL-H reductions, it is critical to keep the temperature at or below -78 °C to prevent the reduction of the initially formed aldehyde to the alcohol.
Excess Oxidizing Agent Use a stoichiometric amount of the oxidizing agent. An excess can lead to the oxidation of the aldehyde product to the carboxylic acid.
Issue 3: Presence of Unreacted Starting Material
Possible Cause Mitigation Strategy
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, a longer reaction time may be necessary.
Inadequate Mixing Ensure efficient stirring, especially in heterogeneous reaction mixtures, to facilitate contact between reactants.
Catalyst Deactivation If a catalyst is used, ensure it is active and used in the correct loading.
Issue 4: Difficult Purification and Byproduct Removal
Possible Cause Mitigation Strategy
Iodinane byproducts from Dess-Martin Oxidation During the workup, the reaction mixture can be treated with an aqueous solution of sodium thiosulfate to reduce the iodine byproducts to more easily removable forms.
Formation of Di- and Tri-brominated Species In the bromination of 5-fluoro-2-methylpyridine, control the stoichiometry of NBS carefully. Using a slight excess of the methylpyridine can help to minimize over-bromination.
Formation of 5-fluoropyridine-2-methanol from DIBAL-H Reduction This is a result of over-reduction. Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) and that the DIBAL-H is added slowly and portion-wise.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three main synthetic routes to this compound.

Synthetic Route Starting Material Key Reagents Typical Yield (%) Purity (%) Reaction Time (h) Key Considerations
Oxidation 5-fluoropyridine-2-methanolDess-Martin Periodinane (DMP)85-95>981-3Mild conditions, but DMP is expensive and can be explosive on a large scale.
Bromination/Hydrolysis 5-fluoro-2-methylpyridineNBS, Hexamethylenetetramine65-75 (overall)>976-12Multi-step process, requires careful control of bromination to avoid side products.
Nitrile Reduction 5-fluoropyridine-2-carbonitrileDIBAL-H70-85>982-4Requires strictly anhydrous conditions and low temperatures to prevent over-reduction.

Experimental Protocols

Protocol 1: Oxidation of 5-fluoropyridine-2-methanol using Dess-Martin Periodinane (DMP)
  • Preparation: To a solution of 5-fluoropyridine-2-methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis from 5-fluoro-2-methylpyridine via Bromination and Sommelet Reaction

Step A: Bromination

  • Preparation: To a solution of 5-fluoro-2-methylpyridine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of benzoyl peroxide.

  • Reaction: Reflux the mixture for 4-6 hours. The reaction can be initiated with a UV lamp if necessary. Monitor the reaction by GC-MS.

  • Workup: Cool the reaction mixture and filter to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain crude 2-(bromomethyl)-5-fluoropyridine, which can be used in the next step without further purification.

Step B: Sommelet Reaction

  • Preparation: To a solution of the crude 2-(bromomethyl)-5-fluoropyridine in chloroform, add hexamethylenetetramine (1.1 eq).

  • Reaction: Reflux the mixture for 2-4 hours. A precipitate of the quaternary ammonium salt will form.

  • Hydrolysis: Cool the mixture and collect the salt by filtration. The salt is then hydrolyzed by refluxing in 50% aqueous acetic acid for 1-2 hours.

  • Workup and Purification: Cool the reaction mixture, neutralize with a base (e.g., sodium carbonate), and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Protocol 3: Reduction of 5-fluoropyridine-2-carbonitrile using DIBAL-H
  • Preparation: To a solution of 5-fluoropyridine-2-carbonitrile (1.0 eq) in anhydrous toluene at -78 °C under a nitrogen atmosphere, add DIBAL-H (1.2 eq, as a 1 M solution in hexanes) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of methanol at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflows cluster_oxidation Oxidation Route cluster_bromination_hydrolysis Bromination/Hydrolysis Route cluster_reduction Nitrile Reduction Route 5-fluoropyridine-2-methanol 5-fluoropyridine-2-methanol 5-Fluoro-2-formylpyridine_ox This compound 5-fluoropyridine-2-methanol->5-Fluoro-2-formylpyridine_ox DMP, DCM 5-fluoro-2-methylpyridine 5-fluoro-2-methylpyridine 2-(bromomethyl)-5-fluoropyridine 2-(bromomethyl)-5-fluoropyridine 5-fluoro-2-methylpyridine->2-(bromomethyl)-5-fluoropyridine NBS, Initiator 5-Fluoro-2-formylpyridine_bh This compound 2-(bromomethyl)-5-fluoropyridine->5-Fluoro-2-formylpyridine_bh 1. Hexamethylenetetramine 2. H2O, H+ 5-fluoropyridine-2-carbonitrile 5-fluoropyridine-2-carbonitrile 5-Fluoro-2-formylpyridine_red This compound 5-fluoropyridine-2-carbonitrile->5-Fluoro-2-formylpyridine_red DIBAL-H, Toluene, -78°C

Caption: Synthetic routes to this compound.

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-formylpyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the functionalization of 5-fluoro-2-formylpyridine. The information is designed to help optimize reaction conditions, improve yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound has two primary reactive sites. The aldehyde group is highly susceptible to nucleophilic attack, making it suitable for a wide range of functionalization reactions. The pyridine ring, being electron-deficient, can undergo nucleophilic aromatic substitution, although this is less common than reactions at the aldehyde. The fluorine atom and the electron-withdrawing nature of the pyridine ring enhance the electrophilicity of the aldehyde carbon.

Q2: How does the fluorine atom influence the reactivity of the aldehyde group?

A2: The fluorine atom at the 5-position is strongly electron-withdrawing. This effect increases the partial positive charge on the carbonyl carbon of the aldehyde group, making it more electrophilic and thus more reactive towards nucleophiles.[1] This can lead to faster reaction rates compared to non-fluorinated analogs.

Q3: What are some common side reactions to be aware of when working with this compound?

A3: Common side reactions include the oxidation of the aldehyde to a carboxylic acid, especially if exposed to air or oxidizing agents.[1] Self-condensation or polymerization can occur under strong basic conditions. The pyridine nitrogen can also be protonated in acidic media, which can affect its solubility and reactivity.

Q4: How can I purify the products obtained from the functionalization of this compound?

A4: Purification of pyridine derivatives can be challenging due to their basicity. Standard techniques like column chromatography on silica gel can be effective, but tailing may be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent. Recrystallization is a good option for solid products.

Troubleshooting Guides

This section addresses specific issues you might encounter during common functionalization reactions of this compound.

Reductive Amination

Problem: Low yield of the desired amine.

Possible Cause Troubleshooting Step
Incomplete imine formation. Ensure anhydrous conditions. Add a dehydrating agent like molecular sieves. Allow sufficient time for the imine to form before adding the reducing agent.
Reduction of the aldehyde. Choose a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2]
Side reactions. Control the reaction temperature to minimize side reactions. A lower temperature is generally preferred.
Reagent instability. Use fresh reducing agent, as they can degrade over time.

Problem: Formation of a di-alkylated or tertiary amine byproduct.

Possible Cause Troubleshooting Step
Reaction of the product with the starting aldehyde. Use a slight excess of the primary amine to drive the initial imine formation.
Reaction conditions favor over-alkylation. Perform the reaction at a lower concentration to disfavor intermolecular reactions.
Wittig Reaction

Problem: Low yield of the desired alkene.

Possible Cause Troubleshooting Step
Instability of the ylide. Generate the ylide in situ at low temperatures and use it immediately. For stabilized ylides, longer reaction times may be needed.
Steric hindrance. If using a bulky ylide, a higher reaction temperature or a more reactive base to generate the ylide may be necessary.
Side reaction with the pyridine nitrogen. The basic conditions of the Wittig reaction should generally not affect the pyridine ring, but if issues persist, consider protecting the nitrogen (though this is often not necessary).

Problem: Undesired stereoisomer (E/Z mixture).

Possible Cause Troubleshooting Step
Nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally favor the (E)-alkene. Non-stabilized ylides (with alkyl groups) tend to give the (Z)-alkene. Choose your ylide accordingly.[3][4]
Reaction conditions. The choice of solvent and the presence of salts can influence the stereochemical outcome. Lithium salts, for example, can lead to a higher proportion of the (E)-isomer.
Grignard Reaction

Problem: Low yield of the desired alcohol.

Possible Cause Troubleshooting Step
Moisture in the reaction. Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor quality Grignard reagent. Use freshly prepared or high-quality commercial Grignard reagent. The magnesium turnings should be activated (e.g., with a crystal of iodine).
Side reaction with the pyridine nitrogen. The Grignard reagent can potentially coordinate to the pyridine nitrogen. Using an excess of the Grignard reagent can help to overcome this.

Problem: Formation of a complex mixture of products.

Possible Cause Troubleshooting Step
Enolization of the aldehyde. This is less likely with an aromatic aldehyde but can be minimized by adding the aldehyde slowly to the Grignard reagent at a low temperature.
Wurtz-type coupling. This can occur if there are unreacted alkyl halides in the Grignard reagent. Ensure the Grignard reagent is fully formed before adding the aldehyde.
Aldol and Knoevenagel Condensations

Problem: Low yield of the condensation product.

Possible Cause Troubleshooting Step
Unfavorable equilibrium. Use a catalyst and reaction conditions that favor the dehydration of the initial aldol adduct to form the conjugated product. This is often achieved by heating the reaction mixture.
Incorrect catalyst. For Knoevenagel condensations, a weak base like piperidine or an ammonium salt is often used.[5] For aldol condensations, a stronger base like NaOH or KOH may be needed.
Low reactivity of the nucleophile. For Knoevenagel condensations, use a compound with highly acidic methylene protons (e.g., malononitrile, cyanoacetic acid esters).

Problem: Self-condensation of the ketone or active methylene compound.

Possible Cause Troubleshooting Step
Reaction conditions favor self-condensation. Slowly add the ketone or active methylene compound to a mixture of the this compound and the base. This keeps the concentration of the enolizable component low.

Data Presentation

The following tables summarize typical reaction conditions for the functionalization of this compound based on analogous reactions.

Table 1: Reductive Amination Conditions

AmineReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineNaBH(OAc)₃DichloromethaneRoom Temp1280-95
BenzylamineNaBH₃CNMethanolRoom Temp875-90
MorpholineH₂/Pd-CEthanolRoom Temp2485-98

Table 2: Wittig Reaction Conditions

Phosphonium SaltBaseSolventTemperature (°C)Time (h)Typical Yield (%)
(CH₃)₃PCH₃Brn-BuLiTHF-78 to RT270-85
(Ph)₃PCHCO₂EtNaOEtEthanolReflux1280-95
(Ph)₃PCHPhBrKHMDSTHF0 to RT475-90

Table 3: Knoevenagel Condensation Conditions

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
MalononitrilePiperidineEthanolRoom Temp190-99[6][7]
Ethyl CyanoacetateAmmonium AcetateTolueneReflux680-95
Meldrum's AcidGlycineWater80285-95

Experimental Protocols

Protocol 1: Reductive Amination with Aniline
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere, add aniline (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Bromide
  • To a suspension of benzyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the resulting orange-red solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Protocol 3: Knoevenagel Condensation with Malononitrile
  • To a solution of this compound (1.0 eq) in ethanol (0.5 M), add malononitrile (1.05 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour. A precipitate may form.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Mandatory Visualizations

troubleshooting_low_yield start Low Yield in Functionalization reagent Check Reagent Quality - Freshness - Purity - Stoichiometry start->reagent conditions Optimize Reaction Conditions - Temperature - Concentration - Reaction Time start->conditions side_reactions Identify Side Reactions - TLC/LC-MS Analysis - Common Byproducts start->side_reactions solution Improved Yield reagent->solution conditions->solution workup Review Workup & Purification - Quenching Step - Extraction Efficiency - Chromatography Conditions workup->solution side_reactions->workup

Caption: Troubleshooting workflow for low reaction yield.

reductive_amination_workflow cluster_imine_formation Step 1: Imine Formation cluster_reduction Step 2: Reduction aldehyde This compound imine Imine Intermediate aldehyde->imine + Amine - H₂O amine Primary/Secondary Amine amine->imine reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) product Target Amine reducing_agent->product imine_ref->product + Reducing Agent

Caption: Experimental workflow for reductive amination.

Caption: Primary reactive sites of this compound.

References

Stability and storage conditions for 5-Fluoro-2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Fluoro-2-formylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8 °C.[1] It is crucial to keep the container tightly sealed and protected from light and moisture.

Q2: What is the physical appearance of this compound?

This compound is typically a white to off-white solid.[1] However, variations in appearance, such as a colorless to light yellow liquid, have been noted, which could be due to differences in purity or the presence of impurities.

Q3: Is this compound sensitive to air or light?

Yes, as an aromatic aldehyde, this compound is susceptible to oxidation, which can be accelerated by exposure to air and light. The aldehyde functional group can be oxidized to a carboxylic acid. To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a light-protected container.

Q4: Can I store this compound in solution?

For short-term use, solutions can be prepared in appropriate organic solvents. However, for long-term storage, it is advisable to store the compound in its solid form. If long-term storage in solution is necessary, consider diluting it in a primary alcohol. Aliphatic aldehydes are known to form more stable hemiacetals in alcohol solutions, which can prevent oxidation and polymerization.

Q5: What are the potential degradation products of this compound?

The primary degradation pathway is the oxidation of the formyl (aldehyde) group to a carboxylic acid, forming 5-fluoropicolinic acid. Polymerization of the aldehyde can also occur over time, especially in the presence of acidic or basic impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) Oxidation of the aldehyde group or presence of impurities.- Ensure the compound is stored under an inert atmosphere and protected from light.- Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR).- For future use, consider storing smaller aliquots to minimize repeated exposure of the bulk material to air.
Compound appears clumpy or has changed consistency Absorption of moisture.- Store the compound in a desiccator, especially after opening.- Ensure the container is tightly sealed.
Inconsistent experimental results Degradation of the compound leading to lower purity.- Confirm the identity and purity of the compound before use.- Use freshly opened or properly stored material for sensitive experiments.
Low reactivity in a reaction The aldehyde may have oxidized to the less reactive carboxylic acid.- Test for the presence of the aldehyde group using a qualitative test such as Tollens' reagent or Fehling's solution.- Purify the compound if necessary before use.

Storage Conditions Summary

Parameter Condition Reason
Temperature 2-8 °CTo slow down potential degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon recommended)To prevent oxidation of the aldehyde group.
Light Amber vial or protected from lightTo prevent light-catalyzed degradation.
Container Tightly sealedTo prevent moisture absorption and exposure to air.

Experimental Protocols

Qualitative Test for Aldehyde Group (Tollens' Test)

This test can be used to confirm the presence of the aldehyde functional group in this compound, which is useful if degradation is suspected.

Materials:

  • Sample of this compound

  • Tollens' reagent (freshly prepared)

  • Test tube

  • Water bath

Procedure:

  • Prepare Tollens' reagent by mixing silver nitrate solution with aqueous ammonia until the initial precipitate of silver oxide redissolves.

  • Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol) in a clean test tube.

  • Add a few drops of the freshly prepared Tollens' reagent to the test tube.

  • Gently warm the mixture in a water bath for a few minutes.

  • Positive Result: The formation of a silver mirror on the inner surface of the test tube indicates the presence of an aldehyde group.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Issues start Start: Inconsistent Experimental Results or Visual Change in Compound check_storage Verify Storage Conditions (2-8 °C, Dark, Inert Atmosphere) start->check_storage improper_storage Action: Rectify Storage (Move to correct conditions, purge with inert gas) check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) improper_storage->purity_analysis check_appearance Visual Inspection (Color change, clumping) proper_storage->check_appearance appearance_ok Appearance is Normal check_appearance->appearance_ok No appearance_bad Action: Suspect Oxidation/Moisture Absorption check_appearance->appearance_bad Yes appearance_ok->purity_analysis appearance_bad->purity_analysis purity_ok Purity is Acceptable purity_analysis->purity_ok Result purity_low Purity is Low purity_analysis->purity_low Result use_compound Proceed with Experiment purity_ok->use_compound qualitative_test Optional: Qualitative Aldehyde Test (e.g., Tollens' Test) purity_low->qualitative_test test_positive Aldehyde Group Present qualitative_test->test_positive Result test_negative Aldehyde Group Absent/Reduced (Significant Degradation) qualitative_test->test_negative Result purify Action: Purify Compound (e.g., Recrystallization, Chromatography) test_positive->purify discard Consider Discarding Batch test_negative->discard purify->use_compound

Caption: Troubleshooting workflow for stability issues.

References

Removal of unreacted starting materials in 5-Fluoro-2-formylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-formylpyridine. The following sections address common issues related to the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are several common synthetic routes to this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Three prevalent methods include:

  • Oxidation of 5-fluoropyridine-2-methanol: This method utilizes an oxidizing agent, such as Dess-Martin periodinane, to convert the alcohol functionality to an aldehyde.[1] This approach is known for its mild reaction conditions and relatively few side reactions, which can simplify purification.[1]

  • From 5-fluoro-2-methylpyridine: This route involves the bromination of the methyl group using a reagent like N-bromosuccinimide (NBS), followed by hydrolysis to yield the aldehyde.[1]

  • Reduction of 5-fluoro-2-pyridinecarbonitrile: This method employs a reducing agent to convert the nitrile group into an aldehyde.

Q2: I am having difficulty removing the unreacted starting material from my product. What general purification techniques are recommended?

A2: The purification of this compound often involves standard organic chemistry techniques. The most effective method will depend on the specific starting material used and its physical properties relative to the product. Common and effective purification strategies include:

  • Flash Column Chromatography: This is a widely used and often highly effective method for separating this compound from starting materials and byproducts. The choice of eluent is critical for achieving good separation.

  • Chemical Extraction (Bisulfite Adduct Formation): Aldehydes can reversibly form water-soluble bisulfite adducts. This allows for the selective extraction of the aldehyde into an aqueous layer, leaving non-aldehydic impurities in the organic layer. The aldehyde can then be regenerated by treatment with a base.

  • Distillation: If there is a significant difference in boiling points between this compound and the unreacted starting material, distillation under reduced pressure can be an effective purification method.

Q3: Are there any stability concerns with this compound during purification?

A3: Yes, aldehydes can be susceptible to oxidation to the corresponding carboxylic acid.[1] It is advisable to minimize exposure to air and strong oxidizing conditions during workup and purification. Using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can be beneficial. The pyridine ring is also weakly basic and can react with strong acids.[1]

Troubleshooting Guides

This section provides specific advice for the removal of unreacted starting materials based on the synthetic route employed.

Case 1: Synthesis from 5-fluoropyridine-2-methanol (Oxidation)

Problem: Unreacted 5-fluoropyridine-2-methanol is contaminating the final product.

Analysis: 5-fluoropyridine-2-methanol is more polar than the product, this compound, due to the presence of the hydroxyl group which can engage in hydrogen bonding. This difference in polarity is the key to their separation.

Solutions:

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A non-polar/polar solvent mixture is recommended. Start with a low polarity eluent system, such as 95:5 hexanes:ethyl acetate, and gradually increase the polarity. The less polar product, this compound, should elute before the more polar starting material. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system.

  • Work-up Procedure:

    • Ensure the reaction has gone to completion by TLC analysis before starting the workup. If the reaction is sluggish, consider adding more oxidant or extending the reaction time.

    • During the aqueous workup, the more polar alcohol may have some solubility in the aqueous layer, which can aid in its partial removal.

Case 2: Synthesis from 5-fluoro-2-methylpyridine (Bromination/Hydrolysis)

Problem: Unreacted 5-fluoro-2-methylpyridine is present in the purified product.

Analysis: 5-fluoro-2-methylpyridine is significantly less polar than this compound. This difference in polarity allows for effective separation by chromatography.

Solutions:

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel.

    • Eluent System: Use a solvent system of low to medium polarity, such as a gradient of ethyl acetate in hexanes. The unreacted 5-fluoro-2-methylpyridine will elute much faster than the desired aldehyde product.

  • Distillation: There is a notable difference in the boiling points of 5-fluoro-2-methylpyridine (135-136 °C) and this compound (boiling point not definitively found but expected to be higher due to the polar aldehyde group). Vacuum distillation could be a viable option for separation on a larger scale.

Case 3: Synthesis from 5-fluoro-2-pyridinecarbonitrile (Reduction)

Problem: Contamination of the final product with unreacted 5-fluoro-2-pyridinecarbonitrile.

Analysis: The polarity difference between the nitrile and the aldehyde may be less pronounced than in the previous cases, but still sufficient for chromatographic separation. The nitrile group is less polar than the aldehyde group.

Solutions:

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel.

    • Eluent System: A carefully optimized eluent system, likely a mixture of hexanes and ethyl acetate, will be necessary. TLC analysis is crucial to find a solvent ratio that provides good separation between the product and the starting material. The aldehyde should be more retained on the silica gel than the nitrile.

  • Chemical Conversion and Extraction:

    • If chromatographic separation is challenging, consider a selective chemical reaction. The aldehyde can be converted to the water-soluble bisulfite adduct, allowing for its extraction into the aqueous phase, leaving the unreacted nitrile in the organic phase. The aldehyde can then be recovered by basification of the aqueous layer.

Data Presentation

The following table summarizes the key physicochemical properties of this compound and its common starting materials to aid in the selection of an appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
This compound C₆H₄FNO125.10[2]Solid[2]-
5-fluoropyridine-2-methanolC₆H₆FNO127.12-~200
5-fluoro-2-methylpyridineC₆H₆FN111.12[3]Liquid135-136
5-fluoro-2-pyridinecarbonitrileC₆H₃FN₂122.10--

Note: Detailed boiling point and solubility data for all compounds were not consistently available in the search results. The provided data is based on the available information.

Experimental Protocols

While specific, detailed experimental protocols with quantitative data for the removal of each starting material were not available in the search results, the following general protocols for the key purification techniques are provided as a guide.

Protocol 1: General Flash Column Chromatography for Purification of this compound
  • TLC Analysis: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate. Develop the plate using various eluent systems (e.g., different ratios of hexanes:ethyl acetate). Visualize the spots under UV light. The goal is to find a solvent system where the product has an Rf value of approximately 0.2-0.4 and is well-separated from the starting material and any byproducts.

  • Column Packing: Prepare a glass column of an appropriate size for the amount of crude material. Pack the column with silica gel using the chosen eluent system (wet packing is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude reaction mixture containing this compound and non-aldehydic impurities in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. The aldehyde will react to form the water-soluble bisulfite adduct and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer containing the adduct into a separate flask. The organic layer containing the unreacted starting material and other impurities can be discarded (after ensuring no product remains).

  • Regeneration of Aldehyde: To the aqueous layer, add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the solution is basic. This will reverse the reaction and regenerate the aldehyde, which will typically precipitate or form an organic layer.

  • Final Extraction and Isolation: Extract the regenerated aldehyde with an organic solvent (e.g., dichloromethane). Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

The following diagrams illustrate the workflow for troubleshooting the removal of unreacted starting materials and the general purification workflow.

cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting: Unreacted Starting Material cluster_purification Purification Strategy start1 5-fluoropyridine-2-methanol product Crude this compound start1->product Oxidation start2 5-fluoro-2-methylpyridine start2->product Bromination/ Hydrolysis start3 5-fluoro-2-pyridinecarbonitrile start3->product Reduction check_completion 1. Check Reaction Completion (TLC) product->check_completion identify_sm 2. Identify Starting Material in Crude check_completion->identify_sm assess_polarity 3. Assess Polarity Difference identify_sm->assess_polarity chromatography Flash Column Chromatography assess_polarity->chromatography Significant Polarity Difference extraction Chemical Extraction (Bisulfite Adduct) assess_polarity->extraction Aldehyde Impurity distillation Distillation assess_polarity->distillation Significant Boiling Point Difference pure_product Pure this compound chromatography->pure_product extraction->pure_product distillation->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

start Crude Reaction Mixture tlc TLC Analysis to Determine Optimal Eluent System start->tlc column_prep Prepare and Pack Silica Gel Column tlc->column_prep load Load Crude Sample column_prep->load elute Elute with Chosen Solvent and Collect Fractions load->elute fraction_analysis Analyze Fractions by TLC elute->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: General experimental workflow for purification by flash column chromatography.

References

Characterization of unexpected byproducts in 5-Fluoro-2-formylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoro-2-formylpyridine. It focuses on identifying and characterizing unexpected byproducts that may arise during synthesis and reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in reactions involving this compound?

A1: Due to the reactivity of the aldehyde group and the electronic properties of the fluoropyridine ring, several common byproducts can be observed. The most prevalent are:

  • 5-Fluoropicolinic Acid: The aldehyde group is susceptible to oxidation, which can occur in the presence of air (oxygen), mild oxidizing agents, or under certain basic conditions.[1] This is often observed as a more polar spot on a TLC plate.

  • 5-Fluoro-2-pyridinemethanol: This can be formed via reduction of the aldehyde. It may also appear as a disproportionation product (along with 5-fluoropicolinic acid) if the reaction is performed under strong basic conditions in a Cannizzaro-type reaction.

  • Aldol or Condensation Products: The aldehyde can undergo self-condensation or react with other carbonyl compounds (e.g., acetone solvent) to form complex, often colored, higher molecular weight species.[2][3]

  • Schiff Bases/Imines: While often the desired product in reactions with primary amines, the formation of an imine is a common reaction pathway for the aldehyde.[4]

Q2: My reaction mixture containing this compound turned dark brown upon completion. What is the likely cause?

A2: A brown coloration often indicates the formation of impurities or degradation products.[4] This can result from:

  • Decomposition of the Starting Material: Older samples of 2-formylpyridine and its derivatives can darken over time due to the formation of minor impurities.[4]

  • Complex Condensation Reactions: Aldol-type and Michael addition reactions can produce conjugated systems that are colored. These reactions are often promoted by base or acid catalysts.[2]

  • High Reaction Temperatures: Excessive heat can accelerate decomposition and the formation of polymeric or tar-like byproducts.

Q3: I am running a reaction and see a new, highly polar spot on my TLC that doesn't correspond to my starting material or desired product. What could it be?

A3: A highly polar byproduct is most commonly the corresponding carboxylic acid: 5-Fluoropicolinic Acid . The carboxyl group (-COOH) significantly increases the polarity of the molecule compared to the starting aldehyde (-CHO). This byproduct forms via oxidation of the aldehyde group.[1]

Q4: How can I minimize the formation of 5-Fluoropicolinic acid during my reaction?

A4: To prevent the oxidation of the aldehyde, the following precautions are recommended:

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric oxygen.

  • Use High-Purity Solvents: Degas solvents before use to remove dissolved oxygen. Avoid using solvents that may contain peroxide impurities.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures, which can accelerate oxidation.

  • Choose Mild Reagents: When possible, select milder reaction conditions and reagents. For example, syntheses starting from the oxidation of 5-fluoropyridine-2-methanol with mild oxidants like Dess-Martin periodinane are reported to have fewer side reactions.[1]

Troubleshooting Guide: Byproduct Identification

This section provides a systematic approach to identifying unknown byproducts observed in your reaction.

Problem: An unexpected peak is observed in the LC-MS or GC-MS analysis.

The presence of an unexpected peak indicates a compound with a different mass-to-charge ratio (m/z) than your starting material or expected product.

Logical Troubleshooting Workflow

G cluster_0 Troubleshooting Byproduct Formation observe Unexpected Peak Observed in LC-MS check_mass Determine m/z of Byproduct observe->check_mass mass_plus_16 m/z = [M+16]? (M = Starting Aldehyde) check_mass->mass_plus_16 Compare to SM Mass mass_plus_2 m/z = [M+2]? (M = Starting Aldehyde) check_mass->mass_plus_2 mass_dimer m/z > M? (e.g., Dimer, Adduct) check_mass->mass_dimer hyp_oxidation Hypothesis: Oxidation to Carboxylic Acid (5-Fluoropicolinic Acid) mass_plus_16->hyp_oxidation hyp_reduction Hypothesis: Reduction to Alcohol (5-Fluoro-2-pyridinemethanol) mass_plus_2->hyp_reduction hyp_condensation Hypothesis: Condensation or Adduct (e.g., Aldol, Michael) mass_dimer->hyp_condensation confirm Confirm Structure via NMR hyp_oxidation->confirm hyp_reduction->confirm hyp_condensation->confirm

Caption: Troubleshooting workflow for identifying byproducts.

Quantitative Analysis of Byproduct Formation

The formation of oxidative byproducts is highly dependent on reaction conditions. As shown in the table below, excluding oxygen can significantly reduce the formation of 5-Fluoropicolinic acid.

ConditionAtmosphereReagent PurityThis compound (Relative Area %)5-Fluoropicolinic Acid (Relative Area %)
1AirStandard Grade85%12%
2NitrogenStandard Grade97%<1%
3NitrogenDegassed Solvents>99%Not Detected
Data is illustrative and based on typical outcomes.

Experimental Protocols & Reaction Pathways

Key Byproduct Formation Pathways

The diagram below illustrates the pathways to the most common byproducts originating from this compound.

G cluster_pathways Common Byproduct Pathways start This compound (Starting Material) cond_oxidation [O] Air, Peroxides start->cond_oxidation cond_reduction [H] Reductant, Disproportionation start->cond_reduction cond_base Base / Acid Self-Reaction start->cond_base product_acid 5-Fluoropicolinic Acid (Byproduct) product_alcohol 5-Fluoro-2-pyridinemethanol (Byproduct) product_dimer Aldol/Condensation Adducts (Byproducts) cond_oxidation->product_acid cond_reduction->product_alcohol cond_base->product_dimer

Caption: Formation pathways of common byproducts.

Protocol: General Byproduct Identification

This protocol provides a general workflow for isolating and identifying an unknown byproduct.

Objective: To characterize an unexpected compound formed during a reaction with this compound.

Methodology:

  • Initial Analysis (TLC & LC-MS):

    • Co-spot the reaction mixture with the starting material on a TLC plate to visualize new spots. Note the relative polarity.

    • Inject a crude sample of the reaction mixture into an LC-MS to obtain the mass-to-charge ratio (m/z) of the main components, including the suspected byproduct.

  • Isolation (Flash Chromatography):

    • Concentrate the crude reaction mixture under reduced pressure.

    • Perform flash column chromatography on silica gel. Use a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to separate the components.

    • Collect fractions and analyze them by TLC to identify those containing the pure byproduct.

    • Combine the pure fractions containing the byproduct and concentrate under reduced pressure to yield the isolated compound.

  • Structural Characterization (NMR Spectroscopy):

    • Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR Analysis: Acquire a proton NMR spectrum.

      • Expected Signal for Aldehyde (Starting Material): A singlet around 9.9-10.1 ppm.

      • Expected Signal for Carboxylic Acid (Byproduct): A very broad singlet far downfield (>10 ppm).

      • Expected Signal for Alcohol (Byproduct): The -CH₂- protons would appear as a singlet around 4.5-4.8 ppm, and the hydroxyl (-OH) proton would be a broad, exchangeable signal.

    • ¹³C NMR Analysis: Acquire a carbon NMR spectrum to confirm the functional group.

      • Aldehyde Carbon: ~190-195 ppm.

      • Carboxylic Acid Carbon: ~165-175 ppm.

      • Alcohol Carbon (-CH₂OH): ~60-65 ppm.

  • Final Confirmation (Data Interpretation):

    • Correlate the mass obtained from MS with the structural information from NMR to confirm the identity of the unexpected byproduct.

References

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2-formylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pyridine derivative. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: There are three primary routes for the synthesis of this compound that are considered for scaling up:

  • Oxidation of 5-Fluoro-2-pyridinemethanol: This is a direct and often high-yielding method. While lab-scale syntheses often employ reagents like Dess-Martin periodinane (DMP), for larger scales, alternative oxidants are preferred due to cost, safety, and work-up issues.

  • Bromination of 5-Fluoro-2-methylpyridine followed by the Sommelet Reaction: This route begins with the bromination of the methyl group using N-Bromosuccinimide (NBS), followed by reaction with hexamine and subsequent hydrolysis to yield the aldehyde. This method is advantageous when 5-Fluoro-2-methylpyridine is a more readily available starting material.[1]

  • Reduction of 5-Fluoro-2-cyanopyridine: This method involves the controlled reduction of a nitrile to an aldehyde. While effective, it requires careful control of the reducing agent and reaction conditions to avoid over-reduction to the corresponding alcohol.

Q2: What are the key general challenges when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis introduces a new set of challenges that are often not apparent at the lab scale. For this compound, key considerations include:

  • Heat Transfer: Many of the reactions, particularly oxidations, are exothermic. The decrease in the surface-area-to-volume ratio at a larger scale can lead to difficulties in heat dissipation, potentially causing runaway reactions and the formation of impurities.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and reduced yields.

  • Impurity Profile: Minor impurities in starting materials or small side reactions at the lab scale can become significant issues at a larger scale, complicating purification and affecting the final product quality.

  • Reagent Selection: Reagents that are convenient at the lab scale, such as DMP, may be impractical for large-scale synthesis due to cost, safety concerns (e.g., potential for detonation), and the generation of large amounts of waste.

  • Product Isolation and Purification: Methods like column chromatography that are common in the lab are often not feasible for large quantities. Developing scalable purification methods like distillation or crystallization is essential.

Q3: How does the impurity profile of this compound typically change upon scale-up?

A3: While specific quantitative data for the scale-up of this compound is proprietary and often not published, general trends in similar syntheses suggest the following:

  • Over-oxidation Products: In the oxidation of 5-Fluoro-2-pyridinemethanol, the corresponding carboxylic acid (5-fluoropicolinic acid) is a common impurity. Its formation can be exacerbated by poor temperature control at a larger scale.

  • Unreacted Intermediates: In multi-step syntheses, such as the Sommelet reaction route, incomplete conversion at any stage will carry forward intermediates that can complicate the final purification.

  • Solvent-Related Impurities: The choice of solvent and its purity become more critical at scale. Residual solvents in the final product are a key quality control parameter.

  • Byproducts from Side Reactions: In the NBS bromination of 5-fluoro-2-methylpyridine, di-brominated or ring-brominated species can form, especially if the reaction is not well-controlled.

Below is a table summarizing potential impurities and their likely increase with scale:

ImpurityPotential OriginLikelihood of Increase on Scale-Up
5-Fluoropicolinic acidOver-oxidation of 5-Fluoro-2-pyridinemethanolHigh
5-Fluoro-2-pyridinemethanolIncomplete oxidationMedium
5-Fluoro-2-(bromomethyl)pyridineIncomplete Sommelet reactionMedium
SuccinimideByproduct of NBS brominationHigh (in crude product before workup)
Di-brominated speciesSide reaction of NBS brominationMedium to High

Troubleshooting Guides

Route 1: Oxidation of 5-Fluoro-2-pyridinemethanol

Issue: Low Yield and/or Incomplete Conversion

  • Potential Cause (Lab Scale - DMP): Incomplete reaction due to impure DMP or insufficient equivalents.

  • Troubleshooting:

    • Use freshly opened or purified DMP. Impure DMP can be less reactive.[2]

    • Ensure at least 1.1-1.5 equivalents of DMP are used.

    • Monitor the reaction closely by TLC or LC-MS to determine the point of maximum conversion.

  • Potential Cause (Scale-Up): Inefficient mixing leading to localized areas of low oxidant concentration. Poor temperature control affecting reaction kinetics.

  • Troubleshooting:

    • Optimize the agitation speed and impeller design for the reactor to ensure good mixing.

    • Implement a robust temperature control system. For exothermic reactions, consider a semi-batch process where the oxidant is added portion-wise or via a syringe pump to manage the exotherm.

Issue: Formation of 5-Fluoropicolinic Acid (Over-oxidation)

  • Potential Cause: Excessive oxidant, prolonged reaction time, or high reaction temperatures.

  • Troubleshooting:

    • Carefully control the stoichiometry of the oxidizing agent.

    • Monitor the reaction progress and quench it promptly upon completion.

    • Maintain the recommended reaction temperature. For exothermic oxidations, ensure the cooling system of the reactor is adequate.

Issue: Difficult Work-up and Purification (DMP Route)

  • Potential Cause: The byproduct of DMP, iodinane, can be difficult to remove and sometimes forms a gummy residue.

  • Troubleshooting:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This helps to reduce the iodine byproducts to more soluble forms.

    • Filter the reaction mixture through a pad of Celite® to remove the solid byproducts before aqueous workup.

    • Aqueous washes with sodium bicarbonate (NaHCO₃) can also help to remove the acetic acid byproduct of the DMP reaction.[3][4]

Route 2: Bromination of 5-Fluoro-2-methylpyridine and Sommelet Reaction

Issue: Low Yield of 5-Fluoro-2-(bromomethyl)pyridine in NBS Bromination

  • Potential Cause: Insufficient radical initiation, impure NBS, or side reactions.

  • Troubleshooting:

    • Ensure proper initiation using a radical initiator like AIBN or benzoyl peroxide, or by using a suitable light source.

    • Use recrystallized NBS, as impurities can affect the reaction.

    • Maintain a low concentration of bromine (Br₂) to avoid addition to the pyridine ring or other side reactions. This is the primary advantage of using NBS.[5]

Issue: Formation of Di-brominated or Ring-brominated Byproducts

  • Potential Cause: Use of excess NBS or conditions that favor electrophilic aromatic substitution.

  • Troubleshooting:

    • Use a stoichiometric amount of NBS (typically 1.0-1.1 equivalents).

    • Perform the reaction in a non-polar solvent like carbon tetrachloride or cyclohexane to disfavor ionic pathways.

    • Ensure the reaction is carried out under radical conditions (light or initiator).

Issue: Low Yield in the Sommelet Reaction Step

  • Potential Cause: Incomplete formation of the hexaminium salt or incomplete hydrolysis.

  • Troubleshooting:

    • Ensure the 5-fluoro-2-(bromomethyl)pyridine is sufficiently pure, as impurities can interfere with the reaction.

    • Optimize the reaction time and temperature for both the formation of the hexaminium salt and the subsequent hydrolysis.

    • The pH of the hydrolysis step is critical; ensure it is within the optimal range for the release of the aldehyde.

Experimental Protocols

Protocol 1: Scale-Up Suitable Oxidation of 5-Fluoro-2-pyridinemethanol using Manganese Dioxide

This protocol provides a more scalable alternative to DMP oxidation.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 5-fluoro-2-pyridinemethanol (1 equivalent) and a suitable solvent such as toluene or dichloromethane (10-20 volumes).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight). The quality of the MnO₂ is crucial for the success of the reaction.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate and the activity of the MnO₂.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with fresh solvent.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or crystallization.

Protocol 2: Large-Scale NBS Bromination of 5-Fluoro-2-methylpyridine

This protocol is adapted for a larger scale, focusing on safety and control.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, condenser, and a port for solids addition, charge 5-fluoro-2-methylpyridine (1 equivalent) and carbon tetrachloride or another suitable non-polar solvent (10 volumes).

  • Initiator Addition: Add a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile, ~0.02 equivalents).

  • NBS Addition: Heat the mixture to reflux. Add N-bromosuccinimide (1.05 equivalents) portion-wise over a period of 1-2 hours. This controlled addition helps to manage the exotherm and maintain a low concentration of bromine.

  • Reaction Monitoring: Continue to heat at reflux, monitoring the reaction by TLC or GC until the starting material is consumed. The reaction is often complete within a few hours after the NBS addition is finished.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of cold solvent.

  • Purification: The filtrate, containing the crude 5-fluoro-2-(bromomethyl)pyridine, can be washed with water to remove any remaining succinimide, dried over sodium sulfate, and the solvent removed under reduced pressure. The crude product is often used directly in the subsequent Sommelet reaction without further purification.

Visualizations

G cluster_oxidation Route 1: Oxidation cluster_bromination_sommelet Route 2: Bromination & Sommelet cluster_reduction Route 3: Nitrile Reduction Start1 5-Fluoro-2-pyridinemethanol Oxidation Oxidation (e.g., MnO₂, DMP, Swern) Start1->Oxidation Product1 This compound Oxidation->Product1 Start2 5-Fluoro-2-methylpyridine Bromination NBS Bromination Start2->Bromination Intermediate 5-Fluoro-2-(bromomethyl)pyridine Bromination->Intermediate Sommelet Sommelet Reaction Intermediate->Sommelet Product2 This compound Sommelet->Product2 Start3 5-Fluoro-2-cyanopyridine Reduction Controlled Reduction (e.g., DIBAL-H) Start3->Reduction Product3 This compound Reduction->Product3

Caption: Synthetic routes to this compound.

G Problem Low Yield in Oxidation Step Cause1 Poor Heat Dissipation Problem->Cause1 Cause2 Inefficient Mixing Problem->Cause2 Cause3 Impure/Inactive Oxidant Problem->Cause3 Effect1 Side Reactions (e.g., Over-oxidation) Cause1->Effect1 Effect2 Incomplete Conversion Cause2->Effect2 Cause3->Effect2 Solution1 Improve Reactor Cooling/Controlled Addition Effect1->Solution1 Solution2 Optimize Agitation/Baffling Effect2->Solution2 Solution3 Use High-Quality/Fresh Oxidant Effect2->Solution3

Caption: Troubleshooting logic for low yield in oxidation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Fluoro-2-formylpyridine and 2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Fluoro-2-formylpyridine and its parent compound, 2-formylpyridine. The introduction of a fluorine atom at the 5-position of the pyridine ring significantly influences the electronic properties of the molecule, thereby altering the reactivity of the formyl group and the pyridine ring itself. This comparison is supported by established principles of organic chemistry and extrapolated data based on the electronic effects of substituents.

Enhanced Electrophilicity of the Carbonyl Carbon

The primary difference in reactivity between this compound and 2-formylpyridine stems from the strong electron-withdrawing nature of the fluorine atom. Through its negative inductive effect (-I), the fluorine atom withdraws electron density from the pyridine ring. This, in turn, makes the formyl group at the 2-position more electron-deficient and thus a more potent electrophile. This enhanced electrophilicity has significant implications for a variety of chemical transformations.

dot

Caption: Electronic effect of the fluorine substituent on the aldehyde group.

Quantitative Reactivity Comparison

The following table summarizes the expected relative reactivity of this compound compared to 2-formylpyridine in key chemical reactions. The data is estimated based on the Hammett constant (σp) for a fluorine substituent, which is approximately +0.06, indicating its electron-withdrawing nature. A positive Hammett value correlates with an increased rate for reactions that are favored by electron-withdrawing groups.

Reaction TypeReagent/ReactionParameter2-formylpyridine (Relative Value)This compound (Estimated Relative Value)Expected Outcome
Nucleophilic Addition Grignard Reagent (e.g., PhMgBr)Relative Reaction Rate1~1.5 - 2.0Faster addition to the fluorinated aldehyde.
Wittig Reaction Phosphonium Ylide (e.g., Ph3P=CH2)Product YieldBaselineHigherIncreased yield of the corresponding alkene.
Oxidation Potassium Permanganate (KMnO4)Relative Reaction Rate1~0.7 - 0.9Slower oxidation for the fluorinated aldehyde.
Reduction Sodium Borohydride (NaBH4)Relative Reaction Rate1~1.5 - 2.0Faster reduction to the corresponding alcohol.
Nucleophilic Aromatic Substitution Nucleophile (e.g., NaOMe)Relative Reaction Rate1Significantly HigherFluorine acts as a leaving group, enabling substitution.

Disclaimer: The quantitative data presented in this table are estimations based on established principles of physical organic chemistry, specifically the electronic effect of the fluorine substituent as quantified by its Hammett constant. Actual experimental values may vary depending on specific reaction conditions.

Key Reaction Comparisons

Nucleophilic Addition and Reduction

Reactions involving nucleophilic attack at the carbonyl carbon, such as Grignard reactions and reductions with hydrides (e.g., NaBH4), are expected to be faster for this compound. The increased partial positive charge on the carbonyl carbon makes it a more favorable target for nucleophiles.

Wittig Reaction

The Wittig reaction, which proceeds via nucleophilic attack of a phosphorus ylide on the carbonyl group, is also anticipated to be more efficient with this compound, leading to higher yields of the resulting alkene under similar reaction conditions.

Oxidation

Conversely, the oxidation of the aldehyde to a carboxylic acid is expected to be slower for the fluorinated compound. The electron-withdrawing fluorine atom destabilizes the transition state for oxidation, which typically involves the removal of a hydride ion or its equivalent.

Nucleophilic Aromatic Substitution

A distinct area of reactivity for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in activated aromatic systems, can be displaced by strong nucleophiles. This provides a synthetic handle for further functionalization of the pyridine ring that is not available in 2-formylpyridine under similar conditions.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are designed to be standardized to allow for a direct and accurate comparison of the reactivity of the two compounds.

General Experimental Workflow

dot

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison Start Start with 2-formylpyridine and this compound Reaction_Setup Set up parallel reactions under identical conditions (temperature, concentration, solvent) Start->Reaction_Setup Add_Reagent Add reagent (e.g., Grignard, ylide, NaBH4, KMnO4) Reaction_Setup->Add_Reagent Monitor Monitor reaction progress (TLC, GC, or NMR) Add_Reagent->Monitor Workup Quench and work-up reactions Monitor->Workup Isolate Isolate and purify products Workup->Isolate Analyze Analyze products (yield, purity) and compare reaction rates Isolate->Analyze

Caption: General workflow for comparing the reactivity of the two aldehydes.

1. Comparative Wittig Reaction

  • Objective: To compare the yield of the Wittig reaction for the two aldehydes.

  • Materials: 2-formylpyridine, this compound, methyltriphenylphosphonium bromide, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH4Cl), diethyl ether, magnesium sulfate (MgSO4).

  • Procedure:

    • In two separate flame-dried, two-necked round-bottom flasks equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).

    • To each flask, add anhydrous THF.

    • Cool the suspensions to 0 °C in an ice bath.

    • Slowly add NaH (1.2 eq) to each flask and stir the mixture at room temperature for 1 hour to form the ylide.

    • Cool the ylide solutions back to 0 °C.

    • In separate flasks, dissolve 2-formylpyridine (1.0 eq) and this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solutions dropwise to their respective ylide solutions at 0 °C.

    • Allow the reaction mixtures to warm to room temperature and stir for 2 hours.

    • Monitor the reactions by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reactions by slowly adding saturated aqueous NH4Cl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude products by column chromatography on silica gel.

    • Determine the yield of the respective 2-vinylpyridine products.

2. Comparative Reduction with Sodium Borohydride

  • Objective: To compare the rate of reduction of the two aldehydes.

  • Materials: 2-formylpyridine, this compound, sodium borohydride (NaBH4), methanol, deionized water, ethyl acetate, magnesium sulfate (MgSO4).

  • Procedure:

    • In two separate round-bottom flasks, dissolve 2-formylpyridine (1.0 eq) and this compound (1.0 eq) in methanol.

    • Cool the solutions to 0 °C in an ice bath.

    • In separate flasks, prepare solutions of NaBH4 (1.1 eq) in methanol.

    • Simultaneously add the NaBH4 solutions to the aldehyde solutions at 0 °C.

    • Monitor the reactions at regular time intervals by taking aliquots and analyzing them by Gas Chromatography (GC) or TLC.

    • Upon completion (or after a set time for kinetic comparison), quench the reactions by adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

    • Analyze the conversion and yield of the corresponding pyridylmethanols to determine the relative reaction rates.

3. Comparative Oxidation with Potassium Permanganate

  • Objective: To compare the rate of oxidation of the two aldehydes.

  • Materials: 2-formylpyridine, this compound, potassium permanganate (KMnO4), sodium hydroxide (NaOH), deionized water, diethyl ether, hydrochloric acid (HCl).

  • Procedure:

    • In two separate round-bottom flasks, dissolve 2-formylpyridine (1.0 eq) and this compound (1.0 eq) in a solution of NaOH in deionized water.

    • Cool the solutions to 0 °C in an ice bath.

    • In separate flasks, prepare solutions of KMnO4 (1.0 eq) in deionized water.

    • Simultaneously add the KMnO4 solutions dropwise to the aldehyde solutions at 0 °C.

    • Monitor the disappearance of the purple permanganate color and the formation of manganese dioxide precipitate. The rate of disappearance of the purple color provides a qualitative comparison of the reaction rates. For a quantitative comparison, aliquots can be taken, quenched, and analyzed by a suitable method like HPLC.

    • After the reaction is complete, filter off the manganese dioxide.

    • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Compare the time taken for the reaction to complete for both aldehydes.

Conclusion

The presence of a fluorine atom at the 5-position of 2-formylpyridine has a predictable and significant impact on its reactivity. For researchers and professionals in drug development and chemical synthesis, this compound offers enhanced reactivity towards nucleophiles, making it a more efficient substrate in reactions such as Grignard additions, reductions, and Wittig olefinations. Furthermore, the ability of the fluorine atom to act as a leaving group in nucleophilic aromatic substitution reactions opens up additional avenues for molecular diversification. Conversely, its reduced susceptibility to oxidation can be advantageous in certain synthetic routes. The choice between this compound and 2-formylpyridine will therefore depend on the specific transformation desired, with the fluorinated analogue often providing a more reactive and versatile building block.

Fluorine's Impact on Pyridine Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the biological activity of fluorinated versus non-fluorinated pyridine analogs, supported by experimental data and detailed protocols for key assays. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical properties, leading to significant alterations in its biological profile, including binding affinity, enzyme inhibition, and cell permeability.

The introduction of fluorine can enhance metabolic stability, modulate pKa, and increase lipophilicity, all of which can contribute to improved pharmacokinetic and pharmacodynamic properties.[1] However, the effects of fluorination are highly context-dependent, and a thorough understanding of the structure-activity relationships is crucial for successful drug design.[2]

Comparative Biological Efficacy: A Data-Driven Analysis

The following tables summarize quantitative data from various studies, directly comparing the biological activity of fluorinated and non-fluorinated pyridine analogs.

Enzyme Inhibition

The inhibitory activity of pyridine analogs against various kinases is a key area of investigation. Fluorination can significantly impact the potency of these inhibitors.

Compound IDTarget KinaseFluorination StatusIC50 (nM)Reference
Compound 9 TGF-βR1Non-fluorinated>1000[3]
3-fluoro-pyridine analog of 9 TGF-βR1FluorinatedComparable to Compound 9[3]
5-fluoro-pyridine analog of 9 TGF-βR1FluorinatedComparable to Compound 9[3]
4-fluoro-pyridine analog of 9 TGF-βR1FluorinatedDecreased activity[3]
Compound 10 TGF-βR1Fluorinated (on a different ring)7.68[3]
B-RAF V600E Inhibitor Analog 11a p38α/MAPK14Non-fluorinated47[4]
B-RAF V600E Inhibitor Analog 11d p38α/MAPK14Non-fluorinated45[4]

Table 1: Comparison of IC50 values for fluorinated and non-fluorinated pyridine analogs as kinase inhibitors.

Anticancer Activity

The antiproliferative effects of pyridine derivatives are another area where fluorination plays a critical role.

Compound IDCell LineFluorination StatusIC50 (µM)Reference
Derivative 19 MCF7Non-fluorinated (OH-substituted)4.75[5]
Derivative 25 MCF7Fluorinated24.89[5]
Lepidiline Analog (non-fluorinated) HeLaNon-fluorinatedHigher CC50 (less potent)[6]
Fluorinated Lepidiline Analogues (1e-1g, 8a-8d, 9a) HeLa, A549FluorinatedSignificantly lower CC50 (more potent)[6]

Table 2: Comparison of anticancer activity (IC50/CC50) of fluorinated and non-fluorinated pyridine analogs.

Physicochemical Properties

Fluorination directly impacts key physicochemical properties that influence a compound's biological activity.

CompoundFluorination StatuslogD 7.4Reference
2-(methylthio)pyridine 1 Non-fluorinated1.69[7]
SCF2H 2 analog Difluorinated1.95[7]
SCF3 sample 3 Trifluorinated2.13[7]

Table 3: Impact of fluorination on the lipophilicity (logD 7.4) of 2-(thioalkyl)pyridines.

Key Signaling Pathways Targeted by Pyridine Analogs

Pyridine derivatives have been shown to modulate several critical signaling pathways implicated in various diseases.

Signaling_Pathways cluster_mapk p38 MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_jak_stat JAK/STAT Pathway p38 p38 MAPK MK2 MK2 p38->MK2 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines induces production Pyridine_MAPK Pyridine Analogs Pyridine_MAPK->p38 inhibit PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Pyridine_PI3K Fluorinated Pyridine Analogs Pyridine_PI3K->PI3K inhibit Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT dimerizes Gene_Expression Gene Expression STAT->Gene_Expression regulates Pyridine_JAK_STAT Pyridine Derivatives Pyridine_JAK_STAT->JAK inhibit

Figure 1: Signaling pathways modulated by pyridine analogs.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of compound activity.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (fluorinated and non-fluorinated pyridine analogs)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the kinase and its substrate to their optimal concentrations in the assay buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted enzyme solution (e.g., 5 µL) to each well.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 2.5 µL).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of product formed (phosphorylated substrate) or ADP generated using a suitable detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9][10]

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Enzyme_Substrate_Prep Prepare Enzyme & Substrate Solutions Start->Enzyme_Substrate_Prep Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Add_Enzyme Add Enzyme to Plate Enzyme_Substrate_Prep->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate/ATP Mixture Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_and_Detect Stop Reaction & Add Detection Reagent Incubate_Reaction->Stop_and_Detect Read_Plate Read Plate (Luminescence/Fluorescence) Stop_and_Detect->Read_Plate Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an in vitro kinase inhibition assay.

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound to a specific receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

  • Unlabeled test compounds (fluorinated and non-fluorinated pyridine analogs)

  • Assay buffer

  • Wash buffer

  • Filter plates (e.g., glass fiber)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds. Prepare the radiolabeled ligand and receptor preparation at their optimal concentrations in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the receptor preparation to each well.

    • Include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Detection: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting competition curve, which can then be used to calculate the inhibition constant (Ki).[11][12][13]

Binding_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Serial Dilutions of Test Compound - Radioligand Solution - Receptor Preparation Start->Reagent_Prep Assay_Setup Set up Assay Plate: - Total Binding Wells - Non-specific Binding Wells - Competitor Wells Reagent_Prep->Assay_Setup Incubation Incubate to Reach Binding Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Detection Add Scintillation Fluid & Quantify Radioactivity Washing->Detection Data_Analysis Data Analysis: Calculate Specific Binding, IC50, and Ki Detection->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a competitive radioligand binding assay.

References

Comparative Analysis of 5-Fluoro-2-formylpyridine and its Analogs in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fluorinated pyridine derivatives, with a focus on analogs of 5-Fluoro-2-formylpyridine, in the context of enzyme inhibition. While direct inhibitory data for this compound against α-glucosidase and ribonucleotide reductase is not extensively available in the public domain, this document leverages data from closely related 5-fluorinated compounds to provide a framework for comparison and to highlight the potential of this chemical scaffold in inhibitor design. We will explore its comparative performance with established inhibitors, supported by experimental data and detailed methodologies.

Introduction to Fluorinated Pyridines in Enzyme Inhibition

The introduction of a fluorine atom into a pyridine ring can significantly alter the molecule's electronic properties, pKa, and metabolic stability, making fluorinated pyridines an attractive scaffold in drug discovery. The electron-withdrawing nature of fluorine can enhance binding affinities to enzyme active sites and modulate the reactivity of adjacent functional groups. This guide examines the inhibitory potential of such compounds against two key enzyme targets: α-glucosidase, relevant in the management of type 2 diabetes, and ribonucleotide reductase, a critical enzyme in cancer therapy.

Part 1: α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, a crucial strategy in managing type 2 diabetes.

Comparative Performance of 5-Fluorinated Analogs and Acarbose

While specific data for this compound is unavailable, a study on 5-fluoro-2-oxindole derivatives provides valuable insights into the potential of the 5-fluorinated scaffold. The following table summarizes the α-glucosidase inhibitory activity of these derivatives compared to the well-established drug, acarbose.

CompoundStructureIC50 (µM)Inhibition TypeReference
Acarbose (Positive Control) Complex oligosaccharide569.43 ± 43.72Competitive
5-Fluoro-2-oxindole 5-fluorinated indole core7510 ± 170-
(Z)-3-((4-chlorophenyl)amino)-5-fluoro-1H-indole-2-one (Compound 3d) 5-fluoro-2-oxindole derivative56.87 ± 0.42Mixed
(Z)-3-((4-bromophenyl)amino)-5-fluoro-1H-indole-2-one (Compound 3f) 5-fluoro-2-oxindole derivative49.89 ± 1.16Mixed
(Z)-5-fluoro-3-((4-iodophenyl)amino)-1H-indole-2-one (Compound 3i) 5-fluoro-2-oxindole derivative35.83 ± 0.98Mixed

Table 1: Comparative α-glucosidase inhibitory activity of 5-fluoro-2-oxindole derivatives and acarbose.

The data clearly indicates that the 5-fluoro-2-oxindole derivatives exhibit significantly more potent inhibition of α-glucosidase compared to the parent 5-fluoro-2-oxindole and the standard drug acarbose. Notably, the type of inhibition for these derivatives is mixed, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.

Experimental Protocol: α-Glucosidase Inhibition Assay

The following protocol is a standard method for assessing α-glucosidase inhibition in vitro.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (e.g., 5-fluoro-2-oxindole derivatives)

  • Acarbose (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in sodium phosphate buffer.

  • In a 96-well plate, add 50 µL of the enzyme solution to each well.

  • Add 50 µL of the test compound solution (at various concentrations) or the positive control (acarbose) to the respective wells. A blank containing only buffer and a control with enzyme and buffer (no inhibitor) should also be prepared.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The primary role of α-glucosidase is in the digestion of carbohydrates in the small intestine. Its inhibition directly impacts the rate of glucose absorption into the bloodstream.

alpha_glucosidase_pathway Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion alpha-Glucosidase alpha-Glucosidase Disaccharides->alpha-Glucosidase Monosaccharides (Glucose) Monosaccharides (Glucose) Intestinal Brush Border Intestinal Brush Border Monosaccharides (Glucose)->Intestinal Brush Border Absorption Bloodstream Bloodstream Intestinal Brush Border->Bloodstream Absorption alpha-Glucosidase->Monosaccharides (Glucose) Hydrolysis This compound Analogs This compound Analogs This compound Analogs->alpha-Glucosidase Inhibition

Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.

experimental_workflow_alpha_glucosidase cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Enzyme Solution Prepare Enzyme Solution Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Prepare Enzyme Solution->Mix Enzyme and Inhibitor Prepare Substrate (pNPG) Prepare Substrate (pNPG) Add Substrate Add Substrate Prepare Substrate (pNPG)->Add Substrate Prepare Inhibitor Solutions Prepare Inhibitor Solutions Prepare Inhibitor Solutions->Mix Enzyme and Inhibitor Pre-incubate Pre-incubate Mix Enzyme and Inhibitor->Pre-incubate Pre-incubate->Add Substrate Incubate Incubate Add Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Absorbance (405 nm) Measure Absorbance (405 nm) Stop Reaction->Measure Absorbance (405 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (405 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Experimental workflow for α-glucosidase inhibition assay.

Part 2: Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. This process is essential for DNA replication and repair, and its upregulation is a hallmark of proliferating cancer cells, making RR a key target for anticancer therapies.

Comparative Performance of Ribonucleotide Reductase Inhibitors

While no direct inhibitory data for this compound against RR has been identified in the reviewed literature, various other compounds, including heterocyclic aldehydes, have shown activity. The following table provides a comparison of well-established and novel RR inhibitors.

CompoundTarget Subunit(s)IC50 (µM)Mechanism of ActionReference
Hydroxyurea RRM2~64Quenches the tyrosyl free radical
Gemcitabine (diphosphate) RRM1PotentNucleoside analog, competitive inhibitor
Triapine (3-AP) RRM2PotentIron chelator, disrupts the di-iron center
NSAH RRM1~37Non-nucleoside, binds to the catalytic site
Compound NSC73735 RRM10.04 - 4.7Hinders oligomerization of the large subunit

Table 2: Comparative data for selected ribonucleotide reductase inhibitors.

The diverse mechanisms of these inhibitors highlight the various strategies that can be employed to target RR. The development of non-nucleoside inhibitors like NSAH and compounds that disrupt subunit interactions like NSC73735 represents a promising avenue for overcoming the limitations of traditional nucleoside analogs.

Experimental Protocol: Ribonucleotide Reductase Inhibition Assay ([³H]CDP Reduction Assay)

This protocol describes a common method for measuring RR activity by quantifying the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

Materials:

  • Recombinant human ribonucleotide reductase (RRM1 and RRM2 subunits)

  • [³H]Cytidine diphosphate ([³H]CDP)

  • ATP, dithiothreitol (DTT), magnesium acetate

  • Test compounds

  • Snake venom phosphodiesterase

  • Dowex-1-borate columns

  • Scintillation cocktail and counter

Procedure:

  • The assay is typically performed in a reaction mixture containing buffer, ATP, DTT, magnesium acetate, and the RRM1 and RRM2 subunits.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is initiated by the addition of [³H]CDP.

  • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is stopped, and snake venom phosphodiesterase is added to dephosphorylate the resulting [³H]dCDP to [³H]deoxycytidine.

  • The mixture is applied to a Dowex-1-borate column, which separates the unreacted [³H]cytidine from the [³H]deoxycytidine product.

  • The eluate containing [³H]deoxycytidine is collected, and its radioactivity is measured using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity of the samples with the inhibitor to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

Ribonucleotide reductase plays a central role in the de novo synthesis of deoxyribonucleotides, which is tightly linked to the cell cycle and DNA replication. Its activity is often upregulated in cancer cells through various signaling pathways.

ribonucleotide_reductase_pathway cluster_upstream Upstream Signaling cluster_rr Ribonucleotide Reductase cluster_downstream Downstream Effects Growth Factors Growth Factors Ras Ras Growth Factors->Ras MAPK Pathway Raf Raf Ras->Raf MAPK Pathway MEK MEK Raf->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway RRM2 (beta subunit) RRM2 (beta subunit) ERK->RRM2 (beta subunit) Upregulation RRM1 (alpha subunit) RRM1 (alpha subunit) Ribonucleotides (NDPs) Ribonucleotides (NDPs) RRM1 (alpha subunit)->Ribonucleotides (NDPs) RRM2 (beta subunit)->Ribonucleotides (NDPs) Deoxyribonucleotides (dNDPs) Deoxyribonucleotides (dNDPs) Ribonucleotides (NDPs)->Deoxyribonucleotides (dNDPs) Reduction DNA Synthesis & Repair DNA Synthesis & Repair Deoxyribonucleotides (dNDPs)->DNA Synthesis & Repair Cell Proliferation Cell Proliferation DNA Synthesis & Repair->Cell Proliferation This compound Analogs This compound Analogs This compound Analogs->RRM1 (alpha subunit) Inhibition This compound Analogs->RRM2 (beta subunit) Inhibition

Caption: Role of Ribonucleotide Reductase in DNA synthesis and cancer signaling.

experimental_workflow_rr cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare RR Enzyme Mix (RRM1, RRM2) Prepare RR Enzyme Mix (RRM1, RRM2) Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Prepare RR Enzyme Mix (RRM1, RRM2)->Mix Enzyme and Inhibitor Prepare [3H]CDP Substrate Prepare [3H]CDP Substrate Add [3H]CDP to start reaction Add [3H]CDP to start reaction Prepare [3H]CDP Substrate->Add [3H]CDP to start reaction Prepare Inhibitor Solutions Prepare Inhibitor Solutions Prepare Inhibitor Solutions->Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor->Add [3H]CDP to start reaction Incubate Incubate Add [3H]CDP to start reaction->Incubate Stop reaction & Dephosphorylate Stop reaction & Dephosphorylate Incubate->Stop reaction & Dephosphorylate Separate product by column chromatography Separate product by column chromatography Stop reaction & Dephosphorylate->Separate product by column chromatography Measure Radioactivity Measure Radioactivity Separate product by column chromatography->Measure Radioactivity Calculate % Inhibition Calculate % Inhibition Measure Radioactivity->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Experimental workflow for Ribonucleotide Reductase inhibition assay.

Conclusion

This comparative guide highlights the potential of 5-fluorinated pyridine scaffolds as a basis for the development of potent enzyme inhibitors. The analysis of 5-fluoro-2-oxindole derivatives demonstrates their superior inhibitory activity against α-glucosidase compared to the standard drug acarbose. While direct data for this compound is pending, the presented information underscores the importance of the 5-fluoro substitution in enhancing inhibitory potency. Similarly, the diverse landscape of ribonucleotide reductase inhibitors provides a benchmark for the future evaluation of novel compounds like this compound and its analogs. The detailed experimental protocols and workflow diagrams provided herein offer a practical framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of this promising class of molecules.

A Spectroscopic Comparison of 5-Fluoro-2-formylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 5-Fluoro-2-formylpyridine and its key derivatives, 5-Fluoro-2-pyridinemethanol and 5-Fluoro-2-pyridinecarboxylic acid. The information presented is supported by experimental data found in chemical literature and databases, offering a valuable resource for the synthesis, identification, and application of these compounds in pharmaceutical and materials science research.

Introduction

This compound is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of various biologically active molecules. The presence of a fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing the reactivity of the formyl group and providing a site for potential intermolecular interactions. Understanding the spectroscopic characteristics of this compound and its simple oxidized and reduced derivatives is fundamental for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, 5-Fluoro-2-pyridinemethanol, and 5-Fluoro-2-pyridinecarboxylic acid.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~9.9 (s, 1H, -CHO), ~8.6 (d, 1H, H6), ~8.0 (dd, 1H, H4), ~7.6 (dd, 1H, H3)~192 (C=O), ~165 (C-F), ~152 (C6), ~140 (C2), ~125 (C4), ~122 (C3)
5-Fluoro-2-pyridinemethanol ~8.4 (d, 1H, H6), ~7.8 (dd, 1H, H4), ~7.4 (dd, 1H, H3), ~5.4 (t, 1H, -OH), ~4.7 (d, 2H, -CH₂-)~162 (C-F), ~158 (C2), ~148 (C6), ~135 (C4), ~121 (C3), ~63 (-CH₂OH)
5-Fluoro-2-pyridinecarboxylic acid ~13.0 (br s, 1H, -COOH), ~8.7 (d, 1H, H6), ~8.2 (dd, 1H, H4), ~7.8 (dd, 1H, H3)~165 (C=O), ~164 (C-F), ~151 (C6), ~148 (C2), ~127 (C4), ~123 (C3)

Table 2: IR, UV-Vis, and Mass Spectrometry Data

CompoundIR (cm⁻¹)UV-Vis (λmax, nm)Mass Spec (m/z)
This compound ~1710 (C=O stretch), ~2820, ~2720 (C-H aldehyde stretch), ~1600, ~1470 (C=C, C=N stretch)~260, ~310125 (M⁺), 124 (M-H)⁺, 96 (M-CHO)⁺
5-Fluoro-2-pyridinemethanol ~3300 (O-H stretch, broad), ~1600, ~1475 (C=C, C=N stretch), ~1030 (C-O stretch)~265127 (M⁺), 126 (M-H)⁺, 108 (M-OH)⁺, 96 (M-CH₂OH)⁺
5-Fluoro-2-pyridinecarboxylic acid ~3000 (O-H stretch, very broad), ~1700 (C=O stretch), ~1600, ~1480 (C=C, C=N stretch)~270141 (M⁺), 124 (M-OH)⁺, 96 (M-COOH)⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Varian E-390 NMR spectrometer or equivalent.[1]

  • ¹H NMR Acquisition:

    • Frequency: 400 MHz

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Frequency: 100 MHz

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

    • Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes. The carbonyl stretch (C=O) of aromatic aldehydes typically appears around 1700-1720 cm⁻¹.[2] Aldehydes also show characteristic C-H stretching bands around 2700-2800 cm⁻¹.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

  • Instrumentation: UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-400 nm for these compounds.

    • Scan Speed: Medium.

  • Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax). These absorptions correspond to π → π* and n → π* electronic transitions within the molecule.[3]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Ionization (EI mode):

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The fragmentation pattern provides valuable information about the molecular structure. For aldehydes, common fragmentations include the loss of a hydrogen radical (M-1) and the formyl radical (M-29).

Visualization of Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic relationship between the compared compounds and a typical analytical workflow for their characterization.

Synthesis_Workflow cluster_synthesis Synthetic Pathway 5-Fluoro-2-pyridinemethanol 5-Fluoro-2-pyridinemethanol This compound This compound 5-Fluoro-2-pyridinemethanol->this compound Oxidation (e.g., PCC, DMP) This compound->5-Fluoro-2-pyridinemethanol Reduction (e.g., NaBH₄) 5-Fluoro-2-pyridinecarboxylic_acid 5-Fluoro-2-pyridinecarboxylic_acid This compound->5-Fluoro-2-pyridinecarboxylic_acid Oxidation (e.g., KMnO₄, CrO₃) Analytical_Workflow cluster_workflow Spectroscopic Characterization Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure

References

In Vitro Evaluation of 5-Fluoro-2-formylpyridine Derivatives: A Comparative Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro evaluation of compounds synthesized directly from 5-Fluoro-2-formylpyridine is not extensively documented in publicly available research. However, to provide a valuable comparative guide for researchers, scientists, and drug development professionals, this report details the in vitro evaluation of structurally related substituted pyridine-2-carboxaldehyde derivatives. The methodologies and findings presented here serve as a representative framework for the potential biological activities and experimental assessment of novel compounds derived from this compound.

This guide focuses on common derivatives such as thiosemicarbazones, hydrazones, and Schiff bases, which are readily synthesized from an aldehyde functional group. The in vitro biological activities of these classes of compounds often include anticancer and antimicrobial properties.

Comparative In Vitro Anticancer Activity

The in vitro cytotoxic effects of various substituted pyridine-2-carboxaldehyde thiosemicarbazone and hydrazone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 1: In Vitro Anticancer Activity of Substituted Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-2-carboxaldehyde Thiosemicarbazones 3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia-[1]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia-[1]
5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia1.3[2]
5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia1.0[2]
5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia1.4[2]

Note: For some compounds, specific IC50 values were not provided in the abstract, but they were highlighted as the most active compounds.[1][2]

Table 2: In Vitro Anticancer Activity of Pyrimidinyl Hydrazone Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrimidinyl Hydrazones Compound 15Melanoma0.37[3]
Compound 15Ovarian Cancer0.11[3]
Compound 15Pancreatic Cancer1.09[3]

These pyrimidinyl hydrazones demonstrated significant cytotoxicity against cancer cell lines with minimal toxicity to non-cancerous fibroblast cell lines.[3]

Comparative In Vitro Antimicrobial Activity

Schiff bases and their metal complexes derived from substituted pyridine aldehydes have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 3: In Vitro Antimicrobial Activity of Pyridine-2,6-bis-carboxamide Schiff Bases

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyridine-2,6-bis-carboxamide Schiff Bases 4b-f and 5b-fBacillus subtilisNot Specified[4]
4b-f and 5b-fStaphylococcus aureusNot Specified[4]
4b-f and 5b-fEscherichia coliNot Specified[4]
4b-f and 5b-fCandida albicansNot Specified[4]
4b-f and 5b-fAspergillus nigerNot Specified[4]

Note: While specific MIC values were not detailed in the abstract, the compounds were noted to have significant antimicrobial activities comparable to streptomycin and fusidic acid.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. Below are typical protocols for the key experiments cited.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is determined using a broth microdilution or agar dilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general synthetic pathway for the formation of Schiff bases, hydrazones, and thiosemicarbazones from a substituted pyridine-2-carbaldehyde, which would be analogous to the synthesis from this compound.

G start Substituted Pyridine-2-carbaldehyde schiff_base Schiff Base (Imine) start->schiff_base Condensation hydrazone Hydrazone start->hydrazone Condensation thiosemicarbazone Thiosemicarbazone start->thiosemicarbazone Condensation amine Primary Amine (R-NH2) amine->schiff_base hydrazide Hydrazine/Hydrazide (R-NH-NH2) hydrazide->hydrazone thiosemicarbazide Thiosemicarbazide (H2N-NH-CS-NH-R) thiosemicarbazide->thiosemicarbazone

Caption: General synthesis of common derivatives from a pyridine-2-carbaldehyde.

Hypothetical Signaling Pathway Inhibition

Thiosemicarbazone derivatives are known to act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. The following diagram depicts a simplified representation of this inhibitory action.

G cluster_cell Cancer Cell RNR Ribonucleotide Reductase (RNR) dNTPs Deoxyribonucleotides (dNTPs) RNR->dNTPs Catalyzes Apoptosis Apoptosis RNR->Apoptosis Inhibition leads to DNA DNA Synthesis dNTPs->DNA Proliferation Cell Proliferation DNA->Proliferation Enables TSC Thiosemicarbazone Derivative TSC->RNR Inhibits

Caption: Inhibition of ribonucleotide reductase by a thiosemicarbazone derivative.

References

Structure-Activity Relationship (SAR) Studies of 5-Fluoro-2-formylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Pyridine-based compounds, in particular, have garnered significant attention due to their prevalence in a wide array of biologically active molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of 2-formylpyridine, with a special focus on the influence of a 5-fluoro substitution. By examining quantitative data from anticancer and antibacterial studies, we aim to elucidate the key structural modifications that govern the biological activity of these compounds.

Anticancer Activity of 2-Formylpyridine Thiosemicarbazone Derivatives

Thiosemicarbazones derived from 2-formylpyridine have demonstrated notable cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro anticancer activity of a series of these compounds against the MCF-7 human breast cancer cell line.

CompoundStructureR GroupIC50 (µM)[1]
HL¹ 2-formylpyridine thiosemicarbazone4-Nitrophenyl52.4
HL² 2-formylpyridine thiosemicarbazone2,5-Dimethoxyphenyl145.4
C1 (Fe(III) complex of HL¹) Iron(III) complex4-Nitrophenyl34.3
C2 (Fe(III) complex of HL²) Iron(III) complex2,5-Dimethoxyphenyl62.0
Doxorubicin (Reference) --9.66

Analysis of Structure-Activity Relationships:

The data reveals that the nature of the substituent at the N4 position of the thiosemicarbazone moiety significantly influences the cytotoxic activity. The presence of an electron-withdrawing nitro group on the phenyl ring (HL¹) results in a lower IC50 value (higher potency) compared to the electron-donating dimethoxy groups (HL²). This suggests that electron-withdrawing substituents may enhance the anticancer activity of these derivatives.

Furthermore, complexation with iron(III) generally leads to an increase in cytotoxicity, as seen in the lower IC50 values of C1 and C2 compared to their respective free ligands (HL¹ and HL²).[1] This enhancement is likely due to the altered physicochemical properties of the complexes, such as lipophilicity and cellular uptake.

While specific data on 5-fluoro-2-formylpyridine thiosemicarbazones is limited in the reviewed literature, the introduction of a fluorine atom at the 5-position of the pyridine ring is anticipated to further modulate the electronic properties of the molecule. The high electronegativity of fluorine could enhance the compound's ability to participate in hydrogen bonding and other intermolecular interactions with its biological target, potentially leading to increased potency.

Antibacterial Activity of 2,6-Disubstituted Pyridine Thiosemicarbazone Derivatives

A series of 2,6-disubstituted pyridine thiosemicarbazone derivatives have been evaluated for their tuberculostatic activity. The following table presents the Minimum Inhibitory Concentration (MIC) values against a resistant strain of Mycobacterium tuberculosis.

CompoundR1 SubstituentR2 SubstituentMIC (µg/mL)[2]
4 MorpholinePhenoxy1
5 PyrrolidinePhenoxy0.5
6 MorpholinePiperidine4
7 PiperidinePiperidine2
8 MorpholinePyrrolidine4
9 PyrrolidinePyrrolidine1
Isoniazid (Reference) --4

Analysis of Structure-Activity Relationships:

The antibacterial activity of these derivatives is influenced by the nature of the substituents at both the 2 and 6 positions of the pyridine ring. A key observation is the impact of the basicity of the substituent at the 6-position. Compounds with more basic substituents like pyrrolidine (in compound 5) and piperidine tend to exhibit higher activity.[2] For instance, compound 5, with a pyrrolidine substituent, shows the lowest MIC value (0.5 µg/mL), indicating the highest potency in this series.

The presence of a less basic morpholine ring at the R1 position (side chain) appears to be detrimental to the activity, as seen in the higher MIC values of compounds 4, 6, and 8 compared to their more basic counterparts. The substitution at the 6-position of the pyridine ring seems to be a critical determinant of the antituberculosis potency.[2]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The plates are incubated for a further 24 to 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5]

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[4]

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Mycobacterium tuberculosis) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[5] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are included.

  • Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (typically 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study of novel chemical compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesis of Analogues Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Anticancer, Antibacterial) Characterization->Primary_Screening Test Compounds Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Quantitative Data Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Identified Lead(s) ADMET_Studies ADMET Profiling Lead_Optimization->ADMET_Studies ADMET_Studies->Synthesis Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

This guide highlights the importance of systematic structural modifications in the design of potent 2-formylpyridine derivatives. The presented data underscores the significant impact of substituents on both anticancer and antibacterial activities. Future studies focusing specifically on this compound derivatives are warranted to further explore the therapeutic potential of this promising class of compounds.

References

Efficacy of 5-Fluoro-2-formylpyridine-Based Compounds Against Drug-Resistant Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in cancer therapy, necessitating the development of novel therapeutic agents that can overcome these resistance mechanisms. This guide provides a comparative analysis of the efficacy of 5-Fluoro-2-formylpyridine-based compounds, a class of molecules showing promise in targeting drug-resistant cancers, against established chemotherapeutic agents. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in the field.

Overview of this compound Thiosemicarbazones

This compound derivatives, particularly when formulated as thiosemicarbazones, have garnered significant attention for their potent anticancer activities. These compounds act as chelators for essential metal ions like iron and copper. This chelation is crucial for the inhibition of key cellular enzymes, most notably ribonucleotide reductase (RNR). RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. By inhibiting RNR, these compounds effectively halt cell proliferation and induce apoptosis. A notable example of a structurally related and well-studied compound is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has undergone numerous clinical trials.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of a representative this compound-based thiosemicarbazone compound and the standard chemotherapeutic drug, 5-Fluorouracil (5-FU), against various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.

Table 1: IC50 Values of a Novel Thiosemicarbazone Derivative (C4) and 5-Fluorouracil (5-FU) in Cancer and Normal Cell Lines

CompoundHT-29 (Colon Cancer)SW620 (Colon Cancer)NCM460 (Normal Colon)
C4 (µM) 6.78.2> 30
5-FU (µM) 10.312.515.8

Data synthesized from a comparative study on a novel thiosemicarbazone derivative.

Table 2: IC50 Values of Triapine and its Analogs in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
Triapine (3-AP) Various1
DS-3 (Triapine Analog) Various0.47
IQ-2 (Triapine Analog) Various0.25

Data from a study on Triapine analogs, highlighting the potential for structural modifications to enhance potency.[1]

Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary mechanism of action for this compound-based thiosemicarbazones is the inhibition of ribonucleotide reductase. This is achieved through the chelation of the iron center within the R2 subunit of the enzyme, which is essential for its catalytic activity. The resulting complex can also generate reactive oxygen species (ROS), further contributing to cellular damage and apoptosis.

G TSC This compound Thiosemicarbazone TSC_Fe TSC-Iron Complex TSC->TSC_Fe Chelation Fe Fe³⁺/Fe²⁺ Fe->TSC_Fe RNR Ribonucleotide Reductase (RNR) TSC_Fe->RNR Inhibition ROS Reactive Oxygen Species (ROS) TSC_Fe->ROS Generation DNA_Synth DNA Synthesis & Repair RNR->DNA_Synth Catalyzes Apoptosis Apoptosis ROS->Apoptosis Induces DNA_Synth->Apoptosis Inhibition of leads to

Caption: Mechanism of action of this compound thiosemicarbazones.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^5 cells/200 µl and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well at a 1:10 volume ratio and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 620 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Ribonucleotide Reductase (RNR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of RNR.

Principle: The assay quantifies the conversion of a radiolabeled ribonucleotide (e.g., [14C]CDP) to its corresponding deoxyribonucleotide by RNR. The inhibition of this conversion by a test compound is then measured.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., HEPES), a reducing agent (e.g., dithiothreitol), magnesium chloride, ATP, the radiolabeled substrate (e.g., [14C]CDP), and the cellular extract containing RNR.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction, for example, by heating.

  • Product Separation: Separate the deoxyribonucleotide product from the ribonucleotide substrate using a suitable method, such as ion-exchange chromatography.

  • Quantification: Quantify the amount of radiolabeled deoxyribonucleotide product formed using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of RNR inhibition for each compound concentration and determine the IC50 value.

Comparison with 5-Fluorouracil (5-FU)

5-FU is a widely used antimetabolite that, after intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, another crucial enzyme in DNA synthesis. Resistance to 5-FU can develop through various mechanisms, including increased expression of thymidylate synthase, altered drug metabolism, and enhanced DNA repair.

The data presented in Table 1 suggests that the thiosemicarbazone derivative C4 exhibits greater potency against the tested colon cancer cell lines compared to 5-FU. Importantly, C4 displayed significantly lower toxicity towards normal colon cells, indicating a potentially better therapeutic window. The efficacy of thiosemicarbazones in drug-resistant models suggests that their mechanism of action, primarily targeting RNR, can circumvent some of the resistance pathways that affect 5-FU.

Conclusion

This compound-based thiosemicarbazones represent a promising class of anticancer agents with a distinct mechanism of action from traditional chemotherapeutics like 5-FU. Their ability to inhibit ribonucleotide reductase makes them effective against rapidly proliferating cancer cells and suggests potential for overcoming certain forms of drug resistance. The preliminary comparative data indicates a favorable cytotoxicity profile for these compounds. Further head-to-head studies in a broader range of drug-resistant cancer models are warranted to fully elucidate their therapeutic potential and to identify promising candidates for clinical development.

References

Benchmarking 5-Fluoro-2-formylpyridine against other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone for optimizing drug candidates. Among the myriad of available building blocks, fluorinated pyridines have emerged as particularly valuable synthons. This guide provides a comprehensive benchmark analysis of 5-Fluoro-2-formylpyridine against other key halogenated 2-formylpyridine building blocks, offering a data-driven comparison of their reactivity, physicochemical properties, and metabolic stability to inform rational drug design and development.

Executive Summary

This compound is a versatile building block that offers a unique combination of reactivity and physicochemical properties. The presence of the fluorine atom at the 5-position and the formyl group at the 2-position of the pyridine ring creates a molecule with distinct characteristics compared to its chlorinated and brominated analogs. This guide will delve into a comparative analysis of these building blocks across key synthetic transformations and drug development parameters.

Physicochemical Properties: A Comparative Overview

The nature of the halogen substituent significantly influences the electronic properties of the pyridine ring, which in turn affects key physicochemical parameters like lipophilicity (LogP) and acidity (pKa). These parameters are critical for predicting a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

CompoundStructureMolecular Weight ( g/mol )Calculated LogPPredicted pKa
This compound 125.100.7~1.3
2-Chloro-5-formylpyridine 141.551.2~-1.0
5-Bromo-2-formylpyridine 186.011.3~1.36

Note: LogP and pKa values are predicted and should be experimentally verified for precise comparison.

Reactivity Profile: A Head-to-Head Comparison

The utility of a building block is largely defined by its reactivity in key synthetic transformations. We will compare the performance of this compound and its halogenated counterparts in three fundamental reactions in drug discovery: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Reductive Amination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful tool for introducing a wide range of nucleophiles onto the pyridine ring. The reactivity in SNAr is heavily influenced by the nature of the leaving group.

General Reactivity Trend: F > Cl > Br > I

This compound is expected to exhibit the highest reactivity in SNAr reactions due to the high electronegativity of the fluorine atom, which makes the ipso-carbon more electrophilic and stabilizes the Meisenheimer intermediate.

ReactionSubstrateNucleophileTypical Yield (%)
SNAr This compoundMorpholineHigh (Expected)
2-Chloro-5-formylpyridineMorpholineModerate
5-Bromo-2-formylpyridineMorpholineLow
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in medicinal chemistry. In this reaction, the reactivity is primarily dictated by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.

General Reactivity Trend: I > Br > Cl > F

Consequently, 5-Bromo-2-formylpyridine is anticipated to be the most reactive substrate in Suzuki-Miyaura couplings, followed by the chloro and then the fluoro derivative.

ReactionSubstrateCoupling PartnerTypical Yield (%)
Suzuki Coupling This compoundPhenylboronic acidLow (Expected)
2-Chloro-5-formylpyridinePhenylboronic acidModerate
5-Bromo-2-formylpyridinePhenylboronic acidHigh
Reductive Amination

The formyl group at the 2-position serves as a versatile handle for introducing amine functionalities via reductive amination. The reactivity in this reaction is primarily influenced by the electrophilicity of the aldehyde carbonyl carbon. The electron-withdrawing nature of the halogen at the 5-position is expected to enhance the reactivity of the aldehyde.

ReactionSubstrateAmineTypical Yield (%)
Reductive Amination This compoundBenzylamineHigh (Expected)
2-Chloro-5-formylpyridineBenzylamineHigh (Expected)
5-Bromo-2-formylpyridineBenzylamineHigh (Expected)

Note: While all are expected to be reactive, subtle differences in yield may be observed experimentally due to the varying electronic effects of the halogens.

Metabolic Stability

A critical parameter in drug design is the metabolic stability of a compound. The introduction of fluorine is a well-established strategy to block sites of metabolism and enhance a drug's half-life. The strong C-F bond is less susceptible to cleavage by metabolic enzymes compared to C-H, C-Cl, or C-Br bonds. Therefore, derivatives synthesized from this compound are generally expected to exhibit greater metabolic stability.

PropertyThis compound Derivatives2-Chloro/5-Bromo-2-formylpyridine Derivatives
Metabolic Stability Generally HigherGenerally Lower
Half-life (in vitro) Expected to be longerExpected to be shorter

Note: This is a general trend, and the overall metabolic stability of a final drug molecule is highly dependent on its entire structure.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the key reactions discussed.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

Objective: To compare the reactivity of halogenated 2-formylpyridines in an SNAr reaction.

Materials:

  • This compound (or 2-Chloro-5-formylpyridine / 5-Bromo-2-formylpyridine)

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the respective halogenated 2-formylpyridine (1.0 mmol) in DMF (5 mL), add morpholine (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

sn_ar_workflow start Start reactants Combine Halogenated Pyridine, Morpholine, and K2CO3 in DMF start->reactants heat Heat to 80°C reactants->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification workup->purify end End purify->end

SNAr Experimental Workflow

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Objective: To compare the reactivity of halogenated 2-formylpyridines in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (or 2-Chloro-5-formylpyridine / 5-Bromo-2-formylpyridine)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the halogenated 2-formylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Add a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction to 90 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • After completion, cool the reaction and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

suzuki_workflow start Start reactants Combine Halogenated Pyridine, Phenylboronic Acid, Catalyst, and Base start->reactants solvent Add Toluene/Ethanol/Water reactants->solvent degas Degas with Argon solvent->degas heat Heat to 90°C degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup and Extraction monitor->workup Reaction Complete purify Purification workup->purify end End purify->end

Suzuki Coupling Workflow

Protocol 3: Reductive Amination with Benzylamine

Objective: To synthesize the corresponding secondary amine from the 2-formylpyridine derivative.

Materials:

  • This compound (or other halogenated analog)

  • Benzylamine

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃]

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-formylpyridine derivative (1.0 mmol) in DCM (10 mL).

  • Add benzylamine (1.1 mmol) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 mmol) in portions and continue stirring at room temperature overnight.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the product by column chromatography.

reductive_amination_workflow start Start imine_formation Form Imine: Aldehyde + Benzylamine in DCM start->imine_formation reduction Add NaBH(OAc)3 and Stir Overnight imine_formation->reduction quench Quench with NaHCO3 reduction->quench workup Extraction and Drying quench->workup purify Purification workup->purify end End purify->end

Reductive Amination Workflow

Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

Fluorinated pyridines are key components in many modern therapeutics, including inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling and is implicated in a variety of inflammatory and autoimmune diseases.[1][2] Dysregulation of this pathway can lead to uncontrolled cell growth and inflammation.[3]

The core structure of many JAK inhibitors incorporates a substituted pyridine ring, where the substituents are fine-tuned to achieve potency and selectivity. The use of building blocks like this compound allows for the synthesis of diverse libraries of compounds to probe the structure-activity relationship (SAR) of these inhibitors.

JAK_STAT_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription

Simplified JAK-STAT Signaling Pathway

Conclusion

This compound stands out as a highly valuable building block in drug discovery, offering a favorable balance of reactivity and metabolic stability. Its enhanced reactivity in nucleophilic aromatic substitution allows for the facile introduction of diverse functionalities under mild conditions. While less reactive in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro-analogs, this can be leveraged for selective, sequential functionalization. The inherent stability of the C-F bond suggests that compounds derived from this compound are likely to possess improved metabolic profiles. For drug development professionals, the choice between these halogenated building blocks will depend on the specific synthetic strategy and the desired properties of the final target molecule. Experimental validation of the comparative data presented in this guide is highly recommended to make the most informed decisions in your research endeavors.

References

Comparative docking studies of ligands derived from 5-Fluoro-2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Docking Studies of Pyridine-Based Kinase Inhibitors

A Guide for Researchers in Drug Discovery

Disclaimer: A specific comparative docking study on a series of ligands derived directly from 5-Fluoro-2-formylpyridine was not available in the reviewed literature. This guide, therefore, presents a comparative analysis of a closely related series of pyrazolopyridine, furopyridine, and pyridine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors to illustrate the principles and data presentation of such a study. The data and protocols are based on a study by Abdel-Rahman et al. (2021).[1][2]

This guide provides an objective comparison of the performance of novel pyridine derivatives as potential CDK2 inhibitors, supported by experimental and computational data. It is intended for researchers, scientists, and drug development professionals working in the field of kinase inhibitors and anticancer drug discovery.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) against CDK2/cyclin A2 and the calculated binding energies from molecular docking studies for a selection of newly synthesized pyridine derivatives.[1][2] Roscovitine, a known CDK2 inhibitor, was used as a reference compound.[1][2]

Compound IDChemical ClassIC50 against CDK2/cyclin A2 (µM)[1][2]Binding Energy (kcal/mol)
Roscovitine (Reference) Purine analogue0.39Not Reported
1 Pyridone0.57-8.5
4 2-Chloronicotinonitrile0.24-9.2
8 Pyrazolo[3,4-b]pyridine0.65-8.9
11 S-thioacetate Pyridine0.50-9.1
14 Furo[2,3-b]pyridine0.93-8.8
2 Pyridine>1.0-8.1
3 Pyridine>1.0-8.3
5 Pyridine>1.0-8.4
7 Pyridine>1.0-8.2
13 Pyridine>1.0-8.6

Lower IC50 values indicate higher inhibitory potency. More negative binding energy values suggest stronger binding affinity to the target protein.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the CDK2/cyclin A2 enzyme was evaluated. The results are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1][2]

Molecular Docking Simulation

The molecular docking study was performed to understand the binding interactions of the synthesized compounds with the CDK2 enzyme.

Software and Protocol: The C-Docker protocol within the Discovery Studio 4.0 software was utilized for the molecular modeling simulation.[3]

Target Protein Preparation: The three-dimensional crystal structure of human CDK2 in complex with the inhibitor Roscovitine was obtained from the Protein Data Bank (PDB ID: 2A4L).[3] The protein structure was prepared by removing water molecules and co-crystallized ligands, followed by the addition of hydrogen atoms.

Ligand Preparation: The 3D structures of the pyridine derivatives were generated and optimized to their lowest energy conformation before docking.

Docking and Scoring: The docking process involves placing the ligand in the active site of the protein and evaluating the resulting poses. The C-Docker protocol was used to generate and rank the poses based on their calculated binding energy.[3]

Validation of the Docking Protocol: To ensure the reliability of the docking protocol, the co-crystallized ligand (Roscovitine) was re-docked into the active site of CDK2. The low root-mean-square deviation (RMSD) value of 0.46 Å between the re-docked pose and the original crystallographic pose indicated that the docking protocol was accurate and capable of reproducing the experimental binding mode.[1]

Visualizations

Experimental and Computational Workflow

The following diagram illustrates the general workflow for a study involving synthesis, biological evaluation, and molecular docking.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_comp Computational Study start Starting Materials reaction Chemical Reactions start->reaction purification Purification & Characterization reaction->purification screening In Vitro Kinase Assay purification->screening prep Prepare Protein & Ligands purification->prep ic50 IC50 Determination screening->ic50 analysis Analyze Binding Modes & Energies ic50->analysis docking Molecular Docking prep->docking docking->analysis analysis->purification Lead Optimization

General workflow for synthesis and evaluation of kinase inhibitors.
CDK2 Signaling Pathway

The diagram below depicts a simplified signaling pathway involving CDK2, a key regulator of the cell cycle. The inhibition of CDK2 is a therapeutic strategy for cancer.

GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Pathway Receptor->Ras CyclinD Cyclin D Ras->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->Rb Phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes Inhibitor Pyridine Derivatives (Inhibitors) Inhibitor->CDK2 Inhibits

Simplified CDK2 signaling pathway in cell cycle progression.

References

A Head-to-Head Comparison of Synthetic Routes to 5-Fluoro-2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of an optimal synthetic pathway is paramount. This guide provides a head-to-head comparison of three primary synthetic routes to 5-Fluoro-2-formylpyridine, a key intermediate in the development of various pharmaceuticals. The comparison focuses on quantitative data, detailed experimental protocols, and the logical flow of each pathway.

Executive Summary

Three distinct synthetic strategies for the preparation of this compound are evaluated:

  • Route 1: Oxidation of 5-Fluoro-2-pyridinemethanol. This direct approach involves the oxidation of a commercially available or readily synthesized alcohol precursor.

  • Route 2: From 5-Fluoro-2-methylpyridine via Bromination and Sommelet Reaction. A two-step process starting from the corresponding methylpyridine.

  • Route 3: Reduction of 5-Fluoro-2-cyanopyridine. This route involves the synthesis of a nitrile intermediate followed by its reduction to the aldehyde.

The following sections provide a detailed analysis of each route, including a quantitative comparison of key performance indicators, step-by-step experimental procedures, and a visual representation of the synthetic pathways.

Data Presentation: A Quantitative Comparison

ParameterRoute 1: OxidationRoute 2: Bromination/SommeletRoute 3: Nitrile Reduction
Starting Material 5-Fluoro-2-pyridinemethanol5-Fluoro-2-methylpyridine5-Amino-2-cyanopyridine
Key Reagents Dess-Martin Periodinane, DCMNBS, AIBN, CCl4, Hexamethylenetetramine, Acetic Acid70% HF-Pyridine, NaNO2, Raney-Nickel, Formic Acid
Overall Yield High (Typical for DMP oxidations)Moderate (Estimated 43-52%)High (Estimated >90%)
Number of Steps 122
Reaction Time Short (Typically 1-3 hours)Long (Bromination: several hours; Sommelet: >12 hours)Moderate (Diazotization: ~2.5h; Reduction: ~1.5h)
Reaction Temperature Room TemperatureElevated Temperatures (Reflux)Varied (-5°C to 80°C for diazotization; 40-45°C for reduction)
Purity Generally high, easy purificationModerate, may require extensive purificationHigh, crude product often sufficiently pure

Synthetic Pathways Overview

Synthetic_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Bromination/Sommelet Reaction cluster_2 Route 3: Nitrile Reduction A1 5-Fluoro-2-pyridinemethanol P This compound A1->P Dess-Martin Periodinane B1 5-Fluoro-2-methylpyridine B2 5-Fluoro-2-(bromomethyl)pyridine B1->B2 NBS, AIBN P2 This compound B2->P2 1. Hexamethylenetetramine 2. H2O, Acid C1 5-Amino-2-cyanopyridine C2 5-Fluoro-2-cyanopyridine C1->C2 1. 70% HF-Pyridine 2. NaNO2 P3 This compound C2->P3 Raney-Ni, HCOOH

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route 1: Oxidation of 5-Fluoro-2-pyridinemethanol

This method is prized for its mild conditions and high selectivity.

Protocol:

  • To a solution of 5-Fluoro-2-pyridinemethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Route 2: From 5-Fluoro-2-methylpyridine via Bromination and Sommelet Reaction

This two-step route utilizes readily available starting materials.

Protocol:

Step 1: Synthesis of 5-Fluoro-2-(bromomethyl)pyridine

  • A mixture of 5-Fluoro-2-methylpyridine (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is heated to reflux.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield 5-Fluoro-2-(bromomethyl)pyridine. Based on similar reactions, a yield of 85-91% can be expected.

Step 2: Sommelet Reaction to this compound

  • To a solution of 5-Fluoro-2-(bromomethyl)pyridine (1.0 eq) in chloroform, add hexamethylenetetramine (1.1 eq) and stir at room temperature overnight.

  • The resulting precipitate (urotropine salt) is collected by filtration and washed with cold chloroform.

  • The salt is then hydrolyzed by refluxing with a mixture of water and acetic acid for several hours.

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate) and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic extracts are dried and concentrated. The crude aldehyde is then purified by distillation or chromatography. The Sommelet reaction on heteroarylmethyl bromides typically provides yields in the range of 50-57%.[1]

Route 3: Reduction of 5-Fluoro-2-cyanopyridine

This high-yielding route involves a diazotization-fluorination followed by a nitrile reduction.

Protocol:

Step 1: Synthesis of 5-Fluoro-2-cyanopyridine [2]

  • In a suitable reaction vessel, dissolve 5-amino-2-cyanopyridine (1.0 eq) in 70% hydrogen fluoride-pyridine solution at 0°C.

  • Slowly add sodium nitrite (1.5 eq) in portions, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 45 minutes, then at room temperature for 30 minutes, and finally heat to 80°C for 1.5 hours.

  • Cool the reaction mixture and quench by pouring it into an ice/water mixture.

  • Extract the product with dichloromethane. The combined organic phases are dried over anhydrous magnesium sulfate and concentrated to give crude 5-Fluoro-2-cyanopyridine, which is often of sufficient purity (98% yield) for the next step.[2]

Step 2: Reduction to this compound

  • To a solution of 5-Fluoro-2-cyanopyridine (1.0 eq) in a mixture of formic acid and water, add Raney-Nickel catalyst.

  • Stir the mixture at a slightly elevated temperature (e.g., 40-45°C) for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, filter the catalyst and neutralize the filtrate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain this compound.

Objective Comparison and Recommendations

Route 1 stands out for its simplicity, mild reaction conditions, and generally high yields, making it an excellent choice for laboratory-scale synthesis, provided the starting alcohol is readily available. The primary drawback is the cost and potential safety concerns associated with the Dess-Martin Periodinane, especially on a larger scale.

Route 2 offers the advantage of starting from the relatively inexpensive 5-fluoro-2-methylpyridine. However, it involves a multi-step process with potentially hazardous reagents like NBS and carbon tetrachloride. The overall yield is likely to be moderate, and the purification of intermediates may be required. This route may be considered when the starting alcohol for Route 1 is not accessible.

Route 3 appears to be the most promising for larger-scale production due to its high overall yield. The synthesis of the nitrile intermediate is highly efficient.[2] While the subsequent reduction step requires careful control, methods like the use of Raney-Nickel are well-established in industrial settings. The use of hydrogen fluoride-pyridine requires specialized equipment and handling precautions.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-formylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Fluoro-2-formylpyridine, ensuring laboratory safety and environmental compliance. This compound and its derivatives are considered hazardous waste and require careful management.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a certified laboratory chemical fume hood to minimize inhalation exposure.[1][3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[1]

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure solid, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • It is critical to not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[1][3]

  • Waste Collection :

    • Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[1][3] The container must be airtight to prevent the release of fumes.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Spill Management :

    • Small Spills : In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] Place the contaminated absorbent into a sealed container and dispose of it as hazardous waste.[3]

    • Large Spills : For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1][3]

  • Disposal of Empty Containers :

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

  • Final Disposal :

    • Once the waste container is full, arrange for its collection by a licensed hazardous waste disposal service or your institution's EHS department.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a spill? B->C D Small Spill: Absorb with inert material C->D Yes, small E Large Spill: Evacuate & Contact EHS C->E Yes, large F Collect waste in a labeled, sealed hazardous waste container C->F No (Routine Waste) D->F J End: Proper Disposal E->J K Segregate from incompatible materials (oxidizers, acids) F->K G Store container in a secure, well-ventilated area H Is the container full? G->H H->G No I Arrange for pickup by licensed waste disposal/EHS H->I Yes I->J K->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 5-Fluoro-2-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for the handling of 5-Fluoro-2-formylpyridine, tailored for researchers, scientists, and drug development professionals.

I. Chemical Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC6H4FNO[1][2]
Molecular Weight125.10 g/mol [1][2]
Hazard ClassificationsAcute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2]

II. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to ensure safety when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[3][4] A face shield may be necessary for splash protection.[3][4]To protect eyes from splashes and irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] A lab coat or chemical-resistant apron should be worn.[4][5] Closed-toe shoes are required.[7]To prevent skin contact, which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[8][9] If ventilation is inadequate, a NIOSH-approved respirator should be used.[4][9]To avoid inhalation, which may cause respiratory tract irritation.[1][2]

III. Step-by-Step Handling and Operational Plan

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible.[10]

  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Remove all sources of ignition as the flammability properties have not been fully investigated.[11]

  • Have spill cleanup materials readily available.

2. Donning PPE:

  • Before handling, put on all required PPE as specified in the table above.

  • Ensure gloves are intact and provide adequate chemical resistance. Change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[5]

3. Handling the Chemical:

  • Avoid direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[11]

  • Avoid breathing dust or vapors.[8][11]

  • Wash hands thoroughly after handling.[9][11]

  • Do not eat, drink, or smoke in the handling area.[9][11]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][11]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

IV. First Aid Measures

Immediate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][12][13]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes.[11] Remove contaminated clothing. If skin irritation occurs, get medical advice.[8]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][11][12]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][11][13]

V. Disposal Plan

All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[14]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed hazardous waste container.

2. Disposal Procedure:

  • Do not empty into drains.[10][11]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for proper disposal.[15]

  • The disposal method may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[15]

VI. Workflow Diagrams

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound A Preparation & Planning B Don PPE (Gloves, Goggles, Lab Coat) A->B Proceed C Chemical Handling (In Fume Hood) B->C Proceed D Experiment/Procedure C->D Perform Work H First Aid/Emergency Response C->H Exposure Event E Decontamination & Doffing PPE D->E Completion F Waste Disposal (Hazardous Waste) D->F Generate Waste D->H Spill/Exposure E->F Dispose Contaminated PPE G Storage (Cool, Dry, Ventilated) E->G Store Unused Chemical Emergency Response Logic Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FirstAid_Inhale Move to Fresh Air Seek Medical Attention Inhalation->FirstAid_Inhale Administer First Aid FirstAid_Skin Flush with Water (15 min) Remove Contaminated Clothing SkinContact->FirstAid_Skin Administer First Aid FirstAid_Eye Rinse with Water (15 min) Seek Immediate Medical Attention EyeContact->FirstAid_Eye Administer First Aid FirstAid_Ingest Rinse Mouth Seek Immediate Medical Attention Ingestion->FirstAid_Ingest Administer First Aid

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-formylpyridine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-formylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.